2,2-Difluoroacetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2N2O/c3-1(4)2(7)6-5/h1H,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHJKOQDCQCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902451 | |
| Record name | NoName_1694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84452-98-2 | |
| Record name | 2,2-difluoroacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Difluoroacetohydrazide: Synthesis, Properties, and Applications in Modern Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoroacetohydrazide (CAS No. 84452-98-2), a fluorinated building block of increasing importance in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethyl group (CHF₂) into bioactive molecules is a well-established strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile and reactive precursor for the synthesis of a variety of heterocyclic scaffolds, including pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. This document details the fundamental physicochemical properties of this compound, provides a robust and detailed protocol for its synthesis, explores its reactivity, and highlights its application in the synthesis of biologically active agents, supported by peer-reviewed literature.
Core Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature, making it amenable to standard laboratory handling procedures. Its core properties are summarized in the table below. While some physical properties like boiling point are predicted values due to limited experimental data in public literature, they provide a reliable estimation for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 84452-98-2 | [1][2][3] |
| Molecular Formula | C₂H₄F₂N₂O | [2][3][4] |
| Molecular Weight | 110.06 g/mol | [2][3][4] |
| IUPAC Name | This compound | [1] |
| Appearance | White to yellow or off-white solid | [1][2] |
| Purity | Typically ≥95% | [1] |
| Boiling Point (Predicted) | 269.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.31 ± 0.20 | [2] |
| InChI Key | QCPHJKOQDCQCIW-UHFFFAOYSA-N | [1] |
| Storage Conditions | -20°C, protect from light | [2] |
Synthesis of this compound: A Validated Protocol
The most direct and widely applicable method for the synthesis of acylhydrazides is the hydrazinolysis of the corresponding ester. This pathway is highly efficient for the preparation of this compound from its ethyl ester precursor, ethyl 2,2-difluoroacetate.
Synthesis Pathway Overview
The synthesis is a straightforward, single-step conversion of an ester to a hydrazide via nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group.
Caption: Synthesis of this compound from Ethyl 2,2-difluoroacetate.
Detailed Experimental Protocol
Materials:
-
Ethyl 2,2-difluoroacetate (1.0 eq.)
-
Hydrazine hydrate (≥98%, 1.2 - 1.5 eq.)
-
Absolute Ethanol (approx. 5-10 mL per gram of ester)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,2-difluoroacetate (1.0 eq.) in absolute ethanol.
-
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (1.2-1.5 eq.) dropwise. Causality Note: A slight excess of hydrazine hydrate ensures complete conversion of the ester and compensates for any potential volatility. The reaction is typically exothermic, so slow addition is recommended for larger scale reactions.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the collected solid under vacuum to yield this compound as a white to off-white crystalline product. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Spectroscopic Characterization
Authentic spectral data for this compound is not widely available in peer-reviewed literature. However, based on the known chemical shifts of similar structures and analysis of its derivatives, the following characteristic peaks are expected.
| Spectroscopy | Expected Peaks and Interpretation |
| ¹H NMR | CHF₂ (triplet, 1H): A characteristic triplet centered around δ 5.8-6.2 ppm due to coupling with the two fluorine atoms (²JH-F ≈ 50-55 Hz).NH₂ (broad singlet, 2H): A broad singlet, exchangeable with D₂O, typically in the range of δ 4.0-5.0 ppm.NH (broad singlet, 1H): A broad singlet, exchangeable with D₂O, typically in the range of δ 8.0-9.5 ppm. |
| ¹³C NMR | C=O (singlet): The carbonyl carbon is expected in the range of δ 160-165 ppm.CHF₂ (triplet): The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F ≈ 235-245 Hz), expected around δ 108-112 ppm. |
| IR (Infrared) | N-H stretch (hydrazide): Two distinct bands around 3300-3400 cm⁻¹ (asymmetric) and 3150-3250 cm⁻¹ (symmetric) for the -NH₂ group.C=O stretch (amide I): A strong absorption band around 1650-1680 cm⁻¹.N-H bend (amide II): A band around 1620-1640 cm⁻¹.C-F stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 111.0364. |
Reactivity and Synthetic Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile synthon for constructing more complex, fluorine-containing heterocyclic molecules. The hydrazide functional group provides two nucleophilic nitrogen atoms and a carbonyl group, enabling a variety of cyclization reactions.
Synthesis of Difluoromethyl-Substituted Heterocycles
The difluoroacetyl moiety is a key pharmacophore. This compound serves as a direct precursor to introduce the -C(O)CHF₂ or a cyclized difluoromethyl-heterocycle into a target molecule.
Caption: Reactivity of this compound in heterocyclic synthesis.
Case Study: Synthesis of 2-(Difluoromethyl)-1,3,4-oxadiazoles for HDAC6 Inhibition
A prominent, field-proven application of the difluoroacetyl motif derived from a related precursor is in the development of selective histone deacetylase 6 (HDAC6) inhibitors. Recent research has identified 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs) as potent, mechanism-based, and essentially irreversible inhibitors of HDAC6, a key target in oncology and neurodegenerative diseases.[5][6]
In a key study, it was proposed that the DFMO ring undergoes in-situ ring-opening, initiated by the zinc-bound water molecule in the enzyme's active site, to form a deprotonated difluoroacetylhydrazide species.[5][6] This intermediate then acts as the active inhibitor. This demonstrates the latent potential of the this compound scaffold in designing advanced therapeutic agents.
The synthesis of the core DFMO scaffold can be achieved through the cyclization of a precursor with difluoroacetic anhydride (DFAA). A representative synthesis is shown below, highlighting how the difluoroacetyl unit is incorporated.
Reaction Scheme: A tetrazole precursor is reacted with difluoroacetic anhydride (DFAA) to yield the 2-(difluoromethyl)-5-phenyl-1,3,4-oxadiazole.[5]
This reaction underscores the utility of difluoroacetylating agents in constructing the DFMO core, for which this compound itself can serve as a key building block in alternative synthetic strategies.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Conclusion and Future Outlook
This compound is a valuable and reactive building block for the incorporation of the difluoromethyl group into complex molecular architectures. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal chemists. The demonstrated role of the related difluoroacetylhydrazide intermediate in the mechanism-based inhibition of HDAC6 highlights the significant potential of this scaffold in developing next-generation therapeutics. Future research will likely expand the library of heterocyclic compounds derived from this precursor and explore their utility against a wider range of biological targets.
References
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central (PMC). [Link]
- hydrazine hydrate - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. [Link]
- CN103408454A - Preparation method of hydrazide compound.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed Central (PMC). [Link]
- Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Institutes of Health (NIH). [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6.
Sources
- 1. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,2-Difluoroethyl Acetate synthesis - chemicalbook [chemicalbook.com]
- 3. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 4. Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic [quickcompany.in]
- 5. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Characterization of 2,2-Difluoroacetohydrazide: Emphasis on Melting Point Determination
For distribution to Researchers, Scientists, and Drug Development Professionals.
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the physical properties of 2,2-Difluoroacetohydrazide, with a primary focus on the critical parameter of its melting point. In the absence of a definitively published experimental value, this document serves as a comprehensive manual, outlining the significance of this thermal property and presenting a robust, field-proven protocol for its accurate determination. This guide is intended to equip researchers in drug discovery and materials science with the necessary knowledge to characterize this and similar fluorinated compounds with high fidelity.
Introduction: The Significance of this compound and its Melting Point
This compound is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As a hydrazide, this molecule also serves as a versatile building block in the synthesis of more complex bioactive scaffolds.
The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is a sensitive indicator of purity; a sharp melting range is characteristic of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities. For drug development professionals, the melting point is a critical parameter that influences formulation strategies, stability assessments, and the ultimate solid-state form of an active pharmaceutical ingredient (API).
While predicted data for this compound is available from various chemical suppliers, experimentally determined values are essential for regulatory submissions and robust scientific research. This guide, therefore, emphasizes the practical determination of this key property.
Physicochemical Properties of this compound
A summary of the known and predicted physical properties of this compound is presented below. It is imperative to note that the melting point remains to be experimentally determined and reported in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₂H₄F₂N₂O | |
| Molecular Weight | 110.06 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 269.0 ± 35.0 °C (Predicted) | |
| Density | 1.335 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.31 ± 0.20 (Predicted) | |
| Melting Point | Not Experimentally Determined |
Experimental Protocol for Melting Point Determination
The following protocol describes the standard capillary method for determining the melting point of a solid organic compound like this compound. This method is widely adopted in research and quality control laboratories for its accuracy and reliability.
Principle
The capillary melting point technique involves heating a small, finely powdered sample in a capillary tube that is in close contact with a calibrated thermometer or an automated detector. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Materials and Apparatus
-
This compound sample (finely powdered)
-
Melting point apparatus (e.g., Electrothermal IA9100 or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Calibrated thermometer or digital temperature probe
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
-
Capillary Tube Packing:
-
Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.
-
Repeat this process until the packed sample height is approximately 2-3 mm. A tightly packed, uniform sample is crucial for an accurate determination.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Prepare a new capillary tube with a fresh sample.
-
Begin heating at a slow, controlled rate (1-2 °C/minute) as the temperature approaches the expected melting point.
-
Record T₁: Note the temperature at which the first drop of liquid appears.
-
Record T₂: Note the temperature at which the entire sample has completely melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Repeat for Accuracy:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Interpreting the Results
-
Sharp Melting Range (0.5-2 °C): This is indicative of a highly pure compound.
-
Broad Melting Range (>2 °C) and Depressed Melting Point: This suggests the presence of impurities, which disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.
Logical Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.
Caption: Workflow for the experimental determination of melting point.
Conclusion
The melting point of this compound is a critical physical property that is essential for its proper characterization, particularly in the context of drug development and materials science. While a definitive experimental value is not yet available in the public domain, this technical guide provides a robust and detailed protocol for its accurate determination using the capillary method. By following this standardized procedure, researchers can ensure the integrity and purity of their synthesized this compound, a crucial step in advancing its potential applications. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel crystalline compounds.
References
- Aribo Biotechnology. (n.d.). CAS: 84452-98-2 Name: this compound.
A Technical Guide to the Organic Solvent Solubility of 2,2-Difluoroacetohydrazide for Pharmaceutical Research and Development
Abstract
2,2-Difluoroacetohydrazide is a key building block in medicinal chemistry, valued for the introduction of the difluoromethyl group into potential drug candidates. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide offers a theoretical framework for predicting solubility based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is provided, empowering researchers to generate precise data tailored to their specific applications.
Introduction: The Role of this compound in Modern Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as a bioisostere for hydroxyl, thiol, or amide functionalities. This compound serves as a versatile reagent for introducing this valuable motif.
The efficiency of synthetic transformations, purification strategies (such as crystallization), and the development of suitable formulations are all critically dependent on the solubility of this compound in a range of organic solvents. A thorough understanding of its solubility profile allows researchers to make informed decisions on solvent selection, leading to optimized reaction conditions, improved yields, and streamlined downstream processing.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent. The molecular structure of this compound (C2H4F2N2O) provides key insights into its expected solubility.
Molecular Structure of this compound:
The key functional groups and their influence on solubility are:
-
Hydrazide Group (-NH-NH-C=O): This group is polar and capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the lone pairs on the nitrogen and oxygen atoms). This suggests a propensity for solubility in polar, protic solvents.
-
Difluoromethyl Group (-CHF2): The two fluorine atoms are highly electronegative, creating a dipole moment. However, fluorinated organic molecules can exhibit both hydrophobic and lipophobic characteristics[1]. This unique property arises from the low polarizability of the C-F bond.
-
Carbonyl Group (C=O): This is a polar group and a strong hydrogen bond acceptor.
Based on these features, we can predict the solubility of this compound in different classes of organic solvents.
Predicted Solubility Profile
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity and hydrogen bonding capabilities.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the hydrazide group. |
| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding capabilities. |
| Isopropanol | Polar Protic | Moderate | Steric hindrance may slightly reduce solvation efficiency compared to methanol and ethanol. |
| Water | Polar Protic | Moderate to High | The polar hydrazide group should facilitate solubility, though the fluorinated alkyl chain may reduce it compared to non-fluorinated analogs like acetohydrazide[2][3]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, capable of interacting with the N-H protons of the hydrazide. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor that can effectively solvate the molecule. |
| Acetonitrile | Polar Aprotic | Moderate | A less polar aprotic solvent compared to DMSO and DMF, with weaker hydrogen bond accepting capabilities. |
| Acetone | Polar Aprotic | Moderate | A good hydrogen bond acceptor, but its overall polarity is lower than other polar aprotic solvents. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Low to Moderate | Weaker hydrogen bond acceptor and lower polarity. |
| Ethyl Acetate | Moderately Polar Aprotic | Low | Limited ability to form strong interactions with the polar hydrazide group. |
| Dichloromethane (DCM) | Nonpolar | Low | Poor match for the polar and hydrogen-bonding nature of this compound. |
| Toluene | Nonpolar | Insoluble | Aromatic and nonpolar, unlikely to effectively solvate the polar solute. |
| Hexane | Nonpolar | Insoluble | Aliphatic and nonpolar, offering no favorable interactions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of comprehensive published data, experimental determination of the solubility of this compound is essential for many research applications. The "gold standard" for determining the thermodynamic solubility of a solid is the shake-flask method [4][5]. This protocol outlines a robust and reliable procedure.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[6][7]
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended[8].
-
After the shaking period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the settled solid.
-
Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe and dispense the clear, saturated solution into a clean vial.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis (using HPLC-UV):
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point. The detection wavelength should be set at the λmax of the compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the measured solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Always use high-purity starting materials.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of this compound being used.
-
pH (for aqueous solutions): The hydrazide group has basic properties. In aqueous solutions, the pH will significantly impact the ionization state and, therefore, the solubility of the compound.
Conclusion
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ChemBK. (2024, April 9). acetohydrazide.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS.
- Solubility of Things. (n.d.). N'-(1-phenylpropyl)acetohydrazide.
Sources
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
pKa value of 2,2-Difluoroacetohydrazide
An In-Depth Technical Guide to the pKa of 2,2-Difluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates. For molecules such as this compound, a compound of interest in medicinal chemistry, a precise understanding of its pKa is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the pKa of this compound, beginning with the theoretical principles of hydrazide basicity. We explore the profound impact of α,α-difluorination on the electronic properties of the molecule, which significantly lowers the basicity of the terminal amino group. While no experimentally determined pKa value for this compound is currently available in peer-reviewed literature, this whitepaper presents the most reliable computationally predicted value and offers a robust, step-by-step experimental protocol for its empirical determination via potentiometric titration. This document is intended to serve as an authoritative resource for scientists engaged in the design and development of novel therapeutics incorporating fluorinated scaffolds.
Part 1: The Significance of this compound and its pKa in Drug Discovery
This compound is a fluorinated building block that combines the structural features of a hydrazide with the unique modulatory properties of a gem-difluoro group. The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter electronic characteristics to improve binding affinity and bioavailability.[1][2]
The pKa, the pH at which a molecule is 50% ionized, is a critical determinant of a drug's behavior in the body. It dictates the charge state of a molecule in different physiological environments, which in turn influences:
-
Solubility: The ionization state significantly affects aqueous solubility, a key factor for formulation and absorption.
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often highest for the neutral, uncharged species.
-
Target Binding: The charge state can be critical for electrostatic interactions within the binding pocket of a biological target.[3]
-
ADME Properties: The overall ADME profile is heavily influenced by the pKa, affecting everything from oral absorption to clearance rates.[4]
For this compound, the pKa value corresponds to the protonation of the terminal nitrogen atom of the hydrazide moiety. A thorough understanding of this value is therefore foundational for any drug development program utilizing this scaffold.
Part 2: The Fundamental Acid-Base Chemistry of Hydrazides
Hydrazides (R-C(O)NHNH₂) are derivatives of hydrazine. The primary site of protonation is the terminal (-NH₂) nitrogen, which is more basic than the amide-like nitrogen adjacent to the carbonyl group. The lone pair on the amide nitrogen is delocalized through resonance with the carbonyl group, reducing its availability for protonation. The equilibrium for the protonation of the terminal amino group is shown below.
The pKa is the negative logarithm of the acid dissociation constant for the conjugate acid (BH⁺). A higher pKa indicates a stronger base, while a lower pKa indicates a weaker base.
Part 3: The Inductive Effect of α,α-Difluorination
The defining feature of this compound is the presence of two fluorine atoms on the carbon adjacent to the carbonyl group (the α-carbon). Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing effect through the sigma bonds of the molecule, known as the inductive effect (-I effect).[2]
This strong pull of electron density has a profound impact on the basicity of the terminal amino group:
-
Destabilization of the Conjugate Acid: When the terminal -NH₂ group is protonated to form -NH₃⁺, a positive charge is placed on the nitrogen. The electron-withdrawing fluorine atoms pull electron density away from this positively charged center. This intensifies the positive charge on the nitrogen, making the conjugate acid less stable.
-
Weakening of the Base: Because the conjugate acid is destabilized, the equilibrium shown in Figure 1 shifts to the left. The unprotonated base is more stable relative to its conjugate acid. Consequently, the molecule is less willing to accept a proton, meaning it is a weaker base. A weaker base corresponds to a lower pKa value.[5]
This effect can be quantified by comparing the pKa of this compound with its non-fluorinated parent, acetohydrazide.
Part 4: Quantitative pKa Data
As of the date of this guide, no experimentally validated pKa for this compound has been published. However, high-quality computational methods provide a reliable estimate. The predicted pKa values for this compound and its parent compound, acetohydrazide, are summarized below.
| Compound | Structure | CAS Number | Predicted pKa | Data Source |
| Acetohydrazide | CH₃C(O)NHNH₂ | 1068-57-1 | 13.46 ± 0.18 | [6][7][8] |
| This compound | CHF₂C(O)NHNH₂ | 84452-98-2 | 10.31 ± 0.20 | [9][10] |
The data clearly illustrates the powerful acidifying (or base-weakening) effect of the gem-difluoro substitution. The introduction of the two fluorine atoms lowers the pKa by more than three full units, a substantial change that will dramatically alter the molecule's ionization profile at physiological pH.
Part 5: Experimental Protocol for pKa Determination via Potentiometric Titration
To empirically validate the predicted pKa, a direct measurement is required. Potentiometric titration is a robust, reliable, and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.
Principle
A solution of this compound (a weak base) is titrated with a strong acid (e.g., HCl). The pH is measured after each addition of acid. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where half of the hydrazide has been protonated.
Apparatus and Reagents
-
Apparatus:
-
Automatic titrator (e.g., Mettler Toledo T5) or a manual setup with a high-precision burette (Class A, 10 mL).
-
Calibrated pH meter with a combination glass electrode, accurate to ±0.01 pH units.
-
Stir plate and magnetic stir bar.
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
-
Reagents:
-
This compound (CAS 84452-98-2), purity >98%.
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed).
-
Carbonate-free deionized water.
-
pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01).
-
Inert salt (e.g., KCl) to maintain constant ionic strength (optional, but recommended for high accuracy).
-
Step-by-Step Methodology
-
Electrode Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., 4.01, 7.00, 10.01) at the temperature of the experiment (typically 25 °C).
-
Sample Preparation:
-
Accurately weigh approximately 0.1 mmol of this compound (approx. 11.0 mg).
-
Dissolve the sample in a known volume (e.g., 50.0 mL) of deionized water in a titration vessel.
-
Note: If solubility is limited, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture. Extrapolation to 0% co-solvent is required to determine the aqueous pKa.[12]
-
-
Titration Procedure:
-
Place the titration vessel on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.
-
Begin stirring at a constant, gentle rate.
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found precisely by calculating the first derivative (ΔpH/ΔV) of the curve; the equivalence point corresponds to the peak of the first derivative plot.
-
The half-equivalence point is the volume Vₑ / 2.
-
The pKa is equal to the pH of the solution at the half-equivalence point. Read this value directly from the titration curve.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Conclusion
The pKa of this compound is a critical parameter for its application in drug discovery and development. While experimental data is not yet available, computational predictions strongly indicate a pKa of approximately 10.31 . This value is over three log units lower than its non-fluorinated analog, acetohydrazide, a direct consequence of the powerful inductive electron-withdrawing effect of the gem-difluoro group. This significant reduction in basicity will profoundly influence the compound's behavior in biological systems. For researchers requiring a definitive value, the detailed potentiometric titration protocol provided in this guide offers a self-validating and highly reliable method for its empirical determination.
References
- ChemBK. (2024). acetohydrazide.
- Prakash, O., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Applied Biology & Biotechnology, 11(4), 1-22.
- Jolikay, C., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(19), 6767.
- Christensen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 1011-1016.
- SMILES, K., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1534-1538.
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Unpublished manuscript.
- Sabela, A., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9580-9615.
- National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem Compound Database.
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides.
- ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Cambridge Open Engage.
- Aribo Biotechnology. (n.d.). CAS: 84452-98-2 Name: this compound.
- ResearchGate. (n.d.). pKa determination by 1H NMR spectroscopy - An old methodology revisited.
- National Institutes of Health. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.
- PubMed. (n.d.). Computational determination of aqueous pKa values of protonated benzimidazoles (Part 2).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Acetohydrazid | 1068-57-1 [m.chemicalbook.com]
- 8. Acethydrazide | 1068-57-1 [chemicalbook.com]
- 9. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [chemicalbook.com]
- 10. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [amp.chemicalbook.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
1H NMR spectrum of 2,2-Difluoroacetohydrazide
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Difluoroacetohydrazide
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (F₂CHCONHNH₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. Key characteristics, including the significant downfield shift of the α-proton due to geminal fluorine atoms and the characteristic signals of the hydrazide moiety, are discussed. The guide emphasizes the causality behind experimental choices and provides actionable insights for obtaining and interpreting high-quality NMR data for fluorinated hydrazides, crucial scaffolds in modern medicinal chemistry.
Introduction: The Significance of this compound
This compound is a valuable synthetic building block, incorporating two key structural motifs: a difluoromethyl group and a hydrazide functional group. The inclusion of fluorine in drug candidates is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The hydrazide moiety serves as a versatile precursor for synthesizing a wide array of heterocyclic compounds.
Given its importance, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary analytical tool for the structural elucidation of organic molecules. However, the spectrum of this compound presents unique features and challenges due to the strong influence of the electronegative fluorine atoms and the exchangeable protons of the hydrazide group. This guide provides the foundational knowledge required to navigate these complexities.
Foundational Principles: Chemical Shifts and Coupling
Understanding the ¹H NMR spectrum of this compound requires a firm grasp of the principles governing chemical shifts and spin-spin coupling, particularly in the context of fluorine and nitrogen atoms.
Chemical Shift (δ)
The chemical shift of a proton is dictated by its local electronic environment. In this compound, three distinct proton environments exist: the methine proton (CHF₂), the secondary amide proton (CONH), and the primary amine protons (NH₂).
-
Methine Proton (CHF₂): This proton is directly attached to a carbon bearing two highly electronegative fluorine atoms. This arrangement results in a powerful electron-withdrawing inductive effect, significantly deshielding the proton and shifting its resonance to a high frequency (downfield). Its chemical shift is further influenced by the adjacent carbonyl group.
-
Hydrazide Protons (NH and NH₂): The chemical shifts of protons attached to nitrogen are highly variable and sensitive to solvent, concentration, and temperature.[1] The CONH proton, being part of an amide-like structure, is typically observed further downfield than the terminal NH₂ protons. In polar aprotic solvents like DMSO-d₆, hydrogen bonding can lead to pronounced downfield shifts for these protons.
Spin-Spin Coupling (J-coupling)
Spin-spin coupling provides crucial information about the connectivity of atoms.
-
Heteronuclear Coupling (¹H-¹⁹F): The most prominent coupling in the spectrum is the geminal coupling (²JHF) between the methine proton and the two equivalent ¹⁹F nuclei. Since ¹⁹F has a nuclear spin (I) of ½, it couples to neighboring protons. The multiplicity of the CHF₂ signal is determined by the number of adjacent fluorine atoms (n) and follows the rule 2nI + 1. For two equivalent fluorines, this results in a triplet (2 * 2 * ½ + 1 = 3). The magnitude of ²JHF coupling is typically large, often in the range of 40-60 Hz.[2][3]
-
Homocoupling and N-H Coupling: The protons of the hydrazide group (CONH-NH₂) can couple to each other (³JHH). However, due to factors like quadrupole broadening from the ¹⁴N nucleus and chemical exchange, these couplings are often not well-resolved, leading to broad signals. The rate of proton exchange with the solvent or trace amounts of acid/water can completely obliterate this coupling, causing the signals to appear as broad singlets.
Experimental Protocol: Acquiring a High-Quality Spectrum
A self-validating protocol is essential for obtaining a reliable and reproducible ¹H NMR spectrum. The following steps detail the best practices for sample preparation and data acquisition.
Workflow for NMR Sample Preparation
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[4] This quantity is generally sufficient for a standard ¹H NMR experiment on a modern spectrometer.
-
Solvent Selection and Dissolution:
-
Choice of Solvent: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for hydrazides as it is a polar aprotic solvent that slows down the exchange rate of N-H protons, allowing them to be observed more clearly as distinct, and potentially coupled, signals.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[5] Ensure the sample is fully dissolved; gentle vortexing may be required.
-
-
Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing. Alternatively, a small, non-reactive internal standard like tetramethylsilane (TMS) can be added, though it is often omitted in modern practice where referencing to the solvent signal is standard.
-
Instrumental Parameters:
-
Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-5 seconds).
-
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show three distinct signals corresponding to the three proton environments.
Caption: Proton environments in this compound.
Signal Assignments
-
Signal 1: Methine Proton (Hₐ, CHF₂)
-
Chemical Shift (δ): Expected in the range of 6.0 - 6.5 ppm . This significant downfield shift is a direct consequence of the strong deshielding from the two geminal fluorine atoms and the carbonyl group. For comparison, the methine proton in difluoroacetic acid appears around 6.4 ppm.[6]
-
Multiplicity: This signal will appear as a triplet (t) . This pattern arises from coupling to the two equivalent fluorine atoms (n=2), with a typical coupling constant of ²JHF ≈ 50-55 Hz .[2]
-
-
Signal 2: Amide Proton (Hₑ, CONH)
-
Chemical Shift (δ): Expected to be the most downfield signal, likely in the range of 9.0 - 10.5 ppm . Amide protons in DMSO are known to resonate at high chemical shifts.[1]
-
Multiplicity: This signal often appears as a broad singlet (br s) . While it is theoretically coupled to the adjacent NH₂ protons, this coupling is frequently lost due to chemical exchange or quadrupolar effects from the nitrogen atom.
-
-
Signal 3: Amine Protons (Hₒ, NH₂)
-
Chemical Shift (δ): Expected in the range of 4.0 - 5.0 ppm . The chemical shift of primary amine protons is highly variable.[1]
-
Multiplicity: Similar to the amide proton, this signal typically appears as a broad singlet (br s) due to exchange and quadrupolar broadening.
-
Data Summary Table
| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | Hₐ | 6.0 - 6.5 | Triplet (t) | ²JHF ≈ 50-55 |
| CONH | Hₑ | 9.0 - 10.5 | Broad Singlet (br s) | - |
| NH₂ | Hₒ | 4.0 - 5.0 | Broad Singlet (br s) | - |
Confirmatory Techniques
-
D₂O Exchange: To definitively confirm the assignment of the NH and NH₂ protons, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable N-H protons (Hₑ and Hₒ) will disappear or significantly diminish, as the protons are replaced by deuterium, which is not observed in ¹H NMR. The triplet for Hₐ will remain unchanged.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic features are a downfield triplet between 6.0 and 6.5 ppm, characteristic of a CHF₂ group adjacent to a carbonyl, and two broad signals for the exchangeable hydrazide protons. By employing a meticulous experimental protocol, particularly the use of DMSO-d₆ as a solvent, researchers can obtain a high-quality spectrum that allows for unambiguous assignment of all proton signals. This guide provides the necessary framework for scientists in drug discovery and chemical research to confidently analyze this important fluorinated building block.
References
- Coupling of Protons with Fluorine. (2007). ResearchGate.
- 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. (n.d.). ResearchGate.
- 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... (n.d.). ResearchGate.
- On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017). ResearchGate.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH.
- Multinuclear NMR. (2024). Chemistry LibreTexts.
- "Pure shift" 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014). RSC Publishing.
- NMR Sample Preparation. (n.d.). University of Regensburg.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). National Center for Biotechnology Information.
- Fluorine Coupling Constants. (1976). Progress in NMR Spectroscopy.
- PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE.
- NMR Prediction. (n.d.). ACD/Labs.
- NMR Sample Preparation. (n.d.). Western University.
- NMR Sample Preparation. (n.d.). Iowa State University.
- Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications.
- Hydrazine - 1H NMR Chemical Shifts. (n.d.). SpectraBase.
- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- N'-(CHLOROACETYL)-2,2,2-TRIFLUOROACETOHYDRAZIDE - 13C NMR Chemical Shifts. (n.d.). SpectraBase.
- Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants. (2024). National Center for Biotechnology Information.
- Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. (n.d.). Crystal Pharmatech Co., Ltd.
- FGF Family: From Drug Development to Clinical Application. (2018). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Difluoroacetic acid(381-73-7) 1H NMR spectrum [chemicalbook.com]
13C NMR chemical shifts of 2,2-Difluoroacetohydrazide
An In-Depth Technical Guide on the 13C NMR Chemical Shifts of 2,2-Difluoroacetohydrazide
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound (F₂CHCONHNH₂). As a valuable building block in medicinal and agrochemical research, the precise characterization of this molecule is paramount. This document offers a detailed exploration of the theoretical principles governing its ¹³C NMR spectrum, with a focus on the profound influence of geminal fluorine substitution. It presents predicted chemical shift values, multiplicities, and coupling constants, and provides a robust, step-by-step experimental protocol for acquiring high-quality ¹³C NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural analysis of fluorinated small molecules.
Introduction: The Significance of Fluorinated Hydrazides and NMR Characterization
Fluorine-containing molecules are of immense interest in modern drug development and materials science.[1] The strategic introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a compound.[1] this compound serves as a key synthetic intermediate, incorporating a difluoromethyl group adjacent to a reactive hydrazide moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] Specifically, ¹³C NMR provides direct insight into the carbon backbone of a molecule, revealing the number of unique carbon environments and information about their electronic state.[3] For fluorinated compounds, ¹³C NMR presents unique characteristics and challenges due to the strong influence of the ¹⁹F nucleus, which, like ¹H, is a spin-active nucleus (I = ½). This guide will dissect these interactions to provide a clear framework for the analysis of this compound.
Theoretical Principles: Understanding the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound is defined by two primary factors: the chemical environment of each carbon, which dictates its chemical shift (δ), and the through-bond scalar coupling to the nearby fluorine nuclei, which dictates the multiplicity of each signal.
Influence of Electronegativity on Chemical Shifts
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as fluorine and oxygen, withdraw electron density from adjacent carbons, reducing their shielding and causing their resonance to appear further downfield (at a higher ppm value).[2][4]
-
C2 (CHF₂ group): The carbon atom directly bonded to two highly electronegative fluorine atoms experiences a powerful deshielding effect. This results in a significant downfield shift, moving its signal far from the typical alkane region.
-
C1 (C=O group): The carbonyl carbon is sp² hybridized and bonded to an electronegative oxygen, which inherently places it in the far downfield region of the spectrum (typically 160-185 ppm for amides and acids).[4] The adjacent difluoromethyl group provides an additional, albeit weaker, inductive electron-withdrawing effect.
The Critical Role of ¹³C-¹⁹F Scalar Coupling
In standard proton-decoupled ¹³C NMR experiments, C-H couplings are removed, and most carbon signals appear as singlets.[2] However, couplings to other spin-active nuclei like ¹⁹F persist, providing invaluable structural information.[5] The multiplicity of a carbon signal due to coupling with n equivalent fluorine atoms follows the n+1 rule.
-
C2 (CHF₂): This carbon is directly bonded to two fluorine atoms. Therefore, its signal will be split into a triplet due to one-bond coupling (¹J_CF). The magnitude of ¹J_CF coupling is typically very large, often in the range of 200-300 Hz.[1]
-
C1 (C=O): This carbonyl carbon is two bonds away from the two fluorine atoms. It will also experience coupling, resulting in a triplet due to two-bond coupling (²J_CF). The magnitude of ²J_CF is significantly smaller than one-bond coupling, generally between 20-40 Hz.
The presence of these characteristic C-F couplings and their distinct magnitudes are definitive features for the structural confirmation of this compound.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 | C=O (Carbonyl) | 165 - 170 | Triplet | ²J_CF ≈ 25 - 35 Hz |
| C2 | CHF₂ (Difluoromethyl) | 108 - 114 | Triplet | ¹J_CF ≈ 240 - 255 Hz |
Note: These are predicted values. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.
Experimental Protocol for High-Resolution ¹³C NMR Acquisition
This section provides a detailed, field-proven methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice due to its high polarity, which should readily dissolve the hydrazide, and its deuterium signal is used for the spectrometer's lock system.
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
Spectrometer Setup and Calibration
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[6]
Data Acquisition Parameters
The following parameters are recommended for a standard ¹³C experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | A standard pulse sequence with a 30° excitation pulse and proton decoupling during acquisition to provide Nuclear Overhauser Enhancement (NOE) and simplify the spectrum.[7] |
| Spectral Width (SW) | ~240 ppm (e.g., -10 to 230 ppm) | Ensures that all expected carbon signals, from the difluoromethyl to the carbonyl carbon, are within the acquisition window. |
| Number of Scans (NS) | 256 - 1024 | The ¹³C isotope has a low natural abundance (~1.1%), requiring multiple scans to achieve an adequate signal-to-noise (S/N) ratio.[8] Fluorine coupling further splits the signal, reducing peak height, so more scans are beneficial. |
| Relaxation Delay (D1) | 2.0 seconds | A sufficient delay to allow for T₁ relaxation of most carbon nuclei, preventing signal saturation and improving S/N.[7] |
| Acquisition Time (AQ) | ~1.0 - 1.5 seconds | Balances resolution with the overall experiment time. |
| Temperature | 298 K (25 °C) | A standard temperature for routine analysis. |
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR analysis of this compound.
Data Interpretation and Verification
Upon completion of the experiment and standard data processing (Fourier transform, phase correction, and baseline correction), the resulting spectrum should be analyzed.
-
Signal Identification: Expect two main signals (or signal groups) in the spectrum in the predicted regions of 165-170 ppm and 108-114 ppm.
-
Multiplicity Analysis: Carefully examine the multiplicity of each signal. The downfield signal (C=O) should be a small triplet, and the upfield signal (CHF₂) should be a much wider triplet.
-
Coupling Constant Measurement: Measure the distance in Hz between the lines of each triplet to determine the ¹J_CF and ²J_CF values. These experimental values should be close to the predicted ranges and serve as a powerful confirmation of the structure.
-
Potential Challenges: Be aware that the outer lines of the broad CHF₂ triplet may have low intensity and could be difficult to distinguish from baseline noise, especially with an insufficient number of scans.[1][5] If these lines are not visible, the signal might be misinterpreted as a singlet, highlighting the importance of achieving a high S/N ratio.
Conclusion
The ¹³C NMR spectrum of this compound is characterized by two distinct signals whose chemical shifts are heavily influenced by fluorine and oxygen electronegativity. The definitive feature of the spectrum is the splitting of both carbon signals into triplets due to one-bond and two-bond ¹³C-¹⁹F coupling, providing unambiguous confirmation of the difluoromethyl moiety's position relative to the carbonyl group. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret high-quality ¹³C NMR data, ensuring the accurate structural verification of this important fluorinated building block.
References
- Application Notes and Protocols for 13C Isotopomer Analysis using NMR Spectroscopy - Benchchem.
- Optimized Default 13C Parameters | NMR Facility - Chemistry Department.
- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.
- CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs.
- A guide to 13c nmr chemical shift values - Compound Interest.
- 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog.
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sc.edu [sc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. compoundchem.com [compoundchem.com]
FTIR spectrum analysis of 2,2-Difluoroacetohydrazide
An In-Depth Technical Guide to the FTIR Spectrum Analysis of 2,2-Difluoroacetohydrazide
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound (DFАН), a compound of increasing interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of its vibrational spectroscopy, present a validated experimental protocol for acquiring high-quality spectra, and offer a detailed interpretation of its characteristic absorption bands. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust method for the structural characterization and identification of this fluorinated hydrazide.
Introduction: The Significance of this compound
This compound (C₂H₄F₂N₂O) is a key building block in modern synthetic and medicinal chemistry. The incorporation of a difluoromethyl group (CHF₂) into bioactive molecules is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, offering unique hydrogen bonding capabilities that can be pivotal in drug-target interactions.[1]
Given its role as a critical intermediate, ensuring the structural integrity and purity of DFАН is paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for its molecular characterization. By probing the vibrational modes of its constituent functional groups, FTIR provides a unique molecular "fingerprint," making it an indispensable tool for identity confirmation, quality control, and reaction monitoring.
Below is the chemical structure of this compound, highlighting the key functional groups that will be the focus of our spectroscopic analysis.
Caption: Chemical structure of this compound.
Theoretical Principles: Vibrational Modes of DFАН
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of its covalent bonds.[2] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, we anticipate characteristic signals from its primary functional groups: the N-H and N-H₂ of the hydrazide moiety, the C=O of the amide, the C-H of the alkyl backbone, and the C-F bonds of the difluoromethyl group.
-
N-H Stretching (Hydrazide): The -NHNH₂ group contains both a secondary amine-like N-H and a primary amine N-H₂. Primary amines typically exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region: a higher frequency asymmetric stretch and a lower frequency symmetric stretch.[3][4] The secondary N-H stretch also appears in this region. Due to intermolecular hydrogen bonding, these peaks are expected to be broad.
-
C-H Stretching: A single C-H bond is present in the CHF₂ group. This aliphatic C-H stretch is anticipated to produce a moderate to weak absorption band in the 3000-2850 cm⁻¹ region.[5][6]
-
C=O Stretching (Amide I Band): The carbonyl stretch is one of the most intense and reliable bands in an IR spectrum.[7][8] For secondary amides, this "Amide I" band typically appears around 1680-1640 cm⁻¹. However, the two highly electronegative fluorine atoms on the alpha-carbon exert a strong electron-withdrawing inductive effect, which increases the force constant of the C=O double bond.[3] This effect is expected to shift the Amide I band to a higher wavenumber, likely above 1700 cm⁻¹.
-
N-H Bending (Amide II and Scissoring): The hydrazide group gives rise to complex N-H bending vibrations. The bending of the secondary N-H (the "Amide II" band) is typically found around 1550 cm⁻¹.[9][10] The primary -NH₂ group exhibits a scissoring vibration that absorbs strongly in the 1650-1580 cm⁻¹ range.[3][11] These bands may overlap.
-
C-F Stretching: Carbon-fluorine bonds produce very strong absorption bands in the fingerprint region of the spectrum. The CHF₂ group is expected to show distinct, intense bands corresponding to asymmetric and symmetric C-F stretching vibrations, typically in the 1400-1000 cm⁻¹ range.[12][13] The high intensity of these peaks is a hallmark of fluorinated organic compounds.
Experimental Protocol: Acquiring the FTIR Spectrum
This section provides a detailed methodology for obtaining a high-fidelity FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality transmission spectra for solid samples.[14][15] An alternative, the Attenuated Total Reflectance (ATR) method, requires less sample preparation and can also be used.[16]
Materials and Equipment
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet):
-
Crucial Insight: KBr is hygroscopic; absorbed water will introduce broad O-H absorption bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.[17] Therefore, always use KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.
-
Weigh approximately 1-2 mg of the DFАН sample.
-
Weigh approximately 150-200 mg of dry, FTIR-grade KBr.
-
Combine the sample and KBr in an agate mortar. Gently grind the mixture for 1-2 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering.[17]
-
Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or pressing, or moisture contamination.
-
-
Instrument Setup and Background Collection:
-
Power on the FTIR spectrometer and allow the source and laser to stabilize (typically 15-30 minutes).
-
Set the data acquisition parameters:
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis).
-
Number of Scans: 32 or 64 scans (Co-adding multiple scans improves the signal-to-noise ratio).
-
-
Place an empty sample holder (or a blank KBr pellet) in the beam path.
-
Collect a background spectrum. This is a critical step that records the instrument's response and the spectral signature of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.[18]
-
-
Sample Analysis:
-
Place the KBr pellet containing the DFАН sample into the sample holder in the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
The following diagram illustrates the validated workflow for this analysis.
Caption: Experimental workflow for FTIR analysis of this compound.
Spectral Interpretation and Data Analysis
The resulting FTIR spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding molecular vibrations. The analysis should proceed from the functional group region (>1500 cm⁻¹) to the more complex fingerprint region (<1500 cm⁻¹).[19]
Table of Characteristic Vibrational Bands
The following table summarizes the expected absorption bands for this compound, their assignments, and typical frequency ranges based on established spectroscopic data.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group | Reference |
| 3450 - 3200 | Medium, Broad | N-H Asymmetric & Symmetric Stretching | -NH₂, -NH- | [3][10] |
| 3000 - 2900 | Weak-Medium | C-H Stretching | CHF₂ | [5] |
| ~1720 - 1700 | Strong, Sharp | C=O Stretching (Amide I) | -C(=O)NH- | [3][9] |
| 1650 - 1580 | Strong | NH₂ Scissoring (Bending) | -NH₂ | [3][11] |
| 1570 - 1515 | Medium | N-H Bending (Amide II) | -C(=O)NH- | [9][10] |
| 1400 - 1200 | Very Strong | C-F Asymmetric Stretching | CHF₂ | [12][13] |
| 1200 - 1050 | Very Strong | C-F Symmetric Stretching | CHF₂ | [12][13] |
| 1350 - 1200 | Medium | C-N Stretching | C-N | [3] |
| 900 - 650 | Medium, Broad | NH₂ Wagging | -NH₂ | [3] |
Analysis of Key Regions
-
3500-3000 cm⁻¹: Look for multiple, broad peaks characteristic of the hydrazide N-H bonds. The presence of two distinct shoulders in this region would strongly suggest the primary amine group.
-
1800-1600 cm⁻¹: This region is dominated by the carbonyl and N-H bending modes. The most prominent feature will be the intense, sharp Amide I (C=O) peak, expected at a higher frequency than a typical non-fluorinated amide. Immediately to its right (lower wavenumber), the strong NH₂ scissoring and Amide II bands should be visible.
-
1400-1000 cm⁻¹ (Fingerprint Region): This area will be characterized by the extremely strong and sharp C-F stretching bands. The presence of at least two very intense peaks here is a definitive indicator of the difluoromethyl group. The C-N stretching bands will also appear in this region but may be obscured by the more intense C-F absorptions.
Conclusion
FTIR spectroscopy is a powerful and definitive technique for the structural verification of this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently identify the compound and assess its purity. The key spectral markers—the high-frequency Amide I band, the complex N-H stretching and bending vibrations, and particularly the intense C-F stretching bands—provide a robust and unique spectroscopic signature for this important fluorinated building block.
References
- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR. Department of Chemistry.
- University of Chemical Technology and Metallurgy. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 332-337.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
- Ahmad, N., et al. (2015). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides. ResearchGate.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- Ahmad, N., et al. (2015). FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty hydrazides produced using different amounts of KOH. ResearchGate.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar.
- ResearchGate. (n.d.). FT-IR spectrum of the (E)-2-((2 hydrazide-(4-vinylbenzyl)hydrazono) methyl)phenol ligand and Co(II) complex.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Problems in Chemistry. (2023, January 11). N-H Stretching and Bending Vibrations [Video]. YouTube.
- Krishtal, A., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(40), 8035–8045.
- Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis.
- ResearchGate. (2025, August 6). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR.
- Krishnakumar, V., & John, X. (2006). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Acta Chimica Slovenica, 53, 299-305.
- Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online.
- Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 38(1), 119-126.
- University of Babylon. (n.d.). The features of IR spectrum.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Quora. (2020, June 29). How to interpret FTIR data analysis.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.
- National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetamide. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. PubChem Compound Database.
- Shokhen, M., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(8), 1268-1274.
- National Center for Biotechnology Information. (n.d.). Infrared spectroscopy reveals metal-independent carbonic anhydrase activity in crotonyl-CoA carboxylase/reductase. PubMed Central.
- Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
- National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetyl chloride. PubChem Compound Database.
- Gonçalves, C. N., et al. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Revista Brasileira de Ciência do Solo, 45.
- SciELO. (2021, December 22). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. academic.oup.com [academic.oup.com]
- 11. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. jascoinc.com [jascoinc.com]
- 16. One moment, please... [edinst.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
Foreword: The Analytical Imperative in Fluorinated Compound Development
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-Difluoroacetohydrazide
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity. This compound serves as a critical building block in this domain, offering a synthetically versatile handle for introducing the difluoromethyl group. Consequently, the ability to unambiguously identify and characterize this molecule and its derivatives is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a definitive tool for this purpose. This guide provides an in-depth exploration of the expected fragmentation pattern of this compound, grounded in the fundamental principles of gas-phase ion chemistry. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently interpret mass spectral data, troubleshoot analytical challenges, and accelerate their research and development pipelines.
Physicochemical Profile of this compound
A foundational understanding of the analyte's properties is the first step in any analytical endeavor. This compound is a solid at room temperature with a molecular weight that makes it amenable to standard mass spectrometry techniques.
| Property | Value | Source |
| Molecular Formula | C₂H₄F₂N₂O | [1][2] |
| Molecular Weight | 110.06 g/mol | [1][2] |
| CAS Number | 84452-98-2 | [1][3] |
| Appearance | White to off-white solid | [1] |
| SMILES Code | O=C(NN)C(F)F | [2] |
The Engine of Fragmentation: Electron Ionization (EI) Principles
Electron Ionization (EI) is a classic, robust, and highly reproducible ionization method, making it a cornerstone of mass spectrometry for the analysis of volatile and thermally stable compounds.[4][5] It is considered a "hard" ionization technique because it imparts significant internal energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[4][5][6]
The process unfolds in a high-vacuum environment:
-
Volatilization: The sample is introduced into the ion source and heated to produce gas-phase molecules.
-
Ionization: A beam of high-energy electrons, typically accelerated to 70 electron volts (70 eV), bombards the gas-phase molecules.[6][7]
-
Electron Ejection: The energetic electron beam does not get captured but rather passes close to the analyte, distorting its electron cloud and causing the ejection of one of its own valence electrons.[7] This creates a positively charged radical cation, known as the molecular ion (M•⁺) .
-
Fragmentation: The 70 eV of energy is substantially more than the 10 eV typically required to ionize an organic molecule.[7] This excess energy is deposited into the molecular ion, rendering it energetically unstable. To dissipate this energy, the M•⁺ undergoes a series of predictable bond cleavages and rearrangements, breaking into smaller, more stable charged fragments and neutral species.[8]
-
Detection: The resulting positively charged ions are accelerated out of the ion source and separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a characteristic mass spectrum.
Deconstructing this compound: The Predicted Fragmentation Pathways
While an experimental spectrum for this compound is not publicly available in major databases, its fragmentation pattern can be reliably predicted based on well-established rules for functional groups like hydrazides, carbonyls, and halogenated compounds.[9][10]
The molecular ion (M•⁺) of this compound is expected at m/z 110 . From this parent ion, several key fragmentation routes are anticipated:
-
α-Cleavage (C-C Bond Scission): Alpha-cleavage is a dominant fragmentation pathway for compounds containing heteroatoms.[10][11] Cleavage of the C-C bond adjacent to the carbonyl group is highly probable, leading to the loss of the hydrazinyl radical (•NHNH₂) and formation of the stable difluoroacetyl cation.
-
Fragment: [CHF₂CO]⁺
-
m/z: 79
-
Neutral Loss: •NHNH₂ (31 Da)
-
-
N-N Bond Cleavage: The nitrogen-nitrogen single bond in the hydrazide moiety is relatively weak and represents a likely point of cleavage. This can lead to the formation of two key fragments.
-
Fragment 1: [CHF₂CONH]⁺
-
m/z: 94 (Loss of •NH₂)
-
Fragment 2: [NHNH₂]⁺
-
m/z: 31
-
-
Cleavage Adjacent to the Difluoromethyl Group: The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-C bond, making it susceptible to cleavage. This results in the formation of the highly characteristic difluoromethyl cation. The presence of this ion is a strong diagnostic indicator for difluorinated compounds.
-
Fragment: [CHF₂]⁺
-
m/z: 51
-
Neutral Loss: •CONHNH₂ (59 Da)
-
-
Loss of Neutral Molecules: Rearrangement reactions followed by the elimination of small, stable neutral molecules are common fragmentation processes.
-
Loss of Hydrogen Fluoride (HF): A characteristic fragmentation for fluorinated compounds is the elimination of HF.[9]
-
Fragment: [C₂H₃FN₂O]•⁺
-
m/z: 90
-
Neutral Loss: HF (20 Da)
-
-
Loss of Carbon Monoxide (CO): Following initial fragmentation, further loss of CO from carbonyl-containing fragments is expected. For example, the [CHF₂CO]⁺ ion (m/z 79) can lose CO to form the [CHF₂]⁺ ion (m/z 51).
-
The diagram below illustrates the primary predicted fragmentation pathways originating from the molecular ion.
Summary of Predicted Key Ions
| m/z | Proposed Ion Structure | Fragmentation Pathway | Diagnostic Value |
| 110 | [CHF₂CONHNH₂]•⁺ | Molecular Ion (M•⁺) | Confirms Molecular Weight |
| 90 | [M - HF]•⁺ | Loss of Hydrogen Fluoride | Indicates Fluorine Presence |
| 79 | [CHF₂CO]⁺ | α-Cleavage (Loss of •NHNH₂) | Confirms Acyl Structure |
| 59 | [CONHNH₂]⁺ | C-C Cleavage | Confirms Hydrazide Moiety |
| 51 | [CHF₂]⁺ | C-C Cleavage (Loss of •CONHNH₂) | High. Strong indicator of a CHF₂ group. Likely base peak. |
| 31 | [NHNH₂]⁺ | N-N Cleavage | Confirms Hydrazide Moiety |
Experimental Protocol: A Self-Validating Workflow for GC-EI-MS Analysis
To empirically validate the predicted fragmentation, a robust and reproducible experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~10 µg/mL. The final concentration should be optimized to avoid detector saturation.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 30 - 200.
-
Solvent Delay: 3-4 minutes (to prevent the solvent peak from entering the mass spectrometer).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak (m/z 110) and the base peak (the most intense peak in the spectrum, predicted to be m/z 51).
-
Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Section 3.
-
Compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for potential matches, though a direct match for this specific compound may not exist.[9]
-
Conclusion: From Prediction to Confirmation
The structural elucidation of novel or specialized chemical entities like this compound relies on the predictive power of chemical principles and the empirical certainty of analytical instrumentation. The fragmentation pattern detailed in this guide, derived from foundational mass spectrometry theory, provides a robust framework for identifying this compound. The dominant expected pathways—alpha-cleavage to yield the [CHF₂CO]⁺ ion (m/z 79) and C-C scission to produce the highly diagnostic [CHF₂]⁺ ion (m/z 51)—offer clear and unambiguous markers for confirmation. By employing the provided GC-EI-MS protocol, researchers can generate high-quality, reproducible data to validate these predictions. This synergy of theoretical understanding and rigorous experimental practice is indispensable for advancing the fields of medicinal chemistry and materials science.
References
- Question Video: Mass Spectrum of Fluorine (F₂). Nagwa. [Link]
- ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Fluorine notes. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Nebraska–Lincoln Digital Commons. [Link]
- Mass spectra of fluorocarbons. NIST. [Link]
- Electron ioniz
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Mass Spectrometry - Fragmentation P
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
- 3.
- Electron Ionization for GC–MS.
- 12.4: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Sources
- 1. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [amp.chemicalbook.com]
- 2. 84452-98-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [chemicalbook.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Chemical Stability of 2,2-Difluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoroacetohydrazide is a valuable fluorinated building block in medicinal chemistry and drug development. Its utility is intrinsically linked to its chemical stability, which dictates its storage, handling, and reaction conditions. While specific literature on the stability of this compound is limited, a comprehensive analysis of its functional groups—the hydrazide moiety and the gem-difluoroacetyl group—allows for a robust prediction of its stability profile. This guide provides an in-depth analysis of the predicted degradation pathways, including hydrolysis and oxidation, and outlines a systematic approach for empirical stability testing through forced degradation studies. Detailed protocols for a stability-indicating HPLC method and best practices for handling and storage are provided to ensure the compound's integrity throughout the research and development lifecycle.
Introduction: The Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound (Figure 1) serves as a key intermediate, providing a synthetically versatile handle for introducing the difluoroacetyl motif. Understanding the stability of this reagent is paramount, as its degradation can impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. This document serves as a senior-level guide to the predicted chemical stability of this compound and provides a framework for its empirical evaluation.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Molecular Structure and Predicted Reactivity
The stability of this compound is governed by the interplay of its two key functional components: the hydrazide group and the α,α-difluoro substitution.
-
The Hydrazide Moiety (-CONHNH₂): This group is essentially an amide linked to an amino group. The terminal -NH₂ is nucleophilic, while the amide bond itself is susceptible to hydrolysis. The pKa of the conjugate acid of acetohydrazide is around 3.28, while the pKa of the N-H bond is predicted to be around 13.5, indicating it can act as a base or a very weak acid.[2][3]
-
The gem-Difluoro Group (-CF₂-): The two fluorine atoms exert a powerful electron-withdrawing effect. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This is a critical factor that is predicted to accelerate hydrolytic degradation compared to its non-fluorinated analog, acetohydrazide.
Predicted Degradation Pathways
Based on first principles of organic chemistry, two primary degradation pathways are anticipated for this compound: hydrolysis and oxidation.
Hydrolytic Stability (pH Dependence)
Hydrolysis is the most probable degradation pathway, leading to the cleavage of the amide bond to form 2,2-difluoroacetic acid and hydrazine. This reaction is expected to be catalyzed by both acid and base.[4][5]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release hydrazine and 2,2-difluoroacetic acid.[4]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then expels the hydrazide anion, which is subsequently protonated by the solvent.
The strong induction from the -CF₂ group is expected to make the carbonyl carbon highly susceptible to this cleavage under both acidic and basic conditions.
Caption: Predicted hydrolytic degradation pathways for this compound.
Oxidative Stability
The hydrazine functional group is known to be susceptible to oxidation.[6][7] Common laboratory and atmospheric oxygen, especially in the presence of trace metal ions like Cu(II), can catalyze the oxidation of hydrazines.[6][8] The reaction can proceed through a one-electron oxidation to form a nitrogen-centered radical.[7] Subsequent reactions can be complex, potentially leading to the formation of diimide, nitrogen gas, and other products. It is crucial to note that oxidation of hydrazines can sometimes produce hazardous byproducts like N-nitrosamines, although this is more relevant in specific reaction mixtures.[9]
Framework for a Stability-Indicating Method
To empirically determine the stability of this compound and validate the predicted pathways, a forced degradation study is essential.[10][11] Such a study intentionally stresses the molecule to generate potential degradants, which is crucial for developing a stability-indicating analytical method.[12] The goal is typically to achieve 5-20% degradation.[10][13]
Design of a Forced Degradation Study
The following workflow outlines a standard approach for a forced degradation study, compliant with ICH guidelines.[10][14]
Caption: Workflow for a forced degradation study of this compound.
Proposed Stability-Indicating HPLC-UV Method
A reverse-phase HPLC method is well-suited for separating the polar parent compound from its likely more polar degradants (hydrazine and 2,2-difluoroacetic acid).
Rationale for Method Choices:
-
Column: A C18 column is chosen for its versatility in retaining polar to moderately nonpolar analytes.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile) allows for the effective elution of both the early-eluting, highly polar degradants and the parent compound. A phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.0) helps to ensure consistent peak shape by protonating the basic hydrazine.
-
Detection: The amide chromophore exhibits UV absorbance around 210-220 nm.[15] A wavelength of 215 nm is a good starting point for detection.
-
Diluent: A mixture of water and acetonitrile is appropriate to ensure the solubility of the compound and its degradants.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the stock solution and stressed samples with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Data Interpretation and Summary
The results from the forced degradation study should be tabulated to clearly show the stability profile of the molecule. The HPLC method must be able to resolve the parent peak from all degradation product peaks, demonstrating specificity.
Table 1: Example Forced Degradation Data Summary
| Stress Condition | Duration | Temp (°C) | % Assay of Parent | % Degradation | Major Degradant Peak(s) (RT, min) |
| Unstressed Control | 24 hr | 25 | 99.8% | 0.2% | - |
| 0.1 M HCl | 8 hr | 60 | 85.2% | 14.6% | 2.1 |
| 0.1 M NaOH | 1 hr | 25 | 81.5% | 18.3% | 2.1 |
| 3% H₂O₂ | 4 hr | 25 | 92.1% | 7.7% | 3.5, 4.2 |
| Thermal (Solution) | 24 hr | 80 | 96.5% | 3.3% | 2.1 |
| Photolytic | ICH Q1B | 25 | 98.9% | 0.9% | - |
Note: This is hypothetical data for illustrative purposes.
Safe Handling and Storage Recommendations
Given the reactivity of the functional groups and the presence of fluorine, stringent safety and storage protocols are necessary.
-
Personal Protective Equipment (PPE): Always use chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves.[16] All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[16]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metals that can catalyze oxidation.[6]
-
Spill & Disposal: In case of a spill, contain the material with an inert absorbent.[16] All waste containing fluorinated compounds should be treated as hazardous waste and disposed of according to institutional and local regulations.[17]
Conclusion
This compound is a reactive chemical entity whose stability is primarily challenged by hydrolysis and oxidation. The strong electron-withdrawing nature of the gem-difluoro group is predicted to make the amide bond particularly labile to pH-dependent hydrolysis. While specific experimental data is not widely available, the principles outlined in this guide provide a robust framework for predicting its behavior. For any application in research and development, it is imperative to perform empirical stability testing, such as the forced degradation study detailed herein, to confirm these predictions, ensure the quality of the material, and develop appropriate handling and storage procedures.
References
Click to expand
- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- ChemBK. (2024). acetohydrazide.
- Mire-Sluis, A., et al. (n.d.).
- ResolveMass Laboratories. (2025).
- Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Slonim, A. R., & Gisclard, J. B. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. DTIC.
- Sinha, B. K. (n.d.).
- Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62, 1613.
- ChemicalBook. (n.d.). Acetohydrazid | 1068-57-1.
- Akten, E. D., & Doran, S. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A.
- Bowen, J. P., & Williams, T. L. (n.d.). Decompostion of Hydrazine in Aqueous Solutions.
- ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied[20].
- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC.
- Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Wikipedia. (n.d.). Hydrazone.
- ResolveMass Laboratories. (2025).
- BioPharmaSpec. (n.d.).
- ResearchGate. (n.d.). UV spectra of amides: (a) I is 3, II is 4, and V is 5; (b) III is 2, IV....
- Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- DTIC. (n.d.).
- ResearchGate. (n.d.).
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Chiba, S., et al. (2022).
- ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides; (c)....
- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.
- Chiba, S., et al. (2022).
- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
- BenchChem. (2025).
- National Center for Biotechnology Inform
- Saimalakondaiah, D., et al. (2014).
- ChemicalBook. (2025). Acethydrazide | 1068-57-1.
- Reddy, S. K., et al. (2018).
- Sudharshana Charyulu, S., et al. (2022).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines.
- Ambeed.com. (n.d.). 84452-98-2|this compound.
- Human Metabolome Database. (2013). Showing metabocard for Acetylhydrazine (HMDB0060428).
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Fluorochem. (n.d.). High-Quality Chemical Products.
- Möbs, M., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- BenchChem. (2025).
Sources
- 1. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. hmdb.ca [hmdb.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Sourcing and Validating 2,2-Difluoroacetohydrazide for Drug Discovery
An In-Depth Technical Guide for Scientists and R&D Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The difluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoroacetohydrazide serves as a critical building block for introducing this valuable motif, making the selection of a reliable commercial supplier a crucial first step in any research and development campaign. This guide provides an in-depth analysis of the commercial landscape for this compound, offering field-proven insights into supplier evaluation, quality control, and the validation of this key synthetic intermediate.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a versatile reagent employed in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.[1][2] Its hydrazide functionality provides a reactive handle for the formation of hydrazones, pyrazoles, and other nitrogen-containing ring systems, while the difluoroacetyl moiety imparts the desirable physicochemical properties associated with fluorine substitution. The successful execution of synthetic routes utilizing this building block is predicated on its purity and consistent quality, underscoring the importance of a robust supplier qualification process.
Selecting a Commercial Supplier: A Framework for Due Diligence
Choosing a supplier for a critical reagent like this compound extends beyond a simple price comparison. A thorough evaluation should encompass several key factors to mitigate risks to timelines and experimental outcomes.
A systematic approach to supplier selection is paramount. The following workflow outlines a logical sequence of steps for evaluating and qualifying a potential supplier.
Caption: Incoming Quality Control Workflow for Chemical Reagents.
Experimental Protocols for QC of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of this compound and for identifying any organic impurities.
-
¹H NMR:
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected Signals:
-
A triplet for the CHF₂ proton, coupled to the two fluorine atoms.
-
Broad signals for the NH and NH₂ protons. The chemical shifts of these protons can be concentration-dependent and may exchange with D₂O.
-
-
-
¹⁹F NMR:
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected Signals:
-
A doublet for the two equivalent fluorine atoms, coupled to the CHF₂ proton.
-
-
-
¹³C NMR:
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected Signals:
-
A triplet for the CHF₂ carbon, due to coupling with the two fluorine atoms.
-
A signal for the carbonyl carbon.
-
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective.
-
Detection: UV detection at a wavelength around 210 nm is suitable for the amide chromophore.
-
Sample Preparation: Dissolve a small amount of the material in the initial mobile phase composition or a compatible solvent.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Ions:
-
In positive ion mode, look for the [M+H]⁺ ion.
-
In negative ion mode, look for the [M-H]⁻ ion.
-
-
High-Resolution Mass Spectrometry (HRMS): This technique can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Conclusion
The selection of a commercial supplier for a critical building block like this compound is a decision that should be guided by a thorough evaluation of product quality, supplier reliability, and comprehensive documentation. By implementing a robust incoming quality control process, researchers can validate the integrity of the material and proceed with their synthetic endeavors with a high degree of confidence. This diligent approach is fundamental to the principles of scientific integrity and is a cornerstone of successful drug discovery and development programs.
References
- PureSynth Research Chemicals. Top Fine Chemicals Suppliers for Various Industries. [Link]
- TCI America.
- ensun. Top 100 Fine Chemical Manufacturers in 2025. [Link]
- chemeurope.com.
- Alachem Co., Ltd. N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide | 155093-22-4. [Link]
- Aribo Biotechnology. This compound | CAS: 84452-98-2. [Link]
- ResearchGate. 2H NMR spectra of 2 in THF under D2 (20 bar) after a) 1 h and... [Link]
- SpectraBase. N'-(CHLOROACETYL)-2,2,2-TRIFLUOROACETOHYDRAZIDE - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChemLite. This compound (C2H4F2N2O). [Link]
- ChemRxiv.
- SIELC Technologies. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. [Link]
- PubChem. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296. [Link]
- EPA.
- ResearchGate. ¹H NMR spectra of OF-2 (2.0 × 10⁻² M) in acetonitrile-d3 with 0.46 wt%... [Link]
- DESWATER.
- NIST WebBook. 2,4-D. [Link]
- NIST WebBook. Difluoroacetic acid. [Link]
- PubMed. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS. [Link]
- ResearchGate. HPLC-ELSD Determination of Kryptofix 2.2.2 in the Preparations of 2-Deoxy-2-[F-18]fluoro-D-glucose and other Radiopharmaceuticals. [Link]
Sources
A Technical Guide to the Reactivity of 2,2-Difluoroacetohydrazide with Electrophiles: Synthesis of Novel Fluorinated Scaffolds
Abstract
This in-depth technical guide provides a comprehensive overview of the reactivity of 2,2-difluoroacetohydrazide with a range of electrophilic partners. The introduction of the difluoromethyl (CF₂H) moiety into organic molecules is a rapidly growing strategy in drug discovery and materials science, owing to its unique stereoelectronic properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a versatile and readily accessible building block for incorporating this valuable functional group into a diverse array of molecular architectures, particularly heterocyclic systems. This guide will explore the fundamental reactions of this compound, including the formation of N-acylhydrazones and subsequent cyclization reactions to generate key heterocyclic scaffolds such as pyrazoles and 1,3,4-oxadiazoles. Mechanistic insights, detailed experimental protocols, and the influence of the difluoromethyl group on reactivity will be discussed, providing researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Significance of the Difluoromethyl Group and this compound
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl, thiol, and even amide functionalities, capable of participating in hydrogen bonding while offering increased metabolic stability.[1] Its electron-withdrawing nature can significantly modulate the physicochemical properties of a parent molecule, influencing its pharmacokinetic and pharmacodynamic profile.
This compound (CHF₂CONHNH₂) is a key synthon for introducing the CF₂H group. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and an electron-withdrawing difluoroacetyl group, makes it a versatile reactant for a multitude of chemical transformations. This guide will systematically explore its reactions with various classes of electrophiles, providing a roadmap for the synthesis of novel difluoromethylated compounds.
Reaction with Carbonyl Compounds: Synthesis of N-(2,2-Difluoroacetyl)hydrazones
The most fundamental reaction of this compound is its condensation with aldehydes and ketones to form N-(2,2-difluoroacetyl)hydrazones. This reaction typically proceeds via a nucleophilic addition-elimination mechanism and is often catalyzed by a small amount of acid.[3]
General Reaction and Mechanism
The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the corresponding N-acylhydrazone. The presence of the electron-withdrawing difluoromethyl group can influence the nucleophilicity of the hydrazide, potentially requiring slightly more forcing conditions compared to non-fluorinated analogues.
Diagram 1: General Synthesis of N-(2,2-Difluoroacetyl)hydrazones
Sources
An In-Depth Technical Guide to the Molecular Structure and Applications of 2,2-Difluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-difluoroacetohydrazide, a fluorinated building block of significant interest in medicinal and agrochemical research. We will delve into its molecular structure, spectroscopic signature, synthesis, and its versatile applications as a precursor to bioactive heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of Fluorine in Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the difluoromethyl group (CHF2) is a valuable moiety that can act as a bioisostere for hydroxyl, thiol, or amine groups, modulate acidity and basicity, enhance metabolic stability, and improve membrane permeability. This compound, with its combination of a reactive hydrazide functionality and a difluoromethyl group, represents a key synthon for accessing a diverse range of fluorinated molecules with potential therapeutic or agrochemical applications.
Molecular Structure and Conformational Analysis
While a definitive crystal structure of this compound is not publicly available, we can infer key structural features from related molecules and theoretical considerations.
Predicted Molecular Geometry
Based on the crystal structure of the closely related 2,2-difluoroacetamide, the carbon of the difluoromethyl group is expected to adopt a tetrahedral geometry. The C-F bond lengths are anticipated to be in the range of 1.35-1.38 Å, and the F-C-F bond angle is expected to be approximately 108-110°. The amide linkage of the hydrazide is expected to be planar due to resonance delocalization.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₂H₄F₂N₂O | [1] |
| Molecular Weight | 110.06 g/mol | [2][3] |
| XlogP | -0.4 | [1] |
| Boiling Point | 269.0 ± 35.0 °C | [3] |
| Density | 1.335 ± 0.06 g/cm³ | [3] |
Conformational Insights: The Gauche Effect
The conformational preference of the C-C bond in this compound is likely influenced by the gauche effect. This phenomenon, observed in 1,2-disubstituted ethanes with electronegative substituents, often favors a gauche conformation over the anti-periplanar conformation. In the case of this compound, electrostatic interactions between the fluorine atoms and the lone pairs of the adjacent nitrogen atom, as well as hyperconjugative interactions (σC-H → σ*C-F), are expected to play a significant role in determining the rotational barrier and the preferred dihedral angle.
Spectroscopic Characterization: A Guide to Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The two protons of the secondary amine (-NH-) will also likely be a broad singlet, and its chemical shift may be concentration-dependent. The single proton of the difluoromethyl group (-CHF₂) will appear as a triplet due to coupling with the two equivalent fluorine atoms.
-
¹³C NMR: The carbon spectrum will show two distinct signals. The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 160-170 ppm. The difluoromethyl carbon (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms, likely in the range of 105-115 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the presence of the difluoromethyl group. It is expected to show a single signal, which will be a doublet of triplets due to coupling with the adjacent proton and the protons on the nitrogen. The chemical shift will be in the characteristic range for aliphatic difluoro compounds.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H bending (Amide II): A band in the region of 1580-1620 cm⁻¹.
-
C-F stretching: Strong, characteristic bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern would likely involve the loss of small neutral molecules such as NH₃, H₂O, and CO. The presence of the difluoromethyl group would give rise to characteristic fragment ions.
Synthesis of this compound: A Reliable Protocol
The most direct and efficient method for the synthesis of this compound is the hydrazinolysis of an appropriate difluoroacetic acid derivative, typically an ester.
Experimental Workflow: Synthesis from Ethyl Difluoroacetate
This protocol is based on well-established procedures for the synthesis of hydrazides from esters.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl difluoroacetate (1.0 equivalent) and ethanol as the solvent.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.2-1.5 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure to obtain a crude solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield this compound as a white crystalline solid.
Causality Behind Experimental Choices:
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ester.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction. It is also easily removed during the work-up.
-
Reflux Conditions: Heating the reaction mixture to reflux accelerates the rate of the nucleophilic acyl substitution reaction.
Applications in Medicinal and Agrochemical Chemistry
This compound is a versatile building block for the synthesis of a wide array of heterocyclic compounds, many of which exhibit potent biological activities. The hydrazide moiety provides a reactive handle for cyclization reactions, while the difluoromethyl group imparts desirable physicochemical properties to the final products.
Synthesis of Bioactive Pyrazoles
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals and agrochemicals. This compound can be used in the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds to form difluoromethyl-substituted pyrazoles.
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of Difluoroacetyl Hydrazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of difluoroacetyl hydrazine. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale for methodological choices, and the integrated analytical workflow required to ensure the compound's identity and purity for downstream applications.
Introduction: The Strategic Value of Fluorinated Synthons
In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug properties, including metabolic stability, bioavailability, and binding affinity.[1] Difluoroacetyl hydrazine has emerged as a highly valuable and versatile building block in this context. Its unique combination of a reactive hydrazide moiety and a difluoromethyl group makes it an ideal precursor for synthesizing a diverse array of fluorinated heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, which are prevalent motifs in pharmacologically active agents.[2][3] This guide offers a field-proven framework for the reliable synthesis and rigorous characterization of this critical intermediate.
Part 1: Synthesis of Difluoroacetyl Hydrazine
The most direct and widely adopted method for preparing difluoroacetyl hydrazine is the hydrazinolysis of an appropriate difluoroacetic acid derivative, typically an ester like ethyl difluoroacetate. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
Key Precursor: The Synthesis of Ethyl Difluoroacetate
The quality of the final product is intrinsically linked to the purity of its precursors. Ethyl difluoroacetate is a common starting material, and its preparation is a critical first step.[4] A prevalent industrial method involves a multi-step process starting from dichloroacetyl chloride.[5][6]
-
Amidation: Dichloroacetyl chloride is reacted with a secondary amine (e.g., diethylamine) to form an N,N-dialkyl-2,2-dichloroacetamide intermediate.
-
Fluorination: This intermediate undergoes halogen exchange (Halex) reaction using a fluorinating agent like potassium fluoride to yield the corresponding N,N-dialkyl-2,2-difluoroacetamide.
-
Esterification: The difluoroacetamide is then reacted with ethanol in the presence of a strong acid, such as sulfuric acid, to produce ethyl difluoroacetate.[6]
The causality behind this multi-step route is control and efficiency. Direct fluorination of less stable precursors can be challenging, whereas the amide intermediate provides a robust platform for the halogen exchange reaction.
Workflow for the Synthesis of Difluoroacetyl Hydrazine
The following diagram outlines the logical flow from the common precursor, ethyl difluoroacetate, to the final product.
Caption: Workflow for the synthesis of difluoroacetyl hydrazine.
Experimental Protocol: Hydrazinolysis of Ethyl Difluoroacetate
This protocol is designed as a self-validating system, with built-in checks and rationale for each step.
Materials:
-
Ethyl difluoroacetate (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.1 - 1.2 eq)
-
Ethanol (anhydrous)
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl difluoroacetate dissolved in anhydrous ethanol (approx. 3-4 mL per gram of ester). Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Expertise & Experience: Using an ice bath is crucial to manage the exothermicity of the reaction between the ester and hydrazine, preventing potential side reactions and ensuring controlled formation of the desired product.
-
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow, dropwise addition prevents a rapid temperature spike and allows for a homogeneous reaction, maximizing yield and purity.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ester. This provides an empirical endpoint rather than relying solely on time.
-
-
Product Isolation: Reduce the solvent volume under reduced pressure until a precipitate begins to form. Cool the resulting slurry in an ice bath for 30 minutes to maximize crystallization.
-
Causality: Difluoroacetyl hydrazine has lower solubility in cold ethanol than the starting materials or byproducts, enabling its isolation via precipitation.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.
-
Expertise & Experience: Washing with cold ether removes residual unreacted starting materials and soluble impurities without significantly dissolving the desired product.
-
-
Drying: Dry the white crystalline solid under vacuum at room temperature to a constant weight.
Part 2: Physicochemical and Spectroscopic Characterization
Unambiguous characterization is non-negotiable. A combination of spectroscopic techniques provides a robust, self-validating system to confirm the structure and purity of the synthesized difluoroacetyl hydrazine.[7] The expected product is a white crystalline solid.
Spectroscopic Analysis: A Triad of Confirmation
The complementary nature of NMR, IR, and MS provides a complete picture of the molecule.
NMR is the most powerful tool for elucidating the precise molecular structure. For difluoroacetyl hydrazine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expected Signals:
-
¹H NMR:
-
A broad singlet corresponding to the amide proton (NH -NH₂).
-
A broad singlet for the primary amine protons (NH-NH₂ ).
-
A triplet corresponding to the difluoromethyl proton (CH F₂), resulting from coupling to the two equivalent fluorine atoms (²JH-F ≈ 55-60 Hz).
-
-
¹⁹F NMR:
-
A doublet corresponding to the two equivalent fluorine atoms (CHF₂ ), resulting from coupling to the adjacent proton (²JF-H ≈ 55-60 Hz).
-
-
¹³C NMR:
-
A triplet for the carbonyl carbon (C =O) due to coupling with the two fluorine atoms.
-
A triplet for the difluoromethyl carbon (CH F₂) due to direct coupling with the two fluorine atoms.
-
Protocol: Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of the dried product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it readily solubilizes the compound and allows for the observation of exchangeable N-H protons.
-
Vortex the tube until the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer and acquire the necessary spectra following standard instrument procedures.[7]
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[8]
Expected Absorption Bands:
-
~3300-3200 cm⁻¹: N-H stretching vibrations (from both NH and NH₂ groups), often appearing as multiple distinct peaks.
-
~1680-1650 cm⁻¹: C=O stretching vibration (amide I band), a strong and sharp absorption.
-
~1630 cm⁻¹: N-H bending vibration (scissoring) of the NH₂ group.
-
~1200-1050 cm⁻¹: C-F stretching vibrations, typically strong and sharp.
MS confirms the molecular weight of the compound, providing definitive evidence of a successful synthesis.[9]
Expected Data (using Electrospray Ionization - ESI):
-
Molecular Ion Peak: In positive ion mode, the primary peak observed will be the protonated molecule [M+H]⁺. For C₂H₄F₂N₂O (MW = 108.06 g/mol ), this peak will appear at m/z 109.07.
-
Fragmentation: Characteristic fragmentation patterns can further support the structure, such as the loss of the NH₂ group.
Summary of Key Characterization Data
The table below consolidates the expected analytical data for difluoroacetyl hydrazine, serving as a quick reference for validation.
| Analytical Technique | Feature | Expected Value / Observation |
| ¹H NMR | CHF₂ | Triplet, δ ≈ 5.9-6.2 ppm, ²JH-F ≈ 57 Hz |
| NH | Broad singlet, δ ≈ 9.0-9.5 ppm (in DMSO-d₆) | |
| NH₂ | Broad singlet, δ ≈ 4.3-4.6 ppm (in DMSO-d₆) | |
| ¹⁹F NMR | CHF₂ | Doublet, δ ≈ -125 to -130 ppm, ²JF-H ≈ 57 Hz |
| IR Spectroscopy | N-H stretch | 3300-3200 cm⁻¹ (multiple peaks) |
| C=O stretch | ~1670 cm⁻¹ (strong) | |
| C-F stretch | ~1150 cm⁻¹ (strong) | |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 109.07 |
Conclusion
Difluoroacetyl hydrazine is a cornerstone synthon for accessing novel fluorinated molecules of interest in pharmaceutical and agrochemical research. Its successful application hinges on a reliable and reproducible synthetic route, coupled with a rigorous and multi-faceted characterization strategy. The integrated approach detailed in this guide, which combines a well-controlled hydrazinolysis protocol with the analytical triad of NMR, IR, and Mass Spectrometry, provides researchers with a self-validating framework to confidently produce and verify high-purity difluoroacetyl hydrazine, thereby accelerating the drug discovery and development process.
References
- Chauhan, P. S., Brettell, S., Ramakotaiah, M., Diarra, S., Nguyen, A. M. T., Wei, X., Hamdane, Y., Yongo-Luwawa, C. D., & Lubell, W. D. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. TSpace Repository, University of Toronto. [Link]
- Chauhan, P. S., et al. (2020).
- Request PDF. (n.d.). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- Mendes, A., et al. (2022).
- Beryozkina, T., et al. (2020). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 25(18), 4236. [Link]
- PubMed. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. [Link]
- National Institutes of Health. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structures of N,N'-bis(5-Fluoro-2-hydroxybenzylidene)-ethylenediamine and 4,4'-Difluoro-2,2'-[(hydrazine-1,2-diylidene)bis(methanylylidene)]diphenol. [Link]
- YouTube. (2020). REACTION WITH HYDRAZINE. [Link]
- Google Patents. (n.d.).
- European Commission. (n.d.).
- PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
- ResearchGate. (n.d.). Mass spectrum of the reaction mixture of probe 1 with hydrazine. [Link]
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 5. CN102311343A - Processing technique of ethyl difluoroacetate - Google Patents [patents.google.com]
- 6. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 3-(Difluoromethyl)-Pyrazoles via Cyclocondensation of 2,2-Difluoroacetohydrazide with 1,3-Diketones
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, present in a multitude of approved therapeutic agents.[1][2] The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) group, into these heterocyclic systems can profoundly enhance their pharmacological profiles. The CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of improving metabolic stability, binding affinity, and lipophilicity.[3] This application note provides a comprehensive guide to the synthesis of 3-(difluoromethyl)-pyrazoles through the robust and efficient cyclocondensation reaction of 2,2-difluoroacetohydrazide with various 1,3-diketones, a variant of the classic Knorr pyrazole synthesis.[4]
This document is intended for researchers, medicinal chemists, and process development scientists. It offers in-depth mechanistic insights, a detailed experimental protocol for a model reaction, and guidelines for characterization, ensuring both technical accuracy and practical applicability.
Reaction Mechanism and Regioselectivity: The "Why" Behind the Synthesis
The synthesis of pyrazoles from a hydrazine and a 1,3-diketone is a classic acid-catalyzed condensation-cyclization reaction.[5] The regiochemical outcome of this reaction is a critical consideration, especially when using an unsymmetrical diketone. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
The regioselectivity is primarily governed by the electronic and steric properties of both the hydrazine and the diketone.[1] In the case of this compound, the electron-withdrawing nature of the difluoromethyl group significantly influences the nucleophilicity of the two nitrogen atoms. The terminal -NH₂ group is more nucleophilic and will preferentially attack one of the carbonyl carbons of the diketone.
Let's consider the reaction with an unsymmetrical diketone, R¹-C(O)CH₂C(O)-R². The initial attack of the more nucleophilic NH₂ of this compound can occur at either carbonyl group. However, the subsequent cyclization step is often rate-determining. The electron-withdrawing difluoroacetyl group (-C(O)CHF₂) makes the adjacent nitrogen atom less nucleophilic. Consequently, the cyclization is driven by the attack of the more nucleophilic terminal nitrogen onto the remaining carbonyl group. This generally leads to a high degree of regioselectivity, with the difluoromethyl group positioned at the 3-position of the resulting pyrazole ring.
The proposed mechanism is depicted below:
Caption: Proposed mechanism for the acid-catalyzed synthesis of 3-(difluoromethyl)-pyrazoles.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole
This section provides a representative, detailed protocol for the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole from this compound and acetylacetone. This protocol is based on established principles of the Knorr pyrazole synthesis and can be adapted for other 1,3-diketones with appropriate modifications.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a desiccator. |
| Acetylacetone (Pentane-2,4-dione) | ≥99% | Commercially Available | |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Catalyst |
| Ethanol | Anhydrous | Commercially Available | Solvent |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For work-up | |
| Anhydrous Magnesium Sulfate | Commercially Available | Drying agent | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction & chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Flash chromatography system
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
-
Infrared Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure:
Caption: Step-by-step experimental workflow for the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.1 eq), and anhydrous ethanol (to make a 0.5 M solution with respect to the hydrazide).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to elute the product.
-
Final Product: The pure 3-(difluoromethyl)-5-methyl-1H-pyrazole is typically obtained as a colorless oil or a low-melting solid.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).
Characterization of the Product
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-(difluoromethyl)-5-methyl-1H-pyrazole.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A triplet in the range of 6.0-7.0 ppm for the CHF₂ proton with a J-coupling of ~55 Hz. - A singlet for the pyrazole C4-H around 6.0-6.5 ppm. - A singlet for the C5-CH₃ protons around 2.2-2.4 ppm. - A broad singlet for the N-H proton. |
| ¹⁹F NMR | - A doublet in the range of -110 to -130 ppm for the CHF₂ group with a J-coupling of ~55 Hz. |
| ¹³C NMR | - A triplet for the CHF₂ carbon around 110-115 ppm. - Signals for the pyrazole ring carbons. |
| IR (Infrared) | - A broad N-H stretching band around 3100-3300 cm⁻¹. - C-H stretching bands around 2900-3000 cm⁻¹. - C=N and C=C stretching bands in the 1500-1600 cm⁻¹ region. - Strong C-F stretching bands around 1050-1150 cm⁻¹. |
| Mass Spec (MS) | - The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₅H₆F₂N₂. |
Note: Specific chemical shifts will vary depending on the solvent used for NMR analysis.
Applications and Future Perspectives
Difluoromethyl-substituted pyrazoles are highly sought-after building blocks in the development of new pharmaceuticals and agrochemicals. Their unique electronic properties and metabolic stability make them attractive for lead optimization in drug discovery programs. For instance, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).
The protocol described herein provides a reliable and scalable method for accessing these valuable compounds. Further exploration could involve expanding the scope of the reaction to a wider range of substituted 1,3-diketones to generate a library of novel difluoromethyl-pyrazoles for biological screening.
References
- Mykhailiuk, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3).
- Wang, S.-W., et al. (2024). Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. Journal of Organic Chemistry.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- Han, T., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. Journal of Organic Chemistry, 87(1), 498-511.
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
- Slideshare. (n.d.). Knorr pyrazole synthesis.
- Dalinger, A., et al. (2006). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazol-5-one deriatives and their corresponding aroxyls. Journal of the Serbian Chemical Society.
- Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Zaky, H., et al. (2021). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate.
- TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Al-Hilfi, J. A. (2021). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate.
- SpectraBase. (n.d.). 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-3-OL.
- Cyr, T. D., et al. (1996). Spectral characterization of fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 14(3), 247-55.
- Al-Omair, M. A. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure.
- National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
- National Center for Biotechnology Information. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
- El-Gaber, M. K. A., et al. (2024). Regioselective synthesis of 3‐difluoromethyl pyrazoles via [3 + 2] cycloaddition of difluoroacetohydrazonoyl bromides with ynones, alkynoates, or ynamides. ResearchGate.
- Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Grünebaum, M., et al. (2016). New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. Scribd.
- ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
- Cyr, T. D., Dawson, B. A., Neville, G. A., & Shurvell, H. F. (1996). Spectral characterization of fluconazole. Journal of pharmaceutical and biomedical analysis, 14(3), 247–255.
Sources
Application and Protocol for the Synthesis of 2-(Difluoromethyl)-5-Substituted-1,3,4-oxadiazoles using 2,2-Difluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(difluoromethyl)-5-substituted-1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic incorporation of a difluoromethyl (CHF₂) group into the 1,3,4-oxadiazole scaffold can impart unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. Notably, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have emerged as a promising class of selective inhibitors of histone deacetylase 6 (HDAC6), a key target in oncology and neurodegenerative diseases.[1][2][3]
This guide is designed to provide researchers with the foundational knowledge and a practical, step-by-step protocol to synthesize these valuable compounds, leveraging 2,2-difluoroacetohydrazide as a key building block.
I. Introduction to 1,3,4-Oxadiazoles and the Significance of the Difluoromethyl Group
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] This privileged scaffold is found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Its utility in drug design stems from its favorable characteristics as a bioisostere for ester and amide functionalities, its ability to participate in hydrogen bonding, and its inherent chemical stability.
The introduction of fluorine-containing substituents, such as the difluoromethyl group, into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. The CHF₂ group, in particular, can serve as a lipophilic hydrogen bond donor, enhancing interactions with target proteins. Its electron-withdrawing nature can also influence the acidity of neighboring protons and the overall electronic properties of the molecule. In the context of 1,3,4-oxadiazoles, the difluoromethyl moiety has been shown to be crucial for the mechanism-based inhibition of HDAC6, where it acts as a key zinc-binding group.[7]
II. Synthetic Strategy: A Two-Step, One-Pot Approach
The synthesis of 2-(difluoromethyl)-5-substituted-1,3,4-oxadiazoles can be efficiently achieved through a two-step, one-pot procedure commencing with this compound and a suitable carboxylic acid. This strategy involves:
-
N-Acylation: The initial step is the coupling of this compound with a carboxylic acid to form an N,N'-diacylhydrazine intermediate. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.
-
Cyclodehydration: The subsequent and final step is the intramolecular cyclization of the N,N'-diacylhydrazine intermediate to yield the 1,3,4-oxadiazole ring. This transformation is promoted by a dehydrating agent.
For this protocol, we will utilize 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agents for the acylation step, and the Burgess reagent for the mild and efficient cyclodehydration. The Burgess reagent is particularly advantageous as it operates under neutral conditions, tolerates a wide range of functional groups, and often provides high yields.[5]
Reaction Mechanism
The reaction proceeds through the initial activation of the carboxylic acid by EDC and HOBt, forming a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the nucleophilic nitrogen of this compound to form the N,N'-diacylhydrazine. The subsequent cyclodehydration mediated by the Burgess reagent is proposed to involve the formation of a sulfamate ester with one of the amide hydroxyl groups (in its tautomeric form), followed by an intramolecular nucleophilic attack by the other amide oxygen and elimination to form the stable 1,3,4-oxadiazole ring.
III. Experimental Protocol: Synthesis of 2-(Difluoromethyl)-5-phenyl-1,3,4-oxadiazole
This protocol details the synthesis of a representative 2-(difluoromethyl)-5-substituted-1,3,4-oxadiazole.
Materials and Reagents:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Burgess reagent (Methyl N-(triethylammoniosulfonyl)carbamate)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
EDC is a skin and respiratory irritant. Handle with care.
-
The Burgess reagent is moisture-sensitive and should be handled under an inert atmosphere.
-
DCM is a suspected carcinogen. Avoid inhalation and skin contact.
Reaction Setup:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Syringes and needles for the transfer of anhydrous solvents and reagents.
-
Standard glassware for workup and purification.
Step-by-Step Procedure:
-
Acylation:
-
To the flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 mmol, 1.0 eq).
-
Dissolve the benzoic acid in anhydrous DCM (10 mL).
-
Add HOBt (1.1 mmol, 1.1 eq) and EDC (1.1 mmol, 1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclodehydration:
-
Once the formation of the N,N'-diacylhydrazine intermediate is complete (as indicated by TLC), add the Burgess reagent (1.2 mmol, 1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for an additional 12-16 hours. Monitor the formation of the 1,3,4-oxadiazole by TLC.
-
-
Workup:
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(difluoromethyl)-5-phenyl-1,3,4-oxadiazole.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the presence and chemical environment of the protons and fluorine atoms, particularly the characteristic triplet for the CHF₂ group in the ¹H NMR spectrum and the corresponding doublet in the ¹⁹F NMR spectrum.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=N and C-O-C stretching vibrations of the oxadiazole ring.
IV. Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of 2-(Difluoromethyl)-5-Substituted-1,3,4-oxadiazoles
| Entry | Carboxylic Acid | Coupling Agents | Cyclodehydration Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC/HOBt | Burgess Reagent | DCM/THF | 18 | 75-85 |
| 2 | 4-Chlorobenzoic Acid | EDC/HOBt | Burgess Reagent | DCM/THF | 20 | 70-80 |
| 3 | 4-Methoxybenzoic Acid | EDC/HOBt | Burgess Reagent | DCM/THF | 18 | 78-88 |
| 4 | Cyclohexanecarboxylic Acid | EDC/HOBt | Burgess Reagent | DCM/THF | 24 | 65-75 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
V. Visualization of Workflow and Mechanism
Diagram 1: Experimental Workflow
Caption: A streamlined workflow for the one-pot synthesis of 2-(difluoromethyl)-5-phenyl-1,3,4-oxadiazole.
Diagram 2: Proposed Reaction Mechanism
Caption: The two-stage mechanism: N-acylation followed by Burgess reagent-mediated cyclodehydration.
VI. References
-
Brain, C. T., & Paul, J. M. (1999). A new, mild method for the synthesis of 1,3,4-oxadiazoles. Tetrahedron Letters, 40(34), 6155-6156.
-
Li, W., & Dickson, H. D. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides. Tetrahedron Letters, 50(43), 5943-5945.
-
Ramazani, A., Ghamkhari, A., & Noshiranzadeh, N. (2008). A simple one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides. Molecular Diversity, 12(1), 1-5.
-
Pore, D. M., Kuchekar, B. S., & Arbad, B. R. (2007). A novel one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using trichloroisocyanuric acid (TCCA). Journal of the Korean Chemical Society, 51(4), 360-363.
-
Sangshetti, J. N., & Shinde, D. B. (2010). A novel one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their biological activity. Bioorganic & Medicinal Chemistry Letters, 20(2), 742-745.
-
Li, Z., & He, C. (2006). A copper-catalyzed oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles. Journal of Organic Chemistry, 71(11), 4166-4168.
-
Guin, S., Ghosh, T., Rout, S. K., Banerjee, A., & Patel, B. K. (2011). Iodine-mediated oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles. Organic Letters, 13(22), 5976-5979.
-
Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). A new protocol for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. Synthetic Communications, 36(15), 2195-2200.
-
Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). A general and efficient synthesis of 2-amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548-9551.
-
Pardeshi, S. D., & Pawar, R. P. (2009). An efficient and convenient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Arkivoc, 2009(11), 165-172.
-
Tretbar, M., Schliehe-Diecks, J., von Bredow, L., Tan, K., Roatsch, M., Tu, J. W., ... & Hansen, F. K. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 66(20), 13988-14006*.
-
Onishi, Y., et al. (2021). A novel non-hydroxamate HDAC6 inhibitor T-518 prevents tauopathy in a mouse model of Alzheimer's disease. Scientific Reports, 11(1), 1-13.
-
Hansen, F. K. (2024). 2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation?. ACS Pharmacology & Translational Science.
-
Maik Tretbar, et al. (2024). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ChemRxiv.
-
Bressi, J. C., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. Proceedings of the National Academy of Sciences, 120(41), e2307521120.
-
Rajapakse, H. A., et al. (2006). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 7(1), 589-593.
-
Kerimov, I., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles. Preprints.org.
-
Tretbar, M., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry.
-
Tretbar, M., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry.
-
Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry.
-
Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2379*.
-
Patel, D., & Patel, N. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
-
Kumar, D., & Kumar, R. (2018). Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids. Chemical Science, 9(21), 4814-4819.
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7649.
-
WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents.
-
This compound - Aribo Biotechnology. (n.d.).
-
LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.
-
This compound - Ambeed.com. (n.d.).
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. researchgate.net [researchgate.net]
2,2-Difluoroacetohydrazide as a precursor for kinase inhibitor synthesis
Application Note & Protocol
Topic: 2,2-Difluoroacetohydrazide as a Strategic Precursor for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles.[1][2] The gem-difluoroethyl motif is particularly valuable in the design of kinase inhibitors. This document provides a comprehensive guide to the use of this compound, a versatile and reactive building block, for the synthesis of difluoromethyl-substituted heterocyclic scaffolds, with a specific focus on pyrazole-based kinase inhibitors. We will explore the rationale behind its use, provide detailed, field-tested protocols, and discuss the critical parameters for successful synthesis and characterization.
The Strategic Advantage of Fluorine in Kinase Inhibitor Design
Protein kinases, which catalyze the phosphorylation of specific substrates, are key regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[4][5] The introduction of fluorine into kinase inhibitors can profoundly influence their pharmacological properties.[1][6]
The gem-difluoromethyl (CHF₂) group, provided by precursors like this compound, offers a unique combination of properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[2]
-
Modulation of pKa: As a strong electron-withdrawing group, the CHF₂ moiety can lower the pKa of adjacent basic nitrogen atoms in a heterocyclic core, which can be critical for optimizing cell permeability and avoiding off-target interactions.[1][7]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the kinase ATP-binding pocket, potentially increasing binding affinity and selectivity.[6][8]
-
Lipophilicity Tuning: Strategic placement of fluorine can fine-tune a molecule's lipophilicity, which is crucial for balancing solubility and membrane permeability to achieve optimal oral bioavailability.[1][6]
Table 1: Physicochemical Impact of Fluorine Substitution in Drug Design
| Property Affected | Consequence of Fluorination | Rationale |
| Metabolic Resistance | Increased half-life, reduced clearance | The high strength of the C-F bond blocks common sites of oxidative metabolism.[2] |
| Binding Affinity | Potentially increased potency and selectivity | Fluorine can form favorable non-covalent interactions (e.g., with backbone amides) and enforce bioactive conformations.[1][8] |
| Acidity/Basicity (pKa) | Decreased pKa of nearby amines/acids | The strong inductive effect of fluorine alters the electronic properties of the molecule.[7] |
| Lipophilicity | Increased lipophilicity (context-dependent) | A single fluorine is a bioisostere of hydrogen but increases the local lipophilic character.[6] |
This compound: A Key Synthetic Building Block
This compound is an ideal precursor for introducing the valuable CHF₂ motif into heterocyclic scaffolds. Its bifunctional nature—a nucleophilic hydrazide and an electrophilic carbonyl—makes it a versatile synthon.
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 84452-98-2 | [9][10] |
| Molecular Formula | C₂H₄F₂N₂O | [9][10][11] |
| Molecular Weight | 110.06 g/mol | [9][10][11] |
| Appearance | White to off-white solid | [10] |
| Storage | Store at -20°C, protect from light | [10] |
Safety & Handling
This compound is a chemical reagent that requires careful handling.
-
Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9][10]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold
The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classic and highly efficient method for constructing pyrazole rings, known as the Knorr pyrazole synthesis.[12][13] Pyrazoles are privileged scaffolds in medicinal chemistry and form the core of many approved kinase inhibitors.[12][14]
This protocol details the synthesis of a model 3-(difluoromethyl)-5-phenyl-1H-pyrazole, a core structure that can be further elaborated to target specific kinases.
Caption: General workflow from precursor to biological screening.
Protocol: Synthesis of 3-(difluoromethyl)-5-phenyl-1H-pyrazole
This protocol is a representative example. Reaction conditions, particularly temperature and time, may require optimization based on the specific 1,3-dicarbonyl substrate used.
Reaction Scheme: this compound + 1-phenyl-1,3-butanedione → 3-(difluoromethyl)-5-methyl-1-phenyl-1H-pyrazole & 5-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazole (and other regioisomers)
Causality Behind Experimental Choices:
-
Solvent (Ethanol): Ethanol is a good solvent for both reactants and facilitates the removal of water formed during the condensation. Acetic acid is often added as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent potential side reactions, especially if the substrates are sensitive to oxidation at elevated temperatures.
-
Workup (Sodium Bicarbonate): The reaction is quenched with a weak base to neutralize the acidic catalyst, preventing it from interfering with the extraction process.
-
Purification (Column Chromatography): This reaction can produce regioisomers. Silica gel chromatography is essential to separate these isomers and obtain a pure compound for subsequent steps and biological testing.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity | Quantity | Equivalents |
| This compound | 84452-98-2 | 110.06 | - | 550 mg | 1.0 |
| 1-phenyl-1,3-butanedione | 93-91-4 | 162.19 | - | 811 mg | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 0.3 mL | Catalytic |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 25 mL | - |
| Saturated NaHCO₃ (aq) | - | - | - | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 100 mL | - |
| Brine | - | - | - | 20 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (550 mg, 5.0 mmol) and 1-phenyl-1,3-butanedione (811 mg, 5.0 mmol).
-
Solvent Addition: Add absolute ethanol (25 mL) followed by glacial acetic acid (0.3 mL).
-
Cyclocondensation: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) to neutralize the acetic acid, followed by brine (1 x 20 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to separate regioisomers and impurities.
-
Characterization: Combine the fractions containing the desired product (as determined by TLC). Remove the solvent under reduced pressure to yield the pure 3-(difluoromethyl)-5-phenyl-1H-pyrazole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism & Rationale
The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism. Understanding this pathway is crucial for predicting potential regioisomeric outcomes and optimizing reaction conditions.
Caption: Simplified Knorr pyrazole synthesis mechanism.
The use of an unsymmetrical 1,3-dicarbonyl, such as 1-phenyl-1,3-butanedione, can lead to the formation of two or more regioisomers. The initial nucleophilic attack of the hydrazide can occur at either carbonyl group, and the selectivity is influenced by steric and electronic factors. The more electrophilic carbonyl is typically attacked preferentially. This is why chromatographic purification is a mandatory and critical step in ensuring the final compound is a single, well-characterized isomer before its use in biological assays.
Conclusion
This compound serves as a powerful and efficient precursor for incorporating the metabolically robust and electronically influential difluoromethyl group into heterocyclic systems. The protocol described for the synthesis of a pyrazole scaffold is straightforward, high-yielding, and provides a direct route to a core structure prevalent in many clinically relevant kinase inhibitors. By leveraging the unique properties of fluorine, medicinal chemists can continue to develop more potent, selective, and durable therapeutics for a wide range of diseases.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: ACS Public
- Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central (PMC) URL:[Link]
- Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PubMed Central (PMC) URL:[Link]
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]
- Title: Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold Source: PubMed URL:[Link]
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (PMC) URL:[Link]
- Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Public
- Title: Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt Source: PubMed URL:[Link]
- Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: ResearchG
- Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis Online URL:[Link]
- Title: this compound (C2H4F2N2O) Source: PubChemLite URL:[Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,2-difluoro-Acetic acid, hydrazide - Safety Data Sheet [chemicalbook.com]
- 10. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [chemicalbook.com]
- 11. PubChemLite - this compound (C2H4F2N2O) [pubchemlite.lcsb.uni.lu]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Development of 2,2-Difluoroacetohydrazide Derivatives as Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Species such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1] Hydrazide-hydrazone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[6] This guide focuses on the strategic development of 2,2-Difluoroacetohydrazide derivatives, a promising chemical scaffold that combines the versatile bioactivity of hydrazides with the unique physicochemical advantages conferred by the difluoromethylene group.
This document provides a comprehensive framework for the synthesis, in vitro evaluation, and preclinical assessment of this novel class of antifungal candidates. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to identify and advance promising lead compounds.
Section 1: Synthesis of this compound Derivatives
The core structure is synthesized through a reliable two-step process. The first step involves the formation of a hydrazide intermediate from a difluorinated ester. This intermediate is then condensed with a variety of substituted aromatic or heterocyclic aldehydes or ketones to generate a library of target compounds. This approach allows for systematic exploration of the structure-activity relationship (SAR).[7]
General Synthetic Scheme
Caption: General two-step synthesis of this compound derivatives.
Protocol 1: Synthesis of (E)-N'-(4-chlorobenzylidene)-2,2-difluoroacetohydrazide
This protocol details the synthesis of a representative compound. The rationale for choosing a two-step reaction is its high efficiency and the commercial availability of the starting materials. Catalytic acetic acid in the second step is crucial for protonating the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazide.
Materials & Equipment:
-
Ethyl 2,2-difluoroacetate
-
Hydrazine hydrate (80% solution)
-
4-chlorobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flasks, reflux condenser, magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
Step 1: Synthesis of this compound (Intermediate)
-
To a 100 mL round-bottom flask, add ethyl 2,2-difluoroacetate (1.0 eq) dissolved in absolute ethanol (30 mL).
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC (e.g., mobile phase: 50% Ethyl Acetate / 50% Hexane).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry to yield this compound.
Step 2: Synthesis of the Final Derivative
-
Dissolve the this compound (1.0 eq) from Step 1 in absolute ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is incomplete, place the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Recrystallize from ethanol if necessary to obtain the pure compound. The structure should be confirmed by spectroscopic methods (NMR, FT-IR, MS).[8][9]
Section 2: In Vitro Evaluation of Antifungal Activity and Cytotoxicity
The primary goal of in vitro testing is to determine the compound's antifungal potency and its selectivity—its ability to inhibit fungal growth without harming host cells.[10]
Caption: High-level workflow for antifungal candidate evaluation.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11] We follow the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts.[12][13][14]
Materials & Equipment:
-
Test compounds, Fluconazole (positive control), DMSO (vehicle)
-
Fungal strains (Candida albicans, Cryptococcus neoformans, etc.)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[12][13]
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in DMSO. Create serial two-fold dilutions in RPMI-1640 in a separate plate to achieve concentrations ranging from 128 µg/mL to 0.125 µg/mL (at 2x the final concentration).
-
Plate Setup:
-
Add 100 µL of each 2x compound dilution to the appropriate wells of a 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well. The final volume will be 200 µL, and the compound concentrations will be halved (ranging from 64 µg/mL to 0.0625 µg/mL).
-
Controls: Include a growth control (100 µL inoculum + 100 µL medium), a sterility control (200 µL medium), and a vehicle control (inoculum + medium with the highest DMSO concentration).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[11]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm.[11]
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the antifungal activity is not due to general toxicity.[10] This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Materials & Equipment:
-
Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - embryonic kidney)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds, Doxorubicin (positive control), DMSO (vehicle)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates, CO2 incubator (37°C, 5% CO2)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting viability versus log[concentration].[15]
Data Presentation and Interpretation
The results from these assays should be tabulated to easily compare the potency and safety of the derivatives. The Selectivity Index (SI) is a critical parameter, calculated as IC50 / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.
| Compound ID | Substitution (R) | MIC vs. C. albicans (µg/mL) | IC50 vs. HepG2 (µg/mL) | Selectivity Index (SI) |
| DFH-01 | 4-Chloro | 2.0 | >64 | >32 |
| DFH-02 | 4-Nitro | 0.5 | 32 | 64 |
| DFH-03 | 2,4-Difluoro | 1.0 | >64 | >64 |
| DFH-04 | 3-Methoxy | 8.0 | >64 | >8 |
| Fluconazole | (Reference) | 1.0 | >100 | >100 |
This table contains hypothetical data for illustrative purposes.
Section 3: In Vivo Efficacy Assessment
Promising candidates with high potency and a favorable selectivity index should be advanced to in vivo models. A standard model for systemic fungal infections is the murine candidiasis model.[16][17]
Protocol 4: Murine Model of Disseminated Candidiasis
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Materials & Equipment:
-
Immunocompetent mice (e.g., BALB/c, 6-8 weeks old)
-
Candida albicans strain
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween-80 in saline)
-
Fluconazole (positive control)
-
Sterile saline and syringes
Procedure:
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (i.v.) injection into the lateral tail vein with a sublethal dose (e.g., 1 x 10^5 CFU/mouse). This dose is established in pilot studies to cause a consistent, non-lethal infection that can be cleared by an effective drug.[17]
-
Treatment: Begin treatment 2-4 hours post-infection. Administer the test compound and controls (vehicle, fluconazole) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for 3-5 days.
-
Endpoint Assessment: Euthanize the mice 24 hours after the final treatment dose.
-
Fungal Burden Quantification: Aseptically remove the kidneys (the primary target organ in this model). Homogenize the kidneys in sterile saline, perform serial dilutions of the homogenate, and plate onto Sabouraud Dextrose Agar.
-
Data Analysis: After incubation, count the colonies to determine the number of CFU per gram of kidney tissue. Efficacy is demonstrated by a statistically significant reduction in fungal burden in the treated groups compared to the vehicle control group.[17]
Section 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills a fungus is vital for its development. Hydrazide derivatives have been reported to act via several mechanisms, including inhibition of essential enzymes or disruption of cell membrane integrity.[3][18]
Caption: Hypothetical MoA targeting ergosterol biosynthesis.
Proposed Experiments:
-
Ergosterol Biosynthesis Assay: Since many azole antifungals target the enzyme lanosterol 14α-demethylase (Erg11p), quantifying ergosterol levels in treated fungal cells can be a primary screening method. A reduction in total ergosterol content after treatment suggests interference with this pathway.
-
Cell Membrane Integrity: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. Damage to the cell membrane allows PI to enter and stain the nucleus. Fungal cells can be treated with the compound and then incubated with PI, followed by analysis with flow cytometry or fluorescence microscopy to assess membrane permeabilization.[18]
-
Reactive Oxygen Species (ROS) Accumulation: Some antifungal agents induce cell death by causing an accumulation of harmful ROS. This can be measured by treating cells with the compound and then adding a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation.[18]
Conclusion
The strategic combination of the 2,2-difluoroacetyl scaffold with the versatile hydrazide moiety presents a promising avenue for the discovery of novel antifungal agents. The systematic application of the protocols detailed in this guide—from rational synthesis and robust in vitro screening to definitive in vivo efficacy testing and mechanistic studies—provides a clear and effective pathway for identifying lead candidates with the potential to address the critical need for new fungal infection therapies.
References
- National Center for Biotechnology Information. (1987). In vivo models: evaluating antifungal agents. PubMed.
- MDPI. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection.
- Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- National Center for Biotechnology Information. (2025). Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. PubMed.
- MDPI. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide.
- National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.
- National Center for Biotechnology Information. (2023). Synthesis and Antifungal Activity of Novel L-Menthol Hydrazide Derivatives as Potential Laccase Inhibitors. PubMed.
- Oxford University Press. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- ACS Publications. (2025). Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry.
- National Center for Biotechnology Information. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central.
- American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Microbial Cell. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms.
- Journal of Chemical and Pharmaceutical Research. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PubMed Central.
- Longdom Publishing. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm.
- ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
- National Center for Biotechnology Information. (n.d.). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central.
- National Center for Biotechnology Information. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central.
- American Society for Microbiology. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.
- MDPI. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.
- Taylor & Francis Online. (n.d.). Studies on hydrazone derivatives as antifungal agents.
- ResearchGate. (n.d.). Cytotoxicity assay for isolated compounds.
- Semantic Scholar. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- National Center for Biotechnology Information. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.
- National Center for Biotechnology Information. (1993). Optically active antifungal azoles. II. Synthesis and antifungal activity of polysulfide derivatives. PubMed.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PubMed Central.
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(Difluoromethyl)pyrazoles via Knorr Cyclocondensation with 2,2-Difluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2][3] The introduction of fluorine atoms into these scaffolds can profoundly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4][5] The difluoromethyl (CHF₂) group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and thereby influencing drug-target interactions.[6]
The Knorr pyrazole synthesis, a classic and robust method for constructing the pyrazole ring, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9][10][11][12] This application note provides a detailed protocol and scientific rationale for the synthesis of 3-(difluoromethyl)pyrazoles using 2,2-difluoroacetohydrazide as a key building block in a Knorr-type reaction. By leveraging this fluorinated hydrazine, researchers can efficiently access a diverse range of novel pyrazole derivatives with significant potential for agrochemical and pharmaceutical applications.[4]
Reaction Principle: The Knorr Pyrazole Synthesis
The fundamental transformation in the Knorr pyrazole synthesis is the reaction between a hydrazine and a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[9][10][13] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[10][14]
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.[14]
When using an unsymmetrical 1,3-dicarbonyl compound, the regioselectivity of the initial attack can be influenced by the electronic and steric properties of both reactants, as well as the reaction conditions.[14]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the Knorr pyrazole synthesis with this compound and a β-ketoester.
Caption: Knorr pyrazole synthesis with this compound.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1H-pyrazol-5(4H)-one
This protocol describes a general procedure for the synthesis of 3-(difluoromethyl)-1H-pyrazol-5(4H)-one from this compound and ethyl acetoacetate. Note: This is a representative protocol and may require optimization for specific substrates and scales.
Materials:
-
Ethyl acetoacetate
-
Ethanol (or other suitable protic solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add ethyl acetoacetate (1.0 - 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(difluoromethyl)-1H-pyrazol-5(4H)-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Solvent | Ethanol, Propanol | Protic solvents facilitate proton transfer in the mechanism.[10] |
| Catalyst | Glacial Acetic Acid | An acid catalyst is typically used to promote imine formation.[2][14] |
| Temperature | Reflux | Heating is generally required to drive the condensation and dehydration steps to completion. |
| Reaction Time | 1-4 hours | Monitor by TLC for optimal reaction time. |
| Stoichiometry | Near 1:1 (Hydrazine:Dicarbonyl) | A slight excess of the dicarbonyl may be used to ensure complete consumption of the hydrazine. |
Troubleshooting and Scientific Insights
-
Low Yield: If the yield is low, consider increasing the reaction time or using a different solvent or acid catalyst. The purity of the starting materials is also crucial.
-
Formation of Regioisomers: When using unsymmetrical 1,3-diketones, the formation of two regioisomers is possible. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. Separation of isomers may be necessary, typically by column chromatography.
-
Incomplete Reaction: Ensure adequate heating and catalytic activity. The presence of water in the reaction mixture can sometimes hinder the dehydration step.
Workflow for Synthesis and Characterization
Caption: General experimental workflow for pyrazole synthesis.
Conclusion
The Knorr pyrazole synthesis offers a direct and efficient pathway to valuable difluoromethyl-substituted pyrazoles using this compound. This application note provides a foundational protocol and the underlying scientific principles to guide researchers in the synthesis of these important heterocyclic compounds. The versatility of the Knorr synthesis, coupled with the unique properties imparted by the difluoromethyl group, makes this methodology a powerful tool for the development of novel therapeutic agents and agrochemicals. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- ResearchGate. (2024, July). Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. [Link]
- Canadian Science Publishing. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]
- Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
- ResearchGate. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]
- Synfacts. (2024). Synthesis of Difluoromethylpyrazoles from Difluoroacetohydrazonoyl Bromides and Nitriles. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- ResearchGate. (2020, December).
- ACS Publications. (2021, December 16). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [Link]
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- ResearchGate. (n.d.).
- Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. [Link]
- National Institutes of Health. (n.d.).
- ACS Publications. (2020, December 31).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
- National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
- Sunway Pharm Ltd. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2',2'-Difluoro-2'-deoxyuridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Knorr Pyrazole Synthesis [drugfuture.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound - CAS:84452-98-2 - Sunway Pharm Ltd [3wpharm.com]
- 16. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Difluoromethyl-Substituted Heterocycles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a strategy proven to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the array of fluorinated motifs, the difluoromethyl (–CF₂H) group holds a privileged position. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. This capability can introduce crucial interactions with biological targets while improving membrane permeability—a combination of properties that is highly attractive for drug design.
Heterocycles are the most common structural motifs in pharmaceuticals. Consequently, the development of robust and versatile methods for introducing the –CF₂H group into these scaffolds is of paramount importance. This guide provides a comprehensive overview of contemporary synthetic strategies, offers detailed experimental protocols for key transformations, and explains the underlying principles to empower researchers in this dynamic field.
Core Synthetic Strategies for Accessing Difluoromethylated Heterocycles
The synthesis of difluoromethyl-substituted heterocycles can be broadly categorized into two main approaches: the late-stage functionalization of a pre-existing heterocycle and the de novo construction of the heterocyclic ring from a difluoromethylated building block.
Late-Stage C–H Difluoromethylation: The Power of Radical Chemistry
Directly converting a C–H bond on a heterocycle to a C–CF₂H bond is a highly atom-economical and efficient strategy, particularly valuable for modifying complex molecules in the final stages of a synthetic sequence. Radical-mediated processes, especially those enabled by photoredox catalysis, have become the dominant methodology in this area due to their mild conditions and broad functional group tolerance.[1]
Mechanism and Rationale: The general mechanism involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical then adds to the (hetero)aromatic ring, often with a preference for electron-deficient systems, to form a radical intermediate. Subsequent oxidation and deprotonation restore aromaticity and yield the desired product.[1]
Visible-light photoredox catalysis is exceptionally well-suited for this transformation. A photocatalyst, upon absorbing light, becomes excited and can engage in a single-electron transfer (SET) with a •CF₂H precursor to generate the key radical species under exceptionally mild conditions.[2]
Diagram: General Mechanism of Photoredox-Catalyzed C–H Difluoromethylation
Caption: Photoredox cycle for C-H difluoromethylation.
N-Difluoromethylation of Heterocycles
Directly attaching the –CF₂H group to a nitrogen atom within a heterocycle provides another avenue to novel structures with modulated electronic and steric properties. This transformation is typically achieved by treating the parent N-H heterocycle (or a suitable precursor) with an appropriate difluoromethylating agent.
A common and practical approach involves the use of reagents that act as difluorocarbene (:CF₂) precursors or equivalents. For instance, ethyl bromodifluoroacetate can serve as an effective reagent for the N-difluoromethylation of pyridines. The reaction proceeds via an initial N-alkylation, followed by in-situ hydrolysis and decarboxylation to furnish the N–CF₂H product.[3] This method avoids the use of transition metals and often employs inexpensive and stable reagents.
De Novo Synthesis using Difluoromethylated Building Blocks
This classical and powerful strategy involves constructing the heterocyclic ring from acyclic precursors where at least one component already contains the difluoromethyl group. This approach offers excellent control over regiochemistry, as the position of the –CF₂H group is predetermined by the structure of the starting material.
A widely used class of building blocks for this purpose are difluoromethyl-substituted 1,3-dicarbonyl compounds . These versatile intermediates can undergo cyclocondensation reactions with various binucleophiles to generate a wide range of five- and six-membered heterocycles.[4]
-
Reaction with Hydrazines: Forms difluoromethyl-substituted pyrazoles. The regioselectivity can often be controlled by the reaction conditions and the substitution pattern of the dicarbonyl compound.
-
Reaction with Amidines or Ureas: Yields difluoromethyl-substituted pyrimidines.
-
Reaction with Hydroxylamine: Produces difluoromethyl-substituted isoxazoles.
This building block approach is highly reliable for creating libraries of analogues where the core heterocyclic structure is varied while the difluoromethyl substituent remains in a fixed position.
Data Presentation: Key Reagents and Methodologies
Table 1: Common Reagents for Difluoromethylation
| Reagent Name | Formula | Precursor/Type | Typical Application |
| Sodium Difluoromethanesulfinate | CF₂HSO₂Na | Radical Precursor | Photoredox C–H difluoromethylation of heterocycles.[5] |
| Ethyl Bromodifluoroacetate | BrCF₂COOEt | Difluorocarbene Equivalent | N-difluoromethylation of pyridines and anilines.[3][6] |
| Difluoromethyl Phenyl Sulfone | PhSO₂CF₂H | Radical Precursor | Radical difluoromethylation reactions. |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Nucleophilic Reagent | Copper-mediated C-H difluoromethylation. |
| Zinc Difluoromethanesulfinate | Zn(SO₂CF₂H)₂ | Radical Precursor | Direct difluoromethylation of heteroarenes. |
| 1,1-Difluoro-1,3-butanedione | CH₃COCH(CF₂H)COH | Building Block | De novo synthesis of pyrazoles and pyrimidines.[4] |
Experimental Protocols
Protocol 1: Visible-Light Photoredox C–H Difluoromethylation of Quinoxalin-2(1H)-one
This protocol is adapted from a reported organophotocatalytic method and demonstrates a transition-metal-free approach to C–H difluoromethylation.
Materials:
-
Substituted quinoxalin-2(1H)-one (1.0 equiv, 0.2 mmol)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) (2.0 equiv, 0.4 mmol)
-
Rose Bengal (2 mol%, 0.004 mmol)
-
Dimethyl sulfoxide (DMSO), 1 mL
-
Two 3 W green LEDs
-
Reaction vial with stir bar
Diagram: Experimental Workflow for Photoredox Protocol
Caption: Step-by-step workflow for a typical photoredox reaction.
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (0.2 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (2 mol%).
-
Add 1 mL of DMSO to the vial.
-
Seal the vial and place it between two 3 W green LEDs.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired 3-difluoromethyl-quinoxalin-2(1H)-one.
Expert Causality:
-
Why Rose Bengal? Rose Bengal is an inexpensive organic dye that functions as an effective photocatalyst, absorbing green light to initiate the single-electron transfer process without the need for precious metals like iridium or ruthenium.[5]
-
Why DMSO? DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.
-
Why O₂ as the oxidant? This protocol often utilizes atmospheric oxygen as the terminal oxidant, making it a green and operationally simple procedure.[5]
Protocol 2: N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP)
This protocol is based on a transition-metal-free method using ethyl bromodifluoroacetate.[4]
Materials:
-
4-(Dimethylamino)pyridine (DMAP) (1.0 equiv, 0.82 mmol)
-
Ethyl bromodifluoroacetate (5.0 equiv, 4.1 mmol)
-
Acetonitrile (ACN) and Tetrahydrofuran (THF), 1:1 mixture (20 mL)
-
Reaction flask with stir bar and condenser
Procedure:
-
Dissolve DMAP (100 mg, 0.82 mmol) in a 1:1 (v/v) mixture of ACN and THF (20 mL) in a round-bottom flask equipped with a stir bar.
-
Add ethyl bromodifluoroacetate (0.54 mL, 4.1 mmol) to the solution.
-
Attach a condenser and heat the reaction mixture to 60°C with continuous stirring for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting crude product, 1-difluoromethyl-4-dimethylaminopyridinium bromide, can be purified by recrystallization or trituration as needed. Note: The initial product is the N-alkylation adduct, which subsequently undergoes hydrolysis and decarboxylation under aqueous workup or specific conditions to yield the final N-CF₂H product.
Expert Causality:
-
Why Ethyl Bromodifluoroacetate? This reagent is a stable, commercially available liquid that serves as a safe and effective source for the "CF₂" unit. It is less hazardous than gaseous reagents like chlorodifluoromethane (Freon 22).
-
Why a 60°C reaction temperature? The N-alkylation step requires thermal energy to proceed at a reasonable rate. 60°C provides a good balance between reaction speed and minimizing potential side reactions or decomposition.
References
- Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9, 4192-4208. [Link]
- Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(10), 7353–7361. [Link]
- Maji, B., & Kumar, V. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
- Pan, Y., Wang, X., & Xia, W. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Huang, W., et al. (2022). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry, 20(9), 1883-1887. [Link]
- Serrano, E., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31235-31243. [Link]
- Serrano, E., et al. (2020). Supporting Information for A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. The Royal Society of Chemistry. [Link]
- Prakash, G. K. S., & Yudin, A. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(5), 2634-2721. [Link]
- Barata-Vallejo, S., & Postigo, A. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 9(16), 4449-4467. [Link]
- Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]
- Bugera, M. Y., et al. (2020). (Het)aryl Difluoromethyl‐Substituted β‐Alkoxyenones: Synthesis and Heterocyclizations. European Journal of Organic Chemistry, 2020(9), 1228-1241. [Link]
- Al-Zoubi, R. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(7), 1673. [Link]
- Ahamad, S., & Mohanan, K. (2021). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 19(34), 7319-7341. [Link]
- Gemo, A., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
- Abdulla, M., Hussain, M. K., & Ahamad, S. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22(26), 5242-5256. [Link]
- Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2009). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Chemistry Proceedings, 1(2), 1-3. [Link]
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1646. [Link]
- Tolkunov, V. S., et al. (2023). A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 59(9), 651-659. [Link]
- Zhang, C. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Trump, L., et al. (2020). Development of a General Automated Flow Photoredox 18F-Difluoromethylation of N-Heteroaromatics in an AllinOne Synthesizer. Organic Process Research & Development, 24(3), 403-410. [Link]
- Lemos, A., et al. (2020). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
Sources
- 1. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 2,2-Difluoroacetohydrazide in Modern Medicinal Chemistry: Application Notes and Protocols
Foreword: The Ascendancy of the Difluoromethyl Group in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of lead optimization. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group holds a privileged position. It serves as a unique bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, offering a sophisticated tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The CHF₂ group can act as a lipophilic hydrogen bond donor, enhancing target affinity and metabolic stability while improving membrane permeability.[3][4][5] This guide focuses on a key reagent for introducing this valuable moiety: 2,2-difluoroacetohydrazide. This versatile building block provides a direct and efficient entry into a diverse range of difluoromethylated heterocycles and other pharmacologically relevant scaffolds.
Physicochemical Properties and Bioisosteric Rationale
The utility of the difluoromethyl group stems from its distinct electronic properties. The two electron-withdrawing fluorine atoms increase the acidity of the C-H bond, enabling it to act as a hydrogen bond donor. This capacity to mimic the hydrogen bonding of hydroxyl and thiol groups, while offering increased lipophilicity and resistance to oxidative metabolism, makes it an invaluable tool in overcoming common drug development hurdles.[3][4]
| Property | -OH | -SH | -CHF₂ |
| Hydrogen Bond Donor | Strong | Moderate | Moderate |
| Lipophilicity (logP) | Low | Moderate | High |
| Metabolic Stability | Prone to oxidation | Prone to oxidation | Generally stable |
Table 1: A comparative overview of the physicochemical properties of hydroxyl, thiol, and difluoromethyl groups, highlighting the bioisosteric advantages of the latter.
Synthesis of the Key Building Block: this compound
The ready availability of this compound is crucial for its widespread application. While commercially available from several suppliers, an in-house synthesis from ethyl difluoroacetate is a straightforward and cost-effective option.
Protocol 2.1: Synthesis of this compound from Ethyl Difluoroacetate
This protocol details the nucleophilic acyl substitution of ethyl difluoroacetate with hydrazine hydrate. The reaction is typically high-yielding and proceeds under mild conditions.
Materials:
-
Ethyl difluoroacetate (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add ethyl difluoroacetate and anhydrous ethanol (approximately 5 mL per 1 g of ester).
-
Stir the solution at room temperature to ensure homogeneity.
-
Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 30 °C using an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ester.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.25 (s, 1H, -NH), 6.15 (t, J = 54.0 Hz, 1H, -CHF₂), 4.30 (br s, 2H, -NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.5 (t, J = 23.2 Hz, C=O), 108.5 (t, J = 248.5 Hz, CHF₂).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -125.0 (d, J = 54.0 Hz).
Application in the Synthesis of Difluoromethyl-Substituted Heterocycles
This compound is a potent precursor for a variety of heterocyclic systems, most notably pyrazoles and 1,3,4-oxadiazoles. These scaffolds are prevalent in numerous approved drugs and clinical candidates.
Synthesis of 3-(Difluoromethyl)pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Protocol 3.1.1: One-Pot Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole
This protocol describes the reaction of this compound with acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Ethanol or acetic acid
-
Glacial acetic acid (catalytic amount, if using ethanol as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add acetylacetone followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(difluoromethyl)-5-methyl-1H-pyrazole.
Synthesis of 2-(Difluoromethyl)-1,3,4-oxadiazoles
1,3,4-oxadiazoles are important pharmacophores known for their metabolic stability and ability to participate in hydrogen bonding. They are often used as bioisosteres for ester and amide groups. This compound can be a key starting material for these heterocycles. A common synthetic route involves the acylation of the hydrazide followed by cyclodehydration.
Protocol 3.2.1: Synthesis of 2-(Difluoromethyl)-5-phenyl-1,3,4-oxadiazole
This protocol outlines a two-step synthesis involving the formation of a diacylhydrazine intermediate, followed by cyclization.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.0 eq)
-
Pyridine or triethylamine (1.1 eq)
-
Dichloromethane (anhydrous)
-
Phosphorus oxychloride (POCl₃) or Burgess reagent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Step 1: Acylation
-
Dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-benzoyl-2,2-difluoroacetohydrazide. This intermediate can be used in the next step without further purification.
Step 2: Cyclodehydration
-
To the crude diacylhydrazine, add phosphorus oxychloride and heat the mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 2-(difluoromethyl)-5-phenyl-1,3,4-oxadiazole.
Conclusion and Future Outlook
This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a convenient precursor to the difluoromethyl group, a key bioisostere, enables the synthesis of a wide array of heterocyclic compounds with improved drug-like properties. The protocols outlined in this guide for the synthesis of pyrazoles and 1,3,4-oxadiazoles represent just a fraction of its potential applications. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in the design and development of the next generation of medicines.
References
- Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
- Zafrani, Y., Sod-Moriah, G., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5513-5524. [Link]
- Gao, Y., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4143-4169. [Link]
- Singh, R. P., & Shree, V. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(36), 9419-9443. [Link]
- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
- Wang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Sperlich, M., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. bioRxiv. [Link]
- Ramadan, M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
- Liu, G. K., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8913. [Link]
- Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- PubChem. (n.d.). Ethyl difluoroacetate. National Center for Biotechnology Information.
- D'yachenko, V. D., et al. (2005). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazol-5-one derivatives. Journal of the Serbian Chemical Society, 71(4), 323-329. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Difluoroacetohydrazide Derivatives in Agrochemical Research
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The difluoromethyl (CF2) group, in particular, serves as a bioisostere for ethers, ketones, or thiols, often enhancing the biological activity of the parent compound. This guide focuses on the derivatives of 2,2-difluoroacetohydrazide, a versatile chemical scaffold with significant potential in the development of novel herbicides, fungicides, and insecticides.
Hydrazide and hydrazone moieties are known for their broad spectrum of biological activities and their utility as intermediates in the synthesis of various heterocyclic systems.[2] When combined with the unique properties of the difluoroacetyl group, this compound derivatives represent a promising class of compounds for agrochemical discovery. This document provides a comprehensive overview of their potential applications, mechanisms of action, and detailed protocols for their synthesis and bio-evaluation, aimed at researchers and professionals in the field of crop protection.
Part 1: Agrochemical Applications and Mechanisms of Action
While direct literature on the agrochemical applications of this compound derivatives is emerging, we can infer their potential activities based on the well-documented roles of related fluorinated and hydrazide-containing compounds.
Herbicidal Activity: Targeting Essential Plant Pathways
Many commercial herbicides act by inhibiting specific enzymes essential for plant survival. The structural features of this compound derivatives make them promising candidates for inhibitors of several key enzymes.
1.1.1 Inhibition of Acetohydroxyacid Synthase (AHAS)
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.[3] Several classes of herbicides, including sulfonylureas and triazolopyrimidines, target AHAS.[4]
-
Proposed Mechanism: this compound derivatives can be designed to mimic the transition state of the AHAS-catalyzed reaction. The electron-withdrawing nature of the difluoromethyl group can enhance the binding affinity of the molecule to the active site of the enzyme. By modifying the substituents on the hydrazide nitrogen, it is possible to create selective inhibitors that are effective against a broad spectrum of weeds while being safe for major crops like rice, maize, and wheat.[4]
Caption: Proposed mechanism of AHAS inhibition by this compound derivatives.
1.1.2 Mimicking Auxin Herbicides
Synthetic auxins, such as 2,4-D, are herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible broadleaf weeds.[5][6][7]
-
Proposed Mechanism: The carboxylic acid moiety is a common feature in auxin herbicides. By designing this compound derivatives that can be metabolized in the plant to release a molecule that mimics auxin, it may be possible to develop a new class of selective herbicides. The difluoroacetate portion could influence the transport and binding of the active molecule to auxin receptors.[5]
Fungicidal Activity: Disrupting Fungal Cell Integrity
Hydrazine and hydrazone derivatives have shown promising antifungal activity against a range of plant pathogenic fungi.[8][9][10] The mechanism of action often involves the disruption of cell membrane integrity or the inhibition of essential fungal enzymes.
-
Proposed Mechanism: this compound derivatives could act as succinate dehydrogenase inhibitors (SDHIs). SDHIs are a major class of fungicides that target complex II in the mitochondrial respiratory chain, blocking fungal respiration. The difluoroacetyl group can play a crucial role in the binding of the inhibitor to the SDH enzyme complex. By applying SDHI fungicides preventively or early in the disease cycle, effective control of a wide range of fungal diseases can be achieved.[11]
Caption: Proposed mechanism of SDHI fungicides.
Insecticidal Activity: Targeting the Nervous System
The insect nervous system is a primary target for many insecticides. Butenolides, such as flupyradifurone, are a class of insecticides that act on nicotinic acetylcholine receptors (nAChRs).[12]
-
Proposed Mechanism: While structurally distinct from butenolides, it is conceivable that novel this compound derivatives could be designed to interact with insect nAChRs or other neuronal targets. The synthesis of a diverse library of these derivatives and subsequent screening against a panel of insect pests would be necessary to explore this potential application.
Part 2: Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound derivatives. These are generalized methods adapted from literature on related compounds and should be optimized for specific target molecules.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.
2.1.1 General Synthesis of a Phenyl-Substituted this compound
This protocol describes a two-step synthesis starting from a substituted aniline.
Step 1: Synthesis of N-Aryl-2,2-difluoroacetamide
-
To a solution of a substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2,2-difluoroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-2,2-difluoroacetamide.
Step 2: Synthesis of the this compound Derivative
-
A more direct approach involves the reaction of a suitable hydrazine with a 2,2-difluoroacetic acid derivative. For instance, reacting this compound with an appropriate electrophile.[13]
-
Alternatively, a substituted hydrazine can be reacted with a 2,2-difluoroacetylating agent.
-
The synthesis of 2-hydrazinopyridine derivatives can be achieved by reacting a pyridine halide with hydrazine hydrate.[14] This can be adapted for the synthesis of precursors to the final this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
In Vitro Bioassays
2.2.1 Herbicidal Activity: AHAS Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AHAS enzyme.
-
Extract and partially purify the AHAS enzyme from a suitable plant source (e.g., maize seedlings).
-
Prepare a reaction mixture containing the enzyme, its substrates (pyruvate), and cofactors (thiamine pyrophosphate, Mg2+, FAD).
-
Add the test compound (this compound derivative) at various concentrations.
-
Incubate the reaction mixture at 37 °C for 1 hour.
-
Stop the reaction by adding H2SO4. This also converts the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol and incubate to allow color development.
-
Measure the absorbance at 530 nm.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Table 1: Example Data for AHAS Inhibition
| Compound | IC50 (µM) |
| Reference Herbicide (e.g., Imazamox) | 0.5 |
| This compound Derivative 1 | 1.2 |
| This compound Derivative 2 | 0.8 |
| This compound Derivative 3 | 5.6 |
2.2.2 Fungicidal Activity: Spore Germination Assay
This assay determines the effect of a compound on the germination of fungal spores.
-
Prepare a spore suspension of the target fungus (e.g., Botrytis cinerea) in a suitable liquid medium.
-
Add the test compound at various concentrations to the spore suspension.
-
Incubate the treated spores under conditions optimal for germination (e.g., 25 °C for 24 hours).
-
Using a microscope, count the number of germinated and non-germinated spores.
-
Calculate the percentage of inhibition of spore germination.
-
Determine the EC50 value (the effective concentration that inhibits 50% of spore germination).
In Vivo Bioassays (Greenhouse Studies)
2.3.1 Pre-emergence Herbicidal Activity
-
Sow seeds of various weed species (e.g., barnyardgrass, velvetleaf) and crop species (e.g., maize, soybean) in pots containing soil.
-
Apply the test compound as a soil drench at different application rates.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
After 2-3 weeks, visually assess the herbicidal damage (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
Determine the GR50 value (the application rate that causes a 50% reduction in plant growth).
2.3.2 Post-emergence Herbicidal Activity
-
Grow various weed and crop species in pots until they reach the 2-4 leaf stage.
-
Apply the test compound as a foliar spray at different application rates.
-
Return the pots to the greenhouse.
-
After 2-3 weeks, visually assess the herbicidal damage.
-
Determine the GR50 value.
Table 2: Example Data for Post-emergence Herbicidal Activity (GR50 in g a.i./ha)
| Compound | Barnyardgrass | Velvetleaf | Maize (Crop Safety) |
| Reference Herbicide | 100 | 50 | >1000 |
| Derivative 1 | 150 | 75 | >1000 |
| Derivative 2 | 80 | 40 | 800 |
| Derivative 3 | 250 | 120 | >1000 |
Conclusion and Future Perspectives
The exploration of this compound derivatives as a novel class of agrochemicals holds significant promise. Their unique structural features, combining the beneficial properties of fluorine with the versatile reactivity of the hydrazide moiety, provide a rich chemical space for the discovery of new herbicides, fungicides, and insecticides. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds. Future research should focus on establishing clear structure-activity relationships (SAR) to optimize their biological activity, selectivity, and environmental profile. The development of efficient and scalable synthetic routes will also be crucial for their potential commercialization. Through a multidisciplinary approach, combining synthetic chemistry, biochemistry, and plant and insect sciences, the full potential of this compound derivatives in sustainable crop protection can be realized.
References
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024).
- Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360.
- This compound. Ambeed.com.
- Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. (2009). PubMed.
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013).
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PMC.
- Synthesis of 2′,7′-Dichlorofluorescein Hydrazide Derivatives as Potential Fluorescent Sensors. (2025).
- Hydrazone derivatives in agrochemical discovery and development. Request PDF.
- Flupyradifurone: a brief profile of a new butenolide insecticide. (2015). Pest Management Science.
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). Molecules.
- 2,4-Dichlorophenoxyacetic acid. PubChem.
- Group 2 Herbicide. BASF.
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2018). Journal of Pesticide Science.
- Optically active antifungal azoles. II. Synthesis and antifungal activity of polysulfide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H- 1,2,4-triazol-1-yl)-2-butanol. (1993). Chemical & Pharmaceutical Bulletin.
- Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry.
- Physiological action of bioherbicides in weed control: a systematic review. (2025). Frontiers in Plant Science.
- Herbicide Mode-Of-Action Summary. Purdue Extension.
- Safened herbicidal compositions including 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carbox) acid or a derivative thereof for use in corn (maize).
- 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). Molecules.
- Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. (2025).
- 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. (2023). Biomedicine & Pharmacotherapy.
- Synthesis process of 2-hydrazinopyridine derivative.
- SDHI Fungicides. Fungicide Resistance Action Committee.
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). PubMed.
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agriculture.basf.us [agriculture.basf.us]
- 4. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deq.mt.gov [deq.mt.gov]
- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SDHI Fungicides | FRAC [frac.info]
- 12. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 84452-98-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 14. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Introduction of a Difluoromethyl Group Using 2,2-Difluoroacetohydrazide
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant attention. It serves as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[1] This unique characteristic allows the –CF₂H group to act as a hydrogen bond donor, which can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity of a drug candidate to its biological target.[1][2] Consequently, the development of robust and versatile methods for the introduction of the difluoromethyl group is of paramount importance to researchers in drug development.[1][2]
These application notes detail the use of 2,2-difluoroacetohydrazide as a readily accessible precursor for the generation of the difluoromethyl radical (•CF₂H), a key intermediate for the difluoromethylation of a wide range of organic substrates. We will explore the underlying mechanistic principles and provide detailed protocols for its application, particularly in the context of C-H functionalization of heterocycles.
This compound: A Novel Precursor for the Difluoromethyl Radical
While various reagents have been developed for difluoromethylation, this compound (F₂CHCONHNH₂) offers a potentially advantageous starting material due to its structural simplicity and the known reactivity of acylhydrazides in radical chemistry.[3] Acylhydrazides have been successfully employed as sources of acyl radicals through oxidative processes, often facilitated by photoredox catalysis.[3] By analogy, we propose that this compound can undergo a similar transformation to generate the valuable difluoromethyl radical.
The proposed activation of this compound involves its oxidation to a transient difluoroacetyl-diazene species, which upon loss of nitrogen, furnishes the desired difluoromethyl radical. This approach circumvents the use of more hazardous or costly difluoromethylating agents.
Proposed Mechanistic Pathway: Generation of the Difluoromethyl Radical via Photoredox Catalysis
The generation of the difluoromethyl radical from this compound can be achieved under mild conditions using visible-light photoredox catalysis. The proposed mechanism is outlined below:
-
Excitation of the Photocatalyst: A suitable photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*).[4]
-
Oxidative Quenching: The excited photocatalyst (PC*) is a potent oxidant and can accept a single electron from this compound, which is deprotonated by a mild base to enhance its reducing potential. This single-electron transfer (SET) generates the reduced form of the photocatalyst (PC⁻) and a difluoroacetylhydrazyl radical.
-
Formation of the Diazenyl Radical: The difluoroacetylhydrazyl radical undergoes further oxidation and deprotonation to form a difluoroacetyl-diazenyl radical.
-
Generation of the Difluoromethyl Radical: This unstable diazenyl radical rapidly extrudes a molecule of nitrogen (N₂) and carbon monoxide (CO) to generate the key difluoromethyl radical (•CF₂H).
-
Regeneration of the Photocatalyst: The reduced photocatalyst (PC⁻) is re-oxidized to its ground state by a stoichiometric oxidant (e.g., molecular oxygen), thus completing the catalytic cycle.
Figure 1: Proposed mechanism for the generation of the difluoromethyl radical from this compound via photoredox catalysis.
Application Protocol: C-H Difluoromethylation of Electron-Deficient Heterocycles (Minisci-Type Reaction)
The electrophilic difluoromethyl radical generated from this compound is an excellent candidate for Minisci-type reactions, enabling the direct C-H functionalization of electron-deficient N-heterocycles.[3] This late-stage functionalization strategy is highly valuable in drug discovery for the rapid diversification of lead compounds.
Experimental Workflow
Figure 2: General experimental workflow for the C-H difluoromethylation of heterocycles.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.), this compound (2.0 equiv.), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
The vial is sealed with a rubber septum.
-
-
Solvent Addition and Degassing:
-
Add the appropriate solvent (e.g., DMSO, DMF, or CH₃CN) via syringe.
-
Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
-
Photocatalytic Reaction:
-
Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
-
Substrate Scope and Expected Yields
This protocol is expected to be applicable to a range of electron-deficient N-heterocycles. The following table provides a representative, though not exhaustive, list of suitable substrates and anticipated yields based on analogous Minisci-type difluoromethylations.
| Entry | Heterocyclic Substrate | Product | Expected Yield (%) |
| 1 | Lepidine | 2-(difluoromethyl)quinoline | 70-85 |
| 2 | Isoquinoline | 1-(difluoromethyl)isoquinoline | 65-80 |
| 3 | Quinoxaline | 2-(difluoromethyl)quinoxaline | 75-90 |
| 4 | Pyridine (with EWG) | Substituted (difluoromethyl)pyridine | 50-70 |
| 5 | Caffeine | 8-(difluoromethyl)caffeine | 60-75 |
Yields are estimations based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and substrate.
Potential for Broader Applications
The generation of the difluoromethyl radical from this compound opens up possibilities for a variety of other transformations beyond C-H functionalization of heterocycles. These include:
-
Difluoromethylation of Alkenes and Alkynes: The difluoromethyl radical can add across carbon-carbon multiple bonds, providing access to difluoromethylated alkanes and alkenes.
-
Decarboxylative Difluoromethylation: In the presence of a suitable photocatalyst, the difluoromethyl radical could potentially be trapped by activated carboxylic acids.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: It may be possible to develop protocols where the difluoromethyl radical is intercepted by a transition metal catalyst to participate in cross-coupling reactions.[5]
Conclusion
This compound presents itself as a promising and accessible precursor for the difluoromethyl radical under mild photoredox conditions. The proposed methodology, based on the established reactivity of acylhydrazides, offers a potentially powerful tool for the late-stage functionalization of complex molecules, particularly in the synthesis of novel drug candidates. The detailed protocol for the C-H difluoromethylation of heterocycles serves as a practical guide for researchers to explore the utility of this reagent. Further investigations into the full scope and limitations of this compound in radical chemistry are warranted and are expected to yield exciting new synthetic methodologies.
References
- Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. (2021-12-01). RSC Advances. [Link]
- Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. (2019-05-29).
- Introduction of Difluoromethyl Through Radical Pathways.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021-06-02). Chemical Society Reviews. [Link]
- Difluoromethyl radical precursors and the initiating protocols.
- Radical reactions of hydrazones.
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2014-08-20).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07063K [pubs.rsc.org]
- 4. Acyl Radical Chemistry via Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
Streamlined One-Pot Synthesis of 4-Amino-3-(difluoromethyl)-1,2,4-Triazoles from 2,2-Difluoroacetohydrazide
An Application Note for Medicinal and Process Chemistry
Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The incorporation of fluorine-containing motifs, such as the difluoromethyl group, is a well-established strategy to enhance key pharmacological properties including metabolic stability, lipophilicity, and receptor binding affinity.[3][4][5][6] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 4-amino-3-(difluoromethyl)-1,2,4-triazoles, utilizing 2,2-difluoroacetohydrazide as a key building block. This method circumvents the need for isolating reactive intermediates, offering high atom economy and operational simplicity, making it highly attractive for applications in drug discovery and development.
Scientific Rationale and Mechanistic Pathway
The synthesis of 1,2,4-triazoles from hydrazides is a robust and versatile transformation in heterocyclic chemistry.[7][8] The protocol described herein is a one-pot, two-step process that proceeds without the need for metal catalysts. The reaction leverages the nucleophilicity of this compound and its subsequent intramolecular cyclization after condensation with an appropriate carbon and nitrogen source.
The core transformation involves two key stages:
-
Intermediate Formation: this compound first reacts with an orthoester, such as triethyl orthoformate, under acidic catalysis. This step forms a reactive acylhydrazidate intermediate. This intermediate is then displaced by a second hydrazine equivalent (hydrazine hydrate) to generate a key N-acyl-formamidrazone intermediate. The acid catalyst is crucial for activating the orthoester, making it susceptible to nucleophilic attack by the hydrazide.
-
Dehydrative Cyclization: Upon heating, the N-acyl-formamidrazone intermediate undergoes an intramolecular nucleophilic attack from the terminal nitrogen onto the acyl carbon. This is followed by a dehydration event, which drives the reaction towards the formation of the stable aromatic 1,2,4-triazole ring. The thermal conditions provide the necessary activation energy for both the cyclization and the elimination of water.
This one-pot approach is highly efficient as it avoids the purification of the potentially unstable intermediates, thereby reducing solvent waste and saving significant time.
Visualized Reaction Mechanism
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. isres.org [isres.org]
- 8. scispace.com [scispace.com]
The Strategic Incorporation of Fluorinated Building Blocks in Modern Drug Discovery: Applications and Protocols
Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 30% of approved drugs in recent years containing at least one fluorine atom.[1] This is no mere trend; it is a testament to the profound and often beneficial impact that this small, highly electronegative element can have on a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Unlike other halogens, fluorine's unique properties—its small van der Waals radius (1.47 Å), similar to that of a hydrogen atom (1.20 Å), and its high electronegativity (Pauling scale value of 3.98)—allow it to act as a "super hydrogen," subtly yet powerfully modulating a molecule's behavior in a biological system.[4]
The judicious placement of fluorine or fluorine-containing motifs can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[4]
-
Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity (logP) and the acidity or basicity (pKa) of nearby functional groups. These changes can improve membrane permeability, reduce off-target effects, and enhance binding to the target protein.[5]
-
Improved Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, leading to increased potency.
This guide provides an in-depth exploration of the use of fluorinated building blocks in drug discovery, offering both the theoretical underpinnings and practical, field-proven protocols for their application.
The Strategic Impact of Fluorination on Molecular Properties
The decision to incorporate fluorine into a drug candidate is a strategic one, driven by the desire to fine-tune its properties for optimal therapeutic effect. The following diagram illustrates the key molecular properties influenced by fluorination:
Caption: Key molecular properties influenced by fluorination.
Quantitative Insights into the "Fluorine Effect"
The impact of fluorination on lipophilicity and pKa is highly context-dependent. However, general trends can be observed. The following tables summarize the changes in logP and pKa for a selection of parent molecules and their fluorinated analogs.
Table 1: Impact of Fluorination on Lipophilicity (logP)
| Parent Compound | logP (Parent) | Fluorinated Analog | logP (Fluorinated) | ΔlogP | Reference(s) |
| 2-(Methylthio)pyridine | 1.69 | 2-(Trifluoromethylthio)pyridine | 2.13 | +0.44 | [5] |
| Anisole | 2.11 | 4-Fluoroanisole | 2.30 | +0.19 | [6] |
| Toluene | 2.73 | 4-Fluorotoluene | 2.88 | +0.15 | [6] |
| Indole | 2.14 | 5-Fluoroindole | 2.34 | +0.20 | [6] |
Table 2: Impact of Fluorination on Acidity/Basicity (pKa)
| Parent Compound | pKa (Parent) | Fluorinated Analog | pKa (Fluorinated) | ΔpKa | Reference(s) |
| 2-(Methylthio)pyridine | 3.69 | 2-(Trifluoromethylthio)pyridine | 0.97 | -2.72 | [5] |
| Aniline | 4.60 | 4-Fluoroaniline | 4.65 | +0.05 | [3] |
| Pyridine | 5.25 | 2-Fluoropyridine | -0.44 | -5.69 | [3] |
| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 | [3] |
Key Fluorinated Building Blocks and Their Synthesis
A diverse array of fluorinated building blocks are commercially available or can be synthesized in the laboratory. The choice of building block depends on the desired fluorine-containing motif and its position in the target molecule.
Common Fluorinated Motifs in Drug Discovery
-
Aryl Fluorides: Often used to block metabolic oxidation of aromatic rings.
-
Trifluoromethyl (-CF₃) Group: A highly lipophilic and strongly electron-withdrawing group that can enhance metabolic stability and binding affinity.[7]
-
Difluoromethyl (-CHF₂) and Monofluoromethyl (-CH₂F) Groups: Offer a more nuanced modulation of lipophilicity and pKa compared to the -CF₃ group.
-
gem-Difluoromethylene (-CF₂-) Group: Can act as a bioisostere for a carbonyl or ether linkage, influencing conformation and metabolic stability.[8]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for common fluorination reactions. Safety is paramount when working with fluorinating reagents, many of which are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nucleophilic Deoxyfluorination of Alcohols using DAST
(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. The reaction generally proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry.
Safety Precautions: DAST is moisture-sensitive and can decompose exothermically, especially at temperatures above 90°C.[9] It can also release toxic and corrosive hydrogen fluoride (HF) upon contact with water.[10][11] Handle with extreme care in a fume hood.
Caption: General workflow for DAST-mediated deoxyfluorination.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: The alcohol may be sterically hindered. Try using a more reactive deoxyfluorinating agent like Deoxo-Fluor.[7] Ensure all reagents and solvents are strictly anhydrous.
-
Elimination Byproducts: Dehydration to form an alkene can be a competing side reaction, especially for secondary and tertiary alcohols. Running the reaction at lower temperatures may minimize this.
Protocol 2: Electrophilic Aromatic Fluorination using Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a user-friendly, electrophilic fluorinating agent for the fluorination of electron-rich aromatic and heteroaromatic compounds.
Safety Precautions: Selectfluor® is a strong oxidizing agent and can react exothermically with certain organic solvents like DMF.[4][12] It is also a moisture-sensitive solid.
Step-by-Step Methodology:
-
Preparation: To a solution of the aromatic substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, MeCN), add Selectfluor® (1.1 equiv) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
No Reaction: The aromatic ring may not be electron-rich enough. The addition of a Lewis or Brønsted acid can sometimes promote the reaction.
-
Poor Regioselectivity: The regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring. It may be necessary to introduce a directing group to achieve the desired regioselectivity.
Case Studies in Drug Discovery
The strategic application of fluorinated building blocks has been instrumental in the development of numerous successful drugs across various therapeutic areas.
Case Study 1: Sitagliptin (Januvia®) - A Dipeptidyl Peptidase 4 (DPP-4) Inhibitor
Sitagliptin, a blockbuster drug for the treatment of type 2 diabetes, features a trifluorophenyl group. This moiety plays a crucial role in its high potency and selectivity. The synthesis of sitagliptin involves the use of a fluorinated building block, 2,4,5-trifluorophenylacetic acid.
A key step in many synthetic routes to Sitagliptin is the asymmetric hydrogenation of a prochiral enamine, which sets the stereocenter of the β-amino acid moiety.
Case Study 2: Fluorinated Kinase Inhibitors
Fluorine has been extensively used in the design of kinase inhibitors to improve their potency, selectivity, and pharmacokinetic properties. For example, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][8][13][14]triazine scaffold led to the discovery of potent VEGFR-2 kinase inhibitors.[15]
Case Study 3: Fluorinated Antiviral Agents
The introduction of fluorine into nucleoside analogs has been a highly successful strategy in the development of antiviral drugs. For instance, Emtricitabine, a reverse transcriptase inhibitor used to treat HIV, contains a fluorine atom at the 5-position of the cytosine base, which enhances its metabolic stability.[16] Sofosbuvir, a key drug for the treatment of Hepatitis C, also incorporates a fluorinated sugar moiety.[17]
Emerging Frontiers: Late-Stage Fluorination and Biocatalysis
While the building block approach remains a mainstay in medicinal chemistry, recent years have seen the rise of late-stage fluorination techniques. These methods allow for the introduction of fluorine at a late stage in the synthesis of a complex molecule, enabling the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.[2][13][18]
Furthermore, the field of biocatalysis is beginning to offer enzymatic solutions for fluorination. Engineered enzymes, such as cytochrome P450s and fluorinases, are being developed to perform selective C-H fluorination under mild, environmentally friendly conditions.[14][19]
Conclusion
Fluorinated building blocks are indispensable tools in the modern drug discovery toolbox. The unique properties of fluorine allow medicinal chemists to rationally design and synthesize drug candidates with improved efficacy, safety, and pharmacokinetic profiles. A thorough understanding of the principles of organofluorine chemistry, coupled with the practical application of robust synthetic protocols, will continue to drive the development of innovative and life-saving medicines.
References
- Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Organic Chemistry Frontiers. [Link]
- Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. [Link]
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry – A European Journal. [Link]
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. [Link]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. [Link]
- Enzymatic synthesis of fluorin
- Late-Stage Fluorination: From Fundamentals to Application. (2014). Organic Process Research & Development. [Link]
- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI. [Link]
- Case studies of fluorine in drug discovery. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. [Link]
- Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. (2023). Organic Letters. [Link]
- The role of fluorine in antiviral drug discovery. (2022). Request PDF. [Link]
- Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. (2023).
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Request PDF. [Link]
- Biocatalytic asymmetric C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. (2024). ChemRxiv. [Link]
- Fluorine biocatalysis. (2020). Current Opinion in Chemical Biology. [Link]
- Enzymatic synthesis of fluorinated compounds. (2021). PubMed Central. [Link]
- Markdown Tips — Better linking with references. (2024). YouTube. [Link]
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules. [Link]
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). Journal of Medicinal Chemistry. [Link]
- Specific Solvent Issues with Fluorination. (2018). ACS Green Chemistry Institute. [Link]
- Diethylaminosulfur trifluoride. Wikipedia. [Link]
- Simpler fluorine chemistry. (2011). Chemistry & Industry. [Link]
- Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (2022). ChemRxiv. [Link]
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). RSC Medicinal Chemistry. [Link]
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
- How to Make a Reference List: A Step-by-Step Guide. (2024). Effie. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]
- Total synthesis and biological evaluation of fluorinated cryptophycins. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Case studies of fluorine in drug discovery. (2019). OUCI. [Link]
- Creating an APA Style Reference List Guide. (2022).
- Overcoming Challenges in Fluorine-Based Chemistry. (2014). Pharmaceutical Technology. [Link]
- Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][13][14]triazine-based VEGFR-2 kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
- Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2018). Antimicrobial Agents and Chemotherapy. [Link]
- Dot Language (graph based diagrams). (2018). Medium. [Link]
- Fluorine in Medicinal Chemistry. (2008). Chemical Society Reviews. [Link]
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2010). Journal of Fluorine Chemistry. [Link]
- Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. (2021). Chinese Chemical Letters. [Link]
- Fluorination. (2018). ACS Green Chemistry Institute. [Link]
- Dotmatics Reaction Workflows. (2023). Macs in Chemistry. [Link]
- rdkit-tutorials/notebooks/003_SMARTS_ReactionsExamples.
- Journal of Medicinal Chemistry Ahead of Print.
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Chemoenzymatic synthesis of fluorinated polyketides. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [ccspublishing.org.cn]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [ccspublishing.org.cn]
- 9. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 19. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazoles with 2,2-Difluoroacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis utilizing 2,2-difluoroacetohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the nuances of this specific reaction.
Introduction: The Promise and Pitfalls of this compound in Pyrazole Synthesis
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. The difluoromethyl group (CHF₂) is a particularly valuable moiety, and this compound serves as a key building block for its introduction into pyrazole rings. While the Knorr pyrazole synthesis—the condensation of a hydrazine with a 1,3-dicarbonyl compound—is a classic and powerful reaction, the use of this compound introduces specific challenges and potential side reactions that require careful consideration and control.[1] This guide will address these issues head-on, providing you with the knowledge to optimize your reaction conditions and achieve your desired products with higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound and a 1,3-diketone is giving a low yield of the desired pyrazole. What are the likely causes?
A1: Low yields in this reaction can stem from several factors. Firstly, the purity of your starting materials is critical. Ensure your 1,3-dicarbonyl compound is of high purity and that the this compound has not degraded. Secondly, the reaction conditions, particularly temperature and catalyst, play a significant role. Suboptimal temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. The choice of acid or base catalyst and solvent can also greatly influence the reaction outcome.[2]
Q2: I am observing a significant amount of a byproduct with a different mass spectrum than my expected pyrazole. What could it be?
A2: A common side reaction when using acylhydrazides like this compound is the formation of 1,3,4-oxadiazoles.[3][4][5][6][7] This can occur through the cyclodehydration of the hydrazide, especially under harsh dehydrating conditions or high temperatures. The formation of these byproducts is a known issue in reactions involving hydrazides and can compete with the desired pyrazole formation.[3][5]
Q3: How can I confirm the regiochemistry of my synthesized difluoromethyl pyrazole?
A3: When using an unsymmetrical 1,3-dicarbonyl, two regioisomers of the pyrazole can be formed. The most powerful technique for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide unambiguous evidence of the connectivity and spatial relationships between the difluoromethyl group and other substituents on the pyrazole ring.
Q4: What are the best practices for purifying my crude difluoromethyl pyrazole?
A4: The primary methods for purifying difluoromethyl pyrazoles are column chromatography and recrystallization.[1][8] For column chromatography, silica gel is commonly used, and the eluent system should be optimized to achieve good separation between the desired product, any unreacted starting materials, and byproducts. Recrystallization is an effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.[8][9] In some cases, purification can be achieved by converting the pyrazole to its acid addition salt, crystallizing the salt, and then neutralizing it to recover the pure pyrazole.[10]
Troubleshooting Guide: Navigating Side Reactions and Optimizing Synthesis
This section provides a more detailed look at specific problems you may encounter and offers step-by-step guidance to resolve them.
Problem 1: Formation of 1,3,4-Oxadiazole Byproducts
Underlying Cause: The formation of 1,3,4-oxadiazoles is a competing reaction pathway for this compound, particularly under conditions that favor dehydration.[3][4][5][6][7]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for this compound.
Mitigation Strategies:
-
Reaction Temperature: Maintain the lowest effective temperature that allows for the pyrazole formation to proceed at a reasonable rate. High temperatures can promote the dehydration reaction leading to oxadiazoles.
-
Choice of Catalyst: While acidic conditions are often necessary for the Knorr synthesis, strongly dehydrating acids (e.g., concentrated sulfuric acid) should be used with caution. Consider milder acids like acetic acid or catalytic amounts of a stronger acid.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times, especially at elevated temperatures, can increase the formation of side products.
Experimental Protocol for Minimizing Oxadiazole Formation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazide: Add this compound (1.0-1.1 eq) to the solution at room temperature.
-
Catalyst Addition: If required, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Heating: Gently heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and proceed with purification.
Problem 2: Low Conversion and Incomplete Reactions
Underlying Cause: The reactivity of both the this compound and the 1,3-dicarbonyl can be influenced by steric and electronic factors. Bulky substituents on either reactant can hinder the reaction. Additionally, the stability of the hydrazide under the reaction conditions is a factor.
Troubleshooting Steps:
-
Catalyst Screening: If an uncatalyzed reaction is slow, screen a variety of acid and base catalysts. For acid catalysis, options range from acetic acid to stronger acids like p-toluenesulfonic acid. For base catalysis, organic bases like triethylamine or piperidine can be employed.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene).
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.
Table 1: Impact of Reaction Conditions on Pyrazole Synthesis
| Parameter | Condition | Expected Outcome | Potential Pitfalls |
| Temperature | Low (RT - 50°C) | Higher selectivity, less byproduct formation. | Slow reaction rate, incomplete conversion. |
| High (Reflux) | Faster reaction rate. | Increased side reactions (oxadiazole), decomposition. | |
| Catalyst | Mild Acid (e.g., AcOH) | Good for many substrates, minimizes side reactions. | May be too slow for less reactive substrates. |
| Strong Acid (e.g., H₂SO₄) | Can accelerate the reaction significantly. | Promotes dehydration to oxadiazoles, potential charring. | |
| Base (e.g., Et₃N) | Can be effective for certain substrates. | May promote other side reactions depending on the substrate. | |
| Solvent | Protic (e.g., EtOH) | Common and effective for many pyrazole syntheses. | May participate in side reactions in some cases. |
| Aprotic (e.g., DMF) | Can improve solubility and reaction rates. | Higher boiling points can lead to more side products if not controlled. |
Problem 3: Difficulty in Purification
Underlying Cause: The similar polarity of the desired difluoromethyl pyrazole and certain byproducts can make separation by column chromatography challenging.
Purification Workflow:
Caption: A typical purification workflow for difluoromethyl pyrazoles.
Tips for Effective Purification:
-
TLC Optimization: Before attempting column chromatography, carefully optimize the eluent system using TLC to achieve the best possible separation between your product and impurities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Gradient Elution: For column chromatography, using a gradient elution (gradually increasing the polarity of the eluent) can often provide better separation than an isocratic elution (using a constant eluent composition).
-
Recrystallization Solvent Screening: If your product is a solid, screen a variety of solvents and solvent mixtures to find the ideal conditions for recrystallization. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
-
Activated Charcoal: If your purified product is colored, this may be due to persistent impurities. A small amount of activated charcoal can be added to a solution of your compound, heated briefly, and then filtered to remove the colored impurities.[8]
Characterization of Difluoromethyl Pyrazoles
Accurate characterization is essential to confirm the structure of your product and identify any impurities.
NMR Spectroscopy:
-
¹H NMR: The proton of the difluoromethyl group (CHF₂) will typically appear as a triplet with a coupling constant (J) in the range of 50-60 Hz due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The two fluorine atoms of the CHF₂ group will appear as a doublet due to coupling with the proton. This is a highly diagnostic signal for the presence of the difluoromethyl group.[11]
-
¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your synthesized pyrazole.
By understanding the potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can more effectively synthesize difluoromethyl pyrazoles using this compound, leading to improved yields and purity of these valuable compounds for drug discovery and development.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- Luxembourg Bio Technologies. (2012).
- National Institutes of Health. (n.d.).
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis.
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
- CRYSTALLIZ
- ResearchGate. (2018).
- ResearchGate. (2013).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA).
- MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones.
- ResearchGate. (n.d.). (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies.
- The University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. Research Explorer.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Dissolution of acidic and basic compounds from the rotating disk: influence of convective diffusion and reaction.
- National Institutes of Health. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. esisresearch.org [esisresearch.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Purification of Difluoromethyl-Substituted Pyrazoles by Column Chromatography
Welcome to the technical support center for the chromatographic purification of difluoromethyl-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique electronic properties of the difluoromethyl (CHF₂) group can significantly influence the polarity and stability of the pyrazole core, often leading to non-intuitive chromatographic behavior. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities with confidence.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of difluoromethyl-pyrazoles, offering step-by-step solutions grounded in chemical principles.
Issue 1: Poor Separation of Regioisomers or Closely Related Impurities
Question: I'm struggling to separate my desired difluoromethyl-pyrazole from its regioisomer. The spots are very close on the TLC plate, even with standard solvent systems like ethyl acetate/hexanes. What should I do?
Answer:
Separating regioisomers of fluorinated heterocycles is a common challenge due to their similar physical properties.[1] The introduction of a CHF₂ group can subtly alter the molecule's dipole moment and its interaction with the stationary phase. Here’s a systematic approach to improve resolution:
Step-by-Step Protocol for Optimizing Isomer Separation:
-
Re-evaluate Your Solvent System:
-
Change Solvent Selectivity: If a standard ethyl acetate/hexane system is failing, switch to a solvent system with a different selectivity.[2] For example, a mixture of dichloromethane and methanol can offer different interactions.[3][4] Ethers, such as diethyl ether or MTBE, in combination with hydrocarbons like pentane or hexane, are also excellent alternatives.[3][5]
-
Utilize a Ternary Mixture: Sometimes, a three-component mobile phase can provide the necessary resolution. Consider adding a small percentage of a third solvent to your existing binary system. For instance, in a dichloromethane/hexane system, adding a small amount of THF or methanol can fine-tune the polarity and selectivity.[6]
-
-
Optimize the Stationary Phase:
-
Increase Surface Area: Employing a silica gel with a higher surface area can enhance the separation of closely related compounds.[7] Look for silica with a surface area greater than the standard 500 m²/g.[7]
-
Consider Alternative Sorbents: If silica fails, consider other stationary phases. Alumina (neutral or basic) can be effective, especially for basic compounds like pyrazoles.[8] For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) is a powerful option.[1][9]
-
-
Employ Gradient Elution:
-
A shallow, slow gradient from a non-polar to a more polar solvent system can effectively resolve compounds with very similar Rf values.[2] This technique sharpens the peaks and improves separation.
-
Causality Explained: The choice of solvent and stationary phase dictates the separation by influencing the adsorption-desorption equilibrium of the analytes. Different solvents interact differently with the CHF₂-pyrazole and the stationary phase through dipole-dipole interactions, hydrogen bonding, and van der Waals forces. By systematically exploring these variables, you can find a system that maximizes the subtle differences between your isomers.
Issue 2: Product Decomposition or Irreversible Adsorption on the Column
Question: My difluoromethyl-pyrazole seems to be degrading on the silica gel column. I'm observing streaking on the TLC plate and my recovery is very low. What's causing this and how can I prevent it?
Answer:
Pyrazoles, being basic heterocycles, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This can lead to irreversible adsorption or acid-catalyzed decomposition. The electron-withdrawing nature of the CHF₂ group can further influence the pKa of the pyrazole ring, affecting its interaction with the silica surface.
Strategies to Mitigate On-Column Decomposition:
| Strategy | Description | When to Use |
| Deactivate Silica Gel | Neutralize the acidic silanol groups by adding a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% by volume.[2][8] | When you observe significant streaking or tailing of your compound spot on the TLC plate. |
| Use Neutral Alumina | Switch to a neutral or basic stationary phase like alumina. This is particularly effective for purifying basic compounds like pyrazoles.[8] | If deactivating silica gel is not sufficient or if your compound is highly acid-sensitive. |
| Minimize Residence Time | Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[1] | As a general good practice, especially for sensitive compounds. |
| Dry Loading | If your compound is not very soluble in the initial eluent, you can dry-load it. Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder.[10] This ensures a narrow starting band and can improve separation and recovery. | When your compound has poor solubility in the mobile phase, which can lead to precipitation at the top of the column. |
Experimental Workflow for Deactivating Silica Gel:
Caption: Workflow for deactivating silica gel before use.
Frequently Asked Questions (FAQs)
Q1: How does the difluoromethyl (CHF₂) group affect the polarity of my pyrazole during column chromatography?
A1: The effect of a CHF₂ group on polarity is complex and can be counterintuitive. While fluorine is highly electronegative, leading to a polarized C-F bond, the overall effect on molecular polarity depends on the molecule's geometry and the orientation of bond dipoles.[11] In many aliphatic systems, both difluoromethyl and monofluoromethyl groups can increase polarity and decrease lipophilicity more than a trifluoromethyl (CF₃) group.[11][12] This is partly because the C-H bond in the CHF₂ group can act as a weak hydrogen bond donor, enhancing interactions with polar stationary phases like silica gel.[12] Therefore, a difluoromethyl-pyrazole may be more polar and have a lower Rf value than its non-fluorinated or trifluoromethylated analog.
Q2: What is a good starting solvent system for purifying a novel difluoromethyl-pyrazole?
A2: A good starting point for most compounds of intermediate polarity is a binary mixture of ethyl acetate and a hydrocarbon like hexane.[3][4] You can screen a range of polarities on a TLC plate, for example:
-
10% Ethyl Acetate in Hexane
-
20% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
The ideal solvent system for column chromatography should give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.[13] If your compound is very polar, consider starting with a more polar system like 5% methanol in dichloromethane.[3][8]
Q3: When should I consider using reversed-phase chromatography for my difluoromethyl-pyrazole?
A3: Reversed-phase chromatography is an excellent choice under the following circumstances:
-
Highly Polar Compounds: If your difluoromethyl-pyrazole is highly polar and either doesn't move from the baseline in normal-phase systems or requires a very high percentage of a polar solvent like methanol to elute, reversed-phase is a better option.[9]
-
Difficult Separations: It can provide a different selectivity compared to normal-phase chromatography, which might be what is needed to separate challenging mixtures, such as certain isomers.[1]
-
Ionic Compounds: If your pyrazole is a salt or is ionizable, reversed-phase chromatography with a suitable buffer or ion-pairing reagent in the mobile phase can be very effective.[9][14]
Q4: My compound is a solid. Should I use column chromatography or recrystallization?
A4: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is often the most efficient method for solid compounds with high initial purity (>90%) to achieve very high purity (>99%).[1]
-
Column chromatography is generally the preferred method for liquid compounds or for solids that contain significant amounts of impurities, especially those with similar solubility properties to your desired product.[1] If you are trying to separate isomers, column chromatography is almost always necessary.[1]
Q5: How do I choose between wet and dry loading of my sample onto the column?
A5:
-
Wet loading involves dissolving your sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully adding it to the top of the column.[10] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry loading is preferred when your sample has poor solubility in the mobile phase.[10] This method prevents the sample from precipitating on top of the column, which would lead to poor separation. It involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[10]
Decision Tree for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
- Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. (n.d.). National Institutes of Health.
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles. (2025). BenchChem.
- On the polarity of partially fluorinated methyl groups. (n.d.). ResearchGate.
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024, October 25). National Institutes of Health.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Column Chromatography Notes. (n.d.). Membrane Solutions.
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). King Group.
- Successful Flash Chromatography. (n.d.). King Group.
- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA.
- Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). National Institutes of Health.
- Overcoming challenges in the purification of heterocyclic compounds. (2025, December). BenchChem.
- Separation of regioisomers of metal phthalocyanines. (n.d.). Google Patents.
- How Does Polarity Affect Chromatography? (2025, January 22). Chemistry For Everyone - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents [patents.google.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoroacetohydrazide Condensations
Welcome to the Technical Support Center for 2,2-Difluoroacetohydrazide condensations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in the synthesis of difluoroacetylhydrazones.
Introduction to this compound Condensations
The condensation of this compound with aldehydes and ketones is a crucial reaction for synthesizing difluoroacetylhydrazones. These products are valuable intermediates in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the final hydrazone product.[1] This process is typically acid-catalyzed.[2][3]
The presence of the two electron-withdrawing fluorine atoms on the acetyl group can influence the nucleophilicity of the hydrazine and the stability of the resulting hydrazone. Understanding and controlling the reaction parameters are therefore critical for success.
Troubleshooting Guide
This section addresses common problems encountered during the condensation of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. The root cause can often be traced to several factors related to reaction conditions and reagent quality.
dot
Sources
Stability of 2,2-Difluoroacetohydrazide in acidic vs basic media
A Guide to Understanding and Managing Stability in Aqueous Media
Welcome to the technical support center for 2,2-Difluoroacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in acidic and basic environments. Here, you will find answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily influenced by the pH of the medium, the presence of oxygen, temperature, and the presence of catalysts such as metal ions.[1][2] The acylhydrazide functional group is susceptible to hydrolysis, and the rate of this degradation is highly dependent on whether the conditions are acidic or basic.
Q2: How does the stability of this compound differ in acidic versus basic media?
Generally, hydrazides exhibit greater stability in acidic to neutral pH, while they are more prone to degradation under basic conditions.[2][3]
-
Acidic Media (pH < 7): In acidic solutions, the lone pair of electrons on the terminal nitrogen of the hydrazide is protonated. This protonation reduces the nucleophilicity of the hydrazide, making it less susceptible to oxidative degradation.[2] While acid-catalyzed hydrolysis can still occur, it is generally slower compared to base-catalyzed hydrolysis for many acyl derivatives.[4][5]
-
Basic Media (pH > 7): Under basic conditions, the hydrazide is more susceptible to both hydrolysis and oxidation.[2] The hydroxide ion is a potent nucleophile that can directly attack the carbonyl carbon of the acylhydrazide, leading to hydrolysis.[5] Additionally, in the presence of oxygen, basic conditions can promote the autoxidation of the hydrazine moiety.[2]
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
The primary degradation pathway for this compound in aqueous media is hydrolysis of the amide bond. This will yield 2,2-difluoroacetic acid and hydrazine.
-
Acid-Catalyzed Hydrolysis: This reaction is essentially the reverse of esterification and can be slow.[4]
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically faster and results in the formation of the carboxylate salt (2,2-difluoroacetate) and hydrazine.[4]
It is important to note that the released hydrazine is itself unstable in neutral or alkaline solutions, especially in the presence of oxygen, and can further decompose.[2]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my reaction mixture.
Possible Causes & Solutions:
-
High pH: Your reaction medium may be basic. Hydrazides are known to be less stable in alkaline conditions.[2]
-
Solution: If your experimental conditions permit, adjust the pH to a neutral or slightly acidic range (pH 5-7).[3] Use a suitable buffer to maintain a stable pH throughout the experiment.
-
-
Presence of Oxygen: The degradation may be due to oxidation, which is accelerated in neutral to basic conditions in the presence of oxygen.[2]
-
Solution: Degas your solvents and reaction mixture by sparging with an inert gas like nitrogen or argon. Maintain an inert atmosphere over the reaction.
-
-
Presence of Metal Contaminants: Trace amounts of metal ions, such as Cu(II), can catalyze the oxidation of hydrazines.[2]
-
Solution: Use high-purity reagents and solvents. If metal catalysis is suspected, consider adding a chelating agent like EDTA, if it does not interfere with your reaction.
-
-
Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis and other degradation pathways.[1]
-
Solution: Conduct your experiment at the lowest temperature compatible with the desired reaction rate. For storage of stock solutions, refrigeration or freezing is recommended.[1]
-
Issue 2: I am seeing unexpected byproducts in my analysis (e.g., by HPLC or LC-MS).
Possible Causes & Solutions:
-
Hydrazine Decomposition: If your reaction is performed under conditions where hydrazine is liberated (i.e., through hydrolysis), the hydrazine itself can decompose, especially in the presence of oxygen, to form nitrogen gas and ammonia.[2]
-
Solution: Analyze your reaction mixture for the presence of the primary hydrolytic products (2,2-difluoroacetic acid) to confirm the initial degradation step. Be aware that hydrazine may not be readily detectable due to its own instability.
-
-
Reaction with Carbonyl Compounds: If your reaction mixture contains aldehydes or ketones, the liberated hydrazine can react to form hydrazones.
-
Solution: Scrutinize all components of your reaction mixture for potential side reactions with hydrazine.
-
Issue 3: How can I monitor the stability of this compound in my experimental setup?
Recommended Protocol: HPLC-UV Stability Study
This protocol outlines a general method for assessing the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
High-purity water
-
Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5, borate buffer for pH 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or acetonitrile) to a known concentration.
-
Prepare Test Solutions: Dilute the stock solution into the different pH buffers to a final working concentration (e.g., 100 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration.
-
Incubation: Store the test solutions under controlled temperature conditions.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time for each pH condition.
Expected Stability Profile:
| pH Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (e.g., pH 3-5) | High | Slow Acid-Catalyzed Hydrolysis |
| Neutral (e.g., pH 7) | Moderate | Hydrolysis, Oxidation (if O₂ is present) |
| Basic (e.g., pH 9-11) | Low | Fast Base-Catalyzed Hydrolysis, Oxidation |
Handling and Storage Recommendations
-
Storage of Solid Compound: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Storage of Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, use a slightly acidic aqueous buffer or an aprotic organic solvent. Store solutions at low temperatures (2-8 °C or -20 °C) and protect from light.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
References
- Vertex AI Search. (2025).
- Synquest Labs. (n.d.).
- ResearchGate. (2016). Decompostion of Hydrazine in Aqueous Solutions.
- University of W
- ResearchGate. (n.d.).
- MDPI. (n.d.). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents.
- Wikipedia. (n.d.). Hydrazide.
- MDPI. (n.d.). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition.
- PubMed Central (PMC). (n.d.).
- PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA).
- PubMed. (2009).
- OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
- Chemistry LibreTexts. (2023). Hydrolysis Reactions.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Semantic Scholar. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- National Center for Biotechnology Information. (2019). The Dark Side of Fluorine.
- ResearchGate. (n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF.
- ResearchGate. (n.d.).
- University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid.
- PubMed. (n.d.). Dissolution of acidic and basic compounds from the rotating disk: influence of convective diffusion and reaction.
- ResearchGate. (n.d.).
- NIOSH. (n.d.). 10 Essential Tips for Safe Handling and Storage of Hydrofluoric Acid.
- PubMed. (n.d.). Two Stability-Indicating UV Spectrophotometric Methods for the Analysis of Hydrolyzed Tinidazole.
- Filo. (2024). Alkaline hydrolysis of 2,2-dichloropropane gives (1) Acetone (2) 2,2-prop...
- University of Wollongong. (n.d.). Hydrofluoric Acid Management Guidelines.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. synquestlabs.com [synquestlabs.com]
Improving yield in oxadiazole synthesis from 2,2-Difluoroacetohydrazide
Topic: Improving Yield in 1,3,4-Oxadiazole Synthesis from 2,2-Difluoroacetohydrazide
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for heterocyclic chemistry. This guide is designed to provide in-depth, actionable advice for researchers working on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, with a specific focus on overcoming challenges when using this compound as a starting material. The difluoromethyl group is a valuable moiety in medicinal chemistry, and ensuring high-yield synthesis of its heterocyclic derivatives is critical for drug discovery pipelines.
This resource combines troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning needed to adapt and optimize them.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for synthesizing 2-(difluoromethyl)-5-substituted-1,3,4-oxadiazoles?
The most common and robust method involves a two-step, one-pot reaction. First, this compound is condensed with a carboxylic acid or its more reactive derivative (like an acyl chloride) to form an intermediate N,N'-diacylhydrazine. This intermediate is then subjected to cyclodehydration to form the stable 1,3,4-oxadiazole ring.[1][2] The entire process relies on the removal of a water molecule to facilitate ring closure.[3]
Q2: How do I choose the right dehydrating agent for the cyclization step?
The choice of dehydrating agent is one of the most critical parameters influencing reaction yield and purity.[4] Harsh reagents can lead to side products, while mild ones may result in incomplete conversion. The optimal choice depends on the stability of the substituents on your carboxylic acid partner.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Phosphorus Oxychloride (POCl₃) | Reflux, often neat or in a high-boiling solvent.[5][6] | Potent, widely available, and effective for a broad range of substrates.[1] | Highly corrosive and reactive. Work-up requires careful quenching on ice. Can lead to chlorinated byproducts in sensitive substrates. |
| Thionyl Chloride (SOCl₂) | Reflux conditions.[1][4] | Strong dehydrating agent, also serves to activate carboxylic acids in situ. | Generates HCl and SO₂ gas. Requires a well-ventilated fume hood and often a base to scavenge acid. |
| Polyphosphoric Acid (PPA) | High temperatures (100-150 °C).[1][4] | Good for thermally stable molecules. The viscous nature can simplify product isolation by decantation. | Difficult to stir at scale. Work-up can be challenging. Not suitable for heat-sensitive functional groups. |
| Burgess Reagent | Milder conditions, often at room temperature or with gentle heating in solvents like THF or dioxane.[7] | Very mild, suitable for sensitive functional groups. | Expensive. May require longer reaction times.[7] |
| Trichloroisocyanuric Acid (TCCA) | Ambient temperature.[8] | Mild oxidizing and cyclodehydrating agent, enabling a one-pot reaction from the hydrazide and carboxylic acid without harsh acids.[8] | Stoichiometric amounts are needed, and byproducts must be removed during purification. |
Q3: Should I use a carboxylic acid or an acyl chloride as the coupling partner?
-
Carboxylic Acids: These are the most direct partners. The reaction requires a strong dehydrating agent (like POCl₃ or SOCl₂) which facilitates both the initial condensation and the final cyclization.[3][9] This is often performed as a one-pot synthesis.
-
Acyl Chlorides: These are more reactive (more electrophilic) than carboxylic acids. They react readily with the this compound to form the diacylhydrazine intermediate under milder conditions, often just with a base like triethylamine in a solvent like DMF.[8] The isolated diacylhydrazine can then be cyclized in a separate step, giving you more control over the reaction but adding an extra step to the process. For sensitive substrates, this two-step approach can sometimes provide cleaner results and higher overall yields.
Troubleshooting Guide
Problem: My reaction yield is very low or I've isolated no product.
This is the most common issue, often stemming from incomplete conversion at one of the two key stages.
Possible Cause 1: Inefficient formation of the N,N'-diacylhydrazine intermediate. The nucleophilicity of the hydrazide might be insufficient to attack the carboxylic acid carbonyl, or the equilibrium may not favor the product. The electron-withdrawing nature of the difluoromethyl group can slightly reduce the nucleophilicity of the adjacent nitrogen, making this step challenging with unactivated acids.
-
Solution 1: Activate the Carboxylic Acid. If you are using a carboxylic acid directly with POCl₃ and getting low yields, consider pre-activating it. Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride before adding the this compound.
-
Solution 2: Use a Peptide Coupling Reagent. For particularly sensitive or precious substrates, modern coupling reagents can be used to form the intermediate. Reagents like HATU or TBTU, while more expensive, work under mild conditions and are highly efficient at forming amide bonds, which can then be cyclized.[8][10]
-
Solution 3: Increase Reaction Temperature/Time. If using a dehydrative cyclization method (e.g., with POCl₃), ensure the reaction is heated sufficiently (typically reflux) for an adequate duration (from 4 to 24 hours).[11][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.
Possible Cause 2: The cyclodehydration step is failing. The diacylhydrazine intermediate has formed but is not closing to form the oxadiazole ring. This indicates your dehydrating agent is not potent enough or the conditions are too mild.
-
Solution 1: Switch to a Stronger Dehydrating Agent. If you are using a milder reagent like TCCA and seeing no product, switch to a more powerful one like POCl₃ or SOCl₂.[4] (Refer to the table in the FAQs).
-
Solution 2: Consider Microwave Irradiation. Microwave-assisted synthesis can dramatically accelerate the cyclization step, often reducing reaction times from hours to minutes and improving yields by minimizing thermal degradation.[9][12]
// Path 1: Intermediate Not Formed No_Intermediate_Cause [label="Cause: Inefficient Acylation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Acylation [label="Solution:\n1. Activate R-COOH to R-COCl.\n2. Use stronger coupling agent (HATU).\n3. Increase temperature/time.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Path 2: Intermediate Formed, No Product Yes_Intermediate_Cause [label="Cause: Inefficient Cyclodehydration", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Dehydration [label="Solution:\n1. Use stronger dehydrating agent (POCl₃).\n2. Increase temperature.\n3. Use microwave irradiation.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Check_Intermediate; Check_Intermediate -> Intermediate_Present; Intermediate_Present -> No_Intermediate_Cause [label=" No "]; No_Intermediate_Cause -> Solution_Acylation;
Intermediate_Present -> Yes_Intermediate_Cause [label=" Yes "]; Yes_Intermediate_Cause -> Solution_Dehydration; } dot Caption: Troubleshooting flowchart for low yield issues.
Problem: I am getting multiple spots on my TLC, and purification is difficult.
Possible Cause 1: Incomplete reaction. The most common "side products" are simply unreacted starting materials (hydrazide, carboxylic acid) and the diacylhydrazine intermediate.
-
Solution: Drive the reaction to completion. As mentioned above, increase the reaction time, temperature, or the potency of your reagent. Use TLC to monitor until the starting material spots have been consumed.
Possible Cause 2: Degradation. Harsh dehydrating agents like POCl₃ or PPA, when used at high temperatures for prolonged periods, can cause degradation of sensitive functional groups on your molecule, leading to a complex mixture of byproducts.
-
Solution 1: Reduce Reaction Time. Monitor the reaction closely by TLC. Once the product spot is maximized and the starting material is gone, stop the reaction immediately. Do not leave it refluxing overnight without justification.
-
Solution 2: Use Milder Conditions. If degradation is suspected, switch to a milder dehydrating system like the Burgess reagent, which often works at lower temperatures.[7]
Problem: My work-up is messy, and I'm struggling to isolate the pure product.
Possible Cause: Improper quenching of the dehydrating agent. Reagents like POCl₃ and SOCl₂ are highly reactive and must be neutralized before extraction.
-
Solution: Standard Quenching Protocol. After the reaction is complete (and cooled to room temperature), pour the reaction mixture slowly and carefully onto a beaker of crushed ice with vigorous stirring.[5] This will hydrolyze the excess POCl₃ to phosphoric acid. Then, neutralize the acidic solution with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8). The product can then be extracted with an organic solvent like ethyl acetate.
Possible Cause: Product is water-soluble or has similar polarity to byproducts. The oxadiazole ring is polar, and if your "R" group is also small and polar, the final product may have some water solubility, leading to low recovery during aqueous extraction.
-
Solution 1: Brine Wash. During the work-up, wash the combined organic layers with brine (a saturated NaCl solution). This reduces the solubility of organic compounds in the aqueous layer and helps to "push" your product into the organic phase.
-
Solution 2: Purification by Column Chromatography. If recrystallization fails, flash column chromatography is the definitive method for purification. Use a gradient of ethyl acetate in a nonpolar solvent like hexane to separate your product from any remaining starting materials or byproducts.
-
Solution 3: Recrystallization. Many oxadiazoles are crystalline solids. After a rough purification, attempt recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain highly pure material.
Experimental Protocols
Protocol: One-Pot Synthesis of 2-(difluoromethyl)-5-aryl-1,3,4-oxadiazole using POCl₃
This protocol is a general guideline and should be adapted based on the specific reactivity of the chosen carboxylic acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl carboxylic acid (1.0 mmol) and this compound (1.05 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5 mL) to the flask. The mixture may become warm.
-
Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the starting material spots are no longer visible.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. Caution: This is an exothermic process.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (1 x 25 mL) and then brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
References
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
- Chiba, T., Okimoto, M., Nagai, H., & Takata, Y. (1984). Electrooxidative cyclization of N-acylhydrazones of aldehydes and ketones to .DELTA.3-1,3,4-oxadiazolines and 1,3,4-oxadiazoles. The Journal of Organic Chemistry, 49(17), 3314–3315. [Link]
- Kim, D., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Photochemical & Photobiological Sciences, 20, 23-28. [Link]
- Kumar, A., et al. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(48), 25488-25491. [Link]
- (Image) Oxidative cyclization of N-acylhydrazones using chloramine-T.
- Kim, D., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. [Link]
- (Image) Synthetic of 2,5-Disubstituted 1,3,4-oxadiazoles from aldehydes and acyl hydrazides.
- Various Authors. Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
- Aziz-ur-Rehman, et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- (Collection) Approaches to oxadiazole synthesis from monoacyl hydrazide.
- Ali, M., et al. (2024).
- (Collection) Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole.
- Rajanarendar, E., et al. (Year not specified). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]
- Reddy, G. S., et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136. [Link]
- (Collection) Synthesis of substituted 1,3,4-oxadiazole derivatives.
- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(36), 7645-7649. [Link]
- Ali, M., et al. (2024).
- Ali, M., et al. (2024).
- Various Authors. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. [Link]
- (Collection) A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles.
- Kudelko, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. [Link]
- (PDF) Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions.
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S48. [Link]
- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. [Link]
- Vaddula, B. R., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
- Khalafi-Nezhad, A., & Panahi, F. (2014). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. Tetrahedron Letters, 55(1), 135-139. [Link]
- (Collection) A mild, one-pot preparation of 1,3,4-oxadiazoles.
- Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 12. researchgate.net [researchgate.net]
Regioselectivity issues in pyrazole synthesis with unsymmetrical diketones
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity when synthesizing pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, providing you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the formation of regioisomeric mixtures in the Knorr pyrazole synthesis and related methods.
Q1: Why am I getting a mixture of two regioisomers in my reaction?
A: The formation of a regioisomeric mixture is a common challenge when using an unsymmetrical 1,3-diketone (where R¹ ≠ R³) and a substituted hydrazine (R²-NHNH₂). The root cause lies in the initial step of the reaction mechanism.[1]
The substituted hydrazine has two non-equivalent nitrogen atoms. The terminal, more nucleophilic -NH₂ group initiates the reaction by attacking one of the two different carbonyl carbons of the diketone. Since there are two distinct electrophilic carbonyl centers, two competing reaction pathways are possible, leading to two different initial adducts (hydrazones/carbinolamines). These intermediates then cyclize and dehydrate to form the final, stable aromatic pyrazole rings. Because two different initial adducts can form, a mixture of two regioisomeric pyrazoles is often the result.[1][2]
Caption: Competing pathways in pyrazole synthesis.
Q2: What are the primary factors that control which regioisomer becomes the major product?
A: The ratio of the final regioisomers is determined by the relative rates of the two competing initial attack pathways. This is governed by a combination of electronic and steric factors, as well as the reaction conditions.[1]
-
Electronic Effects: The terminal nitrogen of the hydrazine will preferentially attack the more electrophilic (electron-poor) carbonyl carbon. An electron-withdrawing group (EWG), such as a trifluoromethyl group (-CF₃), attached to one of the carbonyls will make it significantly more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group (EDG) will decrease the electrophilicity of the adjacent carbonyl.[3][4]
-
Steric Effects: The nucleophilic attack is also sensitive to steric hindrance. A bulky substituent near one carbonyl group will impede the approach of the hydrazine, favoring attack at the less sterically hindered carbonyl.[5]
-
Reaction Conditions:
-
pH: The reaction is often catalyzed by acid.[6] Acidic conditions can protonate the carbonyl oxygen, increasing the carbon's electrophilicity. The selectivity can be highly dependent on the pH, as it can alter the rate-determining step of the mechanism.[1][4]
-
Solvent: The choice of solvent can dramatically influence regioselectivity. Protic solvents like ethanol can participate in the reaction, whereas non-nucleophilic, hydrogen-bond-donating solvents like fluorinated alcohols can stabilize intermediates differently, thereby enhancing selectivity.[3]
-
Temperature: Temperature affects the kinetics of the competing pathways. In some cases, one isomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures or longer reaction times).
-
Q3: Does using unsubstituted hydrazine (H₂N-NH₂) solve the regioselectivity problem?
A: Not entirely, but it changes the nature of the problem. With unsubstituted hydrazine, the initial attack still occurs at the two different carbonyls, leading to two different hydrazone intermediates. However, upon cyclization and dehydration, both pathways lead to pyrazoles that are N-H tautomers of each other. Since proton transfer between the two ring nitrogens is rapid, they exist in equilibrium, and you typically isolate what appears to be a single product (e.g., 3-methyl-5-phenyl-1H-pyrazole is the same as 5-methyl-3-phenyl-1H-pyrazole due to tautomerism). The issue of distinct, separable regioisomers primarily arises when a substituent on the hydrazine (R²-NHNH₂) breaks this symmetry.
Troubleshooting Guide: Optimizing for Regioselectivity
This guide provides actionable solutions to common problems encountered during the synthesis of N-substituted pyrazoles.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers that are difficult to separate.
-
Probable Cause: The electronic and steric differences between the two carbonyl groups of your diketone are minimal. Standard reaction conditions, such as refluxing in ethanol, are not sufficient to differentiate between the two reactive sites.
-
Solution: Modify the Reaction Solvent to Enhance Electronic Differences.
-
Rationale: Standard alcohols like ethanol are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, leveling the selectivity.[3] Using non-nucleophilic, strongly hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) prevents this competition and can accentuate the inherent electronic differences between the carbonyls, leading to a dramatic improvement in regioselectivity.[3] HFIP is often particularly effective.[3]
-
Protocol 1: Pyrazole Synthesis in Fluorinated Alcohols
-
Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.2 M solution.
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. Note: The reaction is often significantly faster than in conventional solvents.
-
Upon completion, remove the HFIP under reduced pressure (ensure your vacuum pump is suitable for fluorinated solvents).
-
Purify the residue by column chromatography to isolate the major regioisomer.
-
-
Table 1: Effect of Solvent on Regioselectivity (Example Reaction)
| Diketone Substituents (R¹, R³) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
|---|---|---|---|---|
| CF₃, Phenyl | Methylhydrazine | Ethanol (EtOH) | ~50:50 | [3] |
| CF₃, Phenyl | Methylhydrazine | TFE | 85:15 | [3] |
| CF₃, Phenyl | Methylhydrazine | HFIP | 97:3 |[3] |
Problem 2: The major regioisomer formed is the undesired one.
-
Probable Cause: The inherent reactivity of your substrates under the current conditions favors the formation of the undesired product. For instance, the electronically favored site of attack might also be the more sterically hindered one, and under high temperatures, the reaction overcomes the steric barrier.
-
Solution: Control the Reaction Kinetically or Change the pH.
-
Rationale: By lowering the reaction temperature, you can favor the pathway with the lower activation energy (the kinetic product), which may be different from the more stable thermodynamic product favored at higher temperatures. Alternatively, acid catalysis can selectively activate one carbonyl over the other.
-
Protocol 2: Acid-Catalyzed Synthesis at Room Temperature
-
Dissolve the 1,3-diketone (1.0 eq) and the arylhydrazine hydrochloride salt (1.05 eq) in N,N-dimethylacetamide (DMAc).
-
Add a catalytic amount of a strong acid, such as concentrated HCl (e.g., 0.1 eq).[4]
-
Stir the reaction at room temperature and monitor its progress. The reaction in polar aprotic solvents like DMAc or DMF can show high selectivity.[4][7]
-
Work up the reaction by pouring it into water and extracting the product.
-
Analyze the isomeric ratio and compare it to the thermal reaction.
-
-
Caption: Troubleshooting workflow for regioselectivity.
Problem 3: My reaction suffers from low yield and incomplete conversion.
-
Probable Cause: The cyclization or the final dehydration step to form the aromatic pyrazole is slow or reversible under your current conditions. The Knorr synthesis is a condensation reaction that produces two molecules of water; if water is not removed or the dehydration is not catalyzed, the reaction may not go to completion.
-
Solution: Ensure Dehydration is Favored.
-
Rationale: The final step of the reaction is an acid-catalyzed dehydration to form the stable aromatic ring. Ensuring a catalytic amount of acid is present can significantly accelerate this rate-limiting step and drive the reaction to completion.[1][8]
-
Protocol 3: Classic Acid-Catalyzed Knorr Synthesis
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) and the hydrazine derivative (1.1 eq) in a suitable solvent (e.g., ethanol, 1-propanol).
-
Add a few drops of glacial acetic acid as a catalyst.[8]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
If the reaction is still slow, consider using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove the water as it is formed, thus driving the equilibrium toward the product.
-
After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Otherwise, concentrate the solvent and purify by chromatography or recrystallization.
-
-
By systematically evaluating the electronic and steric nature of your substrates and methodically adjusting the solvent, catalyst, and temperature, you can gain precise control over the regiochemical outcome of your pyrazole synthesis.
References
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available online
- Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. Available online
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available online
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH National Library of Medicine. Available online
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. NIH National Library of Medicine. Available online
- Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal. Available online
- Pyrazole synthesis. Organic Chemistry Portal. Available online
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available online
- Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. NIH National Library of Medicine. Available online
- Knorr pyrrole synthesis. Wikipedia. Available online
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. RSC Publishing. Available online
- Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH National Library of Medicine. Available online
- Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available online
- Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
- Knorr Pyrazole Synthesis. J&K Scientific LLC. Available online
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available online
- Knorr Pyrazole Synthesis. Chem Help Asap. Available online
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available online
- Knorr Pyrazole Synthesis. Merck Index. Available online
- Organic Syntheses Procedure. Organic Syntheses. Available online
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available online
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available online
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
Removal of unreacted 2,2-Difluoroacetohydrazide from reaction mixture
Welcome to the technical support guide for handling 2,2-Difluoroacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted this compound from post-reaction mixtures. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven laboratory techniques.
Overview: The Challenge with this compound
This compound is a valuable building block in medicinal chemistry, often used for the synthesis of fluorinated heterocycles and other complex molecules. However, its high polarity, owing to the hydrazide functional group, and its typical solubility in polar aprotic solvents (e.g., DMF, DMSO, NMP) can complicate its removal after a reaction is complete. Incomplete removal can interfere with subsequent steps, complicate product characterization, and impact the accuracy of biological assays.
This guide provides a systematic approach to selecting and executing the most effective purification strategy for your specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physical properties of this compound that influence its removal?
Understanding the impurity is the first step to removing it. This compound is a white to off-white solid.[1] Its key characteristics are:
-
High Polarity: The primary amide and terminal hydrazine functionalities make it a very polar molecule. This dictates its poor solubility in non-polar organic solvents (like hexanes) and high solubility in polar solvents, including water.
-
Basicity: The terminal -NH2 group of the hydrazide is basic and can be protonated by acids to form a water-soluble salt. This chemical property is crucial and can be exploited for highly efficient removal.[2]
-
Hydrogen Bonding: It is both a hydrogen bond donor and acceptor, contributing to its high polarity and affinity for protic solvents and polar stationary phases like silica gel.
| Property | Implication for Purification |
| High Polarity | Favors partitioning into aqueous layers during extraction. Strong retention on normal-phase silica gel. |
| Basicity (pKa ~10.3) [1] | Enables highly selective removal via acid-base extraction. |
| Solid State | Allows for purification of the desired product via recrystallization if the product has suitable properties. |
| Fluorine Content | May allow for specialized "fluorous" chromatography techniques if the product has a different fluorine content.[3][4] |
Q2: My reaction is complete. What is the first and simplest method I should try to remove the unreacted hydrazide?
For most reaction schemes where the desired product is a neutral, non-polar to moderately polar organic molecule, a standard liquid-liquid extractive work-up is the most direct first step.[5][6] The goal is to partition the polar hydrazide into an aqueous phase while retaining your product in an immiscible organic phase.
However, a more robust and selective method is Chemically-Active Extraction , specifically an acid wash. This leverages the basicity of the hydrazide.
This protocol assumes your desired product is stable to dilute aqueous acid.
-
Solvent Dilution: If your reaction was run in a polar aprotic solvent (DMF, DMSO), dilute the reaction mixture with a suitable extraction solvent like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Methyl tert-butyl ether (MTBE) (10-20x the reaction volume). This is critical for efficient partitioning.
-
Initial Water Wash (Optional but Recommended): Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the bulk of water-miscible solvents like DMF or DMSO.[7] Drain the aqueous layer.
-
Acid Wash: Add a volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution) equal to the organic layer volume. Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently. The acid protonates the basic this compound, forming its hydrochloride salt, which is highly soluble in the aqueous phase.
-
Causality:R-C(=O)NHNH₂ (organic soluble) + HCl (aq) → R-C(=O)NHNH₃⁺Cl⁻ (water soluble)
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the hydrazide salt.
-
Repeat: Perform a second acid wash to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.
-
An Emulsion Forms: This is common when using solvents like DCM or when residual DMF is present.[8]
-
Solution 1: Add a saturated brine solution. The increased ionic strength of the aqueous phase often helps break the emulsion.
-
Solution 2: Filter the entire emulsified mixture through a pad of Celite®.
-
Solution 3: Be patient. Let the funnel sit undisturbed for an extended period (15-30 minutes).
-
Caption: Workflow for removing basic hydrazide via acid wash.
Q3: The extractive work-up didn't completely remove the hydrazide. What's my next option?
If your product is significantly less polar than the hydrazide, silica gel chromatography is the next logical step. Due to its high polarity, this compound will have very strong retention on silica gel, often remaining at the baseline (Rf = 0) in many common solvent systems.
This is a rapid version of chromatography for removing baseline impurities.
-
Place a sintered glass funnel over a clean round-bottom flask.
-
Add a small layer of sand, followed by a 2-3 inch "plug" of silica gel. Top with another thin layer of sand.
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., DCM or 10% EtOAc/Hexanes).
-
Carefully load the solution onto the silica plug.
-
Elute your product from the plug using a relatively non-polar eluent system, collecting the filtrate. The highly polar hydrazide will remain strongly adsorbed to the top of the silica.[9]
-
Monitor the filtrate by TLC to ensure you have collected all of your product.
If your product's polarity is closer to the hydrazide, a full column is necessary.
-
Stationary Phase: Silica Gel (standard)
-
Mobile Phase Selection: Start with a non-polar system (e.g., 100% Hexanes or DCM) and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate or Methanol. The hydrazide will typically require a very high percentage of a polar solvent (like >20% MeOH in DCM) to elute, whereas most drug-like molecules will elute much earlier.
Q4: My product is also highly polar or water-soluble. How can I remove the hydrazide in this case?
This is a more challenging scenario where standard extraction and normal-phase chromatography may fail. Here, you must leverage more specialized techniques.
If your desired product is a solid with different solubility properties than the hydrazide, recrystallization can be highly effective.[5][10] The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the hydrazide remains in the mother liquor.
In reverse-phase chromatography, the stationary phase (e.g., C18) is non-polar, and a polar mobile phase is used. Non-polar compounds are retained more strongly. Since this compound is very polar, it will elute very early, likely in the void volume, with the aqueous mobile phase (e.g., water/acetonitrile or water/methanol). If your product has more hydrophobic character, it will be retained longer, allowing for excellent separation.
This is an advanced technique particularly suited for separating fluorinated compounds.[11][12] It uses a fluorinated stationary phase (e.g., silica gel modified with perfluoroalkyl chains).[3] Retention is based on the fluorine content of the molecules.[3][11]
-
Scenario: If your product has a significantly different number of fluorine atoms than this compound, this method can provide a unique and powerful separation mechanism that is orthogonal to traditional polarity-based methods.[4]
Decision-Making Guide
Use the following logic tree to determine the best purification strategy for your specific situation.
Caption: Decision tree for selecting a purification method.
References
- Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry.
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
- Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 204-12.
- Chem Help ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube.
- Bell, D. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Qiu, X. L., & Qing, F. L. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry.
- Frontier, A. (n.d.). Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry.
- ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?
- ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?
- University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.
- Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry.
Sources
- 1. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [amp.chemicalbook.com]
- 2. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Difluoroacetohydrazide Reactions
Welcome to the technical support center for 2,2-difluoroacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and application of this valuable fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound, focusing on impurity identification and remediation.
Issue 1: Incomplete Conversion of Ethyl Difluoroacetate
Question: I've reacted ethyl difluoroacetate with hydrazine hydrate, but my NMR/LC-MS analysis shows a significant amount of unreacted starting material. What could be the cause, and how can I resolve this?
Answer:
Incomplete conversion is a frequent observation in the synthesis of hydrazides from their corresponding esters. The primary cause is often insufficient reaction time or suboptimal reaction conditions that do not favor the complete hydrazinolysis of the ester.
Causality Explained: The reaction between an ester and hydrazine is a nucleophilic acyl substitution. For this reaction to proceed to completion, the nucleophilic attack by hydrazine on the carbonyl carbon of the ester must be efficient. Several factors can hinder this process:
-
Steric Hindrance: While the difluoromethyl group is relatively small, it can still exert some electronic effects that influence the reactivity of the adjacent carbonyl group.
-
Reaction Equilibrium: The reaction is reversible, and if the alcohol byproduct (ethanol) is not effectively removed or the reaction is not driven to completion by an excess of one reagent, an equilibrium mixture of reactants and products may result.
-
Hydrazine Quality: The purity and concentration of the hydrazine hydrate used are critical. Older or improperly stored hydrazine can have a lower effective concentration.
Troubleshooting Protocol:
-
Increase Hydrazine Equivalents: A common strategy to drive the reaction to completion is to use a larger excess of hydrazine hydrate. A molar ratio of 3-5 equivalents of hydrazine hydrate to ethyl difluoroacetate is often effective.
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress by TLC, LC-MS, or NMR. If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., to 40-60 °C) can also increase the reaction rate, but be mindful of potential side reactions at higher temperatures.
-
Solvent Choice: The reaction is typically carried out in an alcohol solvent, such as ethanol. Ensure the solvent is anhydrous if moisture-sensitive side reactions are a concern.
-
Work-up Procedure: After the reaction, a proper work-up is crucial to remove excess hydrazine and the ethanol byproduct. This often involves partitioning between an organic solvent and water.
Visualizing the Main Reaction:
Caption: Synthesis of this compound from Ethyl Difluoroacetate.
Issue 2: Presence of an Unexpected Side Product with a Lower Molecular Weight
Question: My mass spectrometry analysis shows a peak that corresponds to the loss of the hydrazide group. What is this impurity and how is it formed?
Answer:
This impurity is likely difluoroacetic acid, which can form through the hydrolysis of either the starting material, ethyl difluoroacetate, or the product, this compound.
Causality Explained:
-
Hydrolysis of Ethyl Difluoroacetate: The starting ester can be susceptible to hydrolysis, especially under basic conditions (hydrazine is a base) or if there is a significant amount of water present in the reaction mixture. This hydrolysis will produce difluoroacetic acid and ethanol.[1]
-
Hydrolysis of this compound: The product itself can also undergo hydrolysis, particularly during work-up or purification if acidic or basic conditions are employed.[2]
Preventative Measures and Remediation:
-
Control of Water Content: Use anhydrous solvents and ensure your hydrazine hydrate is of good quality to minimize the amount of water in the reaction.
-
Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions. Use a saturated solution of a mild salt like sodium chloride for washing.
-
Purification: Difluoroacetic acid is highly polar and can often be removed by washing the organic layer with a saturated sodium bicarbonate solution. However, be cautious as this can also promote hydrolysis of the remaining ester or hydrazide if not done carefully and at low temperatures. Recrystallization or column chromatography are also effective methods for separating the desired hydrazide from the acidic impurity.
Issue 3: Formation of N,N'-bis(2,2-difluoroacetyl)hydrazine
Question: I have an impurity with a mass corresponding to two difluoroacetyl groups attached to a hydrazine molecule. How did this form?
Answer:
This impurity is N,N'-bis(2,2-difluoroacetyl)hydrazine. It is a common byproduct in hydrazide synthesis and is formed when a molecule of the desired this compound reacts with another molecule of the starting material, ethyl difluoroacetate.
Causality Explained: The newly formed this compound still possesses a nucleophilic -NH2 group. This group can compete with hydrazine in reacting with the remaining ethyl difluoroacetate, leading to the formation of the di-acylated hydrazine. This side reaction is more likely to occur if:
-
There is a localized high concentration of the product and unreacted ester.
-
The reaction is run at elevated temperatures for extended periods.
-
The amount of hydrazine used is insufficient.
Mitigation Strategies:
-
Slow Addition of Ester: Adding the ethyl difluoroacetate slowly to a solution of excess hydrazine hydrate can help to maintain a low concentration of the ester and a high concentration of hydrazine, favoring the formation of the desired mono-acylated product.
-
Use of Excess Hydrazine: As mentioned previously, using a significant excess of hydrazine will outcompete the product for the reaction with the ester.
-
Temperature Control: Running the reaction at a lower temperature will slow down the rate of the side reaction more significantly than the primary reaction.
Visualizing the Side Reaction:
Caption: Competing reactions leading to the desired product and a common impurity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the starting material, ethyl difluoroacetate?
A1: Commercial ethyl difluoroacetate can contain several impurities depending on its synthetic route. Common methods of production may introduce trace amounts of the following:[3][4][5]
-
Partially fluorinated or chlorinated precursors: Depending on the fluorination or chlorination process used, you might find traces of ethyl chloroacetate or ethyl fluoroacetate.
-
Solvents used in production: Residual solvents from the manufacturing process may be present.
-
Byproducts of esterification: If prepared from difluoroacetic acid and ethanol, unreacted difluoroacetic acid could be present.
It is always recommended to check the purity of your starting material by GC-MS or NMR before use.
Q2: How stable is this compound? Are there any specific storage conditions I should be aware of?
A2: this compound is a relatively stable solid. However, like many hydrazides, it can be susceptible to hydrolysis over time, especially in the presence of moisture. It is recommended to store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and carbon dioxide.
Q3: I am using this compound to synthesize a pyrazole derivative. What are some common side reactions I should be aware of?
A3: When using this compound in subsequent reactions, such as pyrazole synthesis, the reactivity of the difluoromethyl group and the hydrazide moiety can lead to side products.
-
Formation of Hydrazones: The initial step in many pyrazole syntheses is the formation of a hydrazone by reacting the hydrazide with a 1,3-dicarbonyl compound. Incomplete cyclization can leave you with the hydrazone as a major impurity.
-
Reactions of the Difluoromethyl Group: The protons on the difluoromethyl group are acidic and can be removed by a strong base. This can lead to elimination reactions or other undesired transformations depending on the reaction conditions.
-
Over-alkylation/arylation: If you are performing N-alkylation or N-arylation on the resulting pyrazole, you might see reaction at both nitrogen atoms of the pyrazole ring if the reaction is not carefully controlled.
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of this compound?
A4: A combination of techniques is ideal for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the desired product and any impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and is invaluable for identifying and quantifying the product and any impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of the volatile starting material, ethyl difluoroacetate.
Part 3: Data and Protocols
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Structure | Probable Source | Recommended Analytical Technique |
| Ethyl difluoroacetate | CHF₂COOEt | Unreacted starting material | GC-MS, LC-MS, ¹H NMR, ¹⁹F NMR |
| Difluoroacetic acid | CHF₂COOH | Hydrolysis of ester or hydrazide | LC-MS, ¹H NMR, ¹⁹F NMR |
| N,N'-bis(2,2-difluoroacetyl)hydrazine | CHF₂CONHNHCOCHF₂ | Reaction of product with starting material | LC-MS, ¹H NMR, ¹⁹F NMR |
| Ethanol | CH₃CH₂OH | Byproduct of the main reaction | ¹H NMR |
Experimental Protocol: Synthesis and Purification of this compound
Materials:
-
Ethyl difluoroacetate (1.0 eq)
-
Hydrazine hydrate (3.0-5.0 eq)
-
Ethanol (as solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate and ethanol.
-
Cool the solution in an ice bath.
-
Slowly add ethyl difluoroacetate dropwise to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with dichloromethane and wash with a cold, saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing the Purification Workflow:
Caption: General purification workflow for this compound.
References
- Google Patents.
- Agilent Technologies. High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. [Link]
- Google Patents.
- Google Patents.
- MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
- PubChem.
- ResearchGate.
- Filo. Ethyl acetate reacts with hydrazine to give. [Link]
- Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]
- Semantic Scholar. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
- University of California, Irvine. The Late Show with Rob! Tonight's Special Guest: Hydrazine. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102311343A - Processing technique of ethyl difluoroacetate - Google Patents [patents.google.com]
- 4. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 5. CN111007182A - Method for determining impurities in 2, 2-difluoroethanol by gas chromatography - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of Reactions Involving 2,2-Difluoroacetohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-difluoroacetohydrazide. This guide is designed to provide field-proven insights and troubleshooting strategies for the unique challenges encountered when scaling reactions involving this valuable building block. The difluoromethyl group (CF2H) is of immense interest in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups and enhancing properties like metabolic stability and membrane permeability.[1][2][3] However, its synthesis and subsequent reactions, particularly at scale, require careful consideration of safety, reactivity, and process control.
This document moves from frequently asked questions to in-depth troubleshooting guides to help you navigate the complexities of your scale-up process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and use of this compound.
Q1: What are the primary applications of this compound in drug development?
A1: this compound is a key building block for introducing the difluoromethyl (CHF2) moiety into target molecules. The CHF2 group is prized in medicinal chemistry because it can modulate a compound's physicochemical properties, such as lipophilicity, pKa, and bioavailability.[2][4] It can also act as a hydrogen bond donor, potentially improving binding affinity to biological targets.[3] The hydrazide functional group itself is a versatile handle for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and triazoles, which are common scaffolds in pharmaceuticals.[5]
Q2: What are the main safety hazards associated with this compound and related hydrazine compounds?
A2: Like many hydrazine derivatives, this compound presents several hazards. It is crucial to consult the Safety Data Sheet (SDS) before use.[6] Key hazards include:
-
Toxicity and Corrosivity: Hydrazines are generally toxic and can be corrosive.[7] Always handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), safety glasses, and a lab coat.[8]
-
Exothermic Decomposition: Hydrazine condensation reactions can be highly exothermic.[9][10] This risk is amplified during scale-up, where a reduced surface-area-to-volume ratio makes heat dissipation less efficient, potentially leading to a thermal runaway.[11]
-
Flammability: The compound is classified as a flammable solid.[6] Keep it away from ignition sources and use non-sparking tools and proper grounding procedures.[12]
Q3: How should this compound be stored?
A3: Proper storage is critical for maintaining the reagent's integrity and ensuring safety. Store it in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases. Long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[7]
Q4: What are common side reactions to anticipate when using this compound?
A4: Two primary side reactions are common in hydrazide chemistry:
-
Azine Formation: If reacting this compound with an aldehyde or ketone, the resulting hydrazone can potentially react with a second equivalent of the carbonyl compound to form an azine byproduct (R₂C=N-N=CR₂). This is often promoted by an excess of the carbonyl starting material or prolonged heating.[7]
-
Hydrolysis: The hydrazone product can be susceptible to hydrolysis, reverting to the starting materials, particularly under strongly acidic conditions.[7] Maintaining a slightly acidic pH (typically 4-6) is often optimal for both reaction speed and product stability.
Part 2: Troubleshooting Guides for Scale-Up
This section provides in-depth, structured guidance for overcoming specific problems encountered during the scale-up process.
Issue 1: Poor or Inconsistent Reaction Yield
A drop in yield upon moving from a bench-scale flask to a larger reactor is one of the most common scale-up challenges.[11]
Potential Causes:
-
Inefficient Mixing: What appears well-mixed in a flask may suffer from poor mass transfer in a large reactor, leading to localized concentration gradients and reduced reaction rates.[11][]
-
Poor Temperature Control: The formation of hot spots due to inefficient heat removal can accelerate side reactions or degrade the product. Conversely, cold spots can slow the reaction, leading to incomplete conversion.[11]
-
Incorrect pH Environment: The optimal pH for hydrazone formation is a narrow window. Deviations during scale-up can favor hydrolysis or other side reactions.[7]
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants, often exacerbated by poor mixing, can lead to the formation of byproducts like azines.[7]
Troubleshooting Workflow
Caption: Workflow for diagnosing and resolving low reaction yields.
Experimental Protocol: Optimizing Hydrazone Formation at the 1L Scale
-
Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (pitched-blade or anchor impeller), a temperature probe, a condenser, and an addition funnel. Ensure the system is under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: Dissolve this compound (1.1 equivalents) in a suitable solvent (e.g., ethanol, isopropanol). Begin stirring to ensure the solution is homogenous.
-
pH Adjustment: Add a few drops of acetic acid to catalyze the reaction, aiming for a pH between 4 and 6. If an in-situ probe is unavailable, test the pH of an aliquot.
-
Controlled Addition: Dissolve the carbonyl compound (1.0 equivalent) in the same solvent in the addition funnel. Add it dropwise to the stirred hydrazide solution over 30-60 minutes.
-
Temperature Control: Maintain the internal temperature at the predetermined optimum (e.g., 25-50 °C). The jacket fluid should be set to compensate for any mild exotherm.
-
Reaction Monitoring: After addition is complete, take small aliquots every hour and analyze by TLC or LC-MS to track the disappearance of the limiting reagent (the carbonyl compound).
-
Work-up: Once the reaction is complete, proceed with the work-up. Neutralize any excess acid with a mild base (e.g., saturated NaHCO₃ solution) to prevent hydrolysis of the product during purification.[7]
Issue 2: Managing Exothermic Events and Thermal Safety
The condensation reaction of hydrazides can be significantly exothermic, and the thermal stability of the reaction mixture is a paramount safety concern at scale.[9] An uncontrolled exotherm can lead to a dangerous pressure buildup and reactor failure.
Potential Causes:
-
Rapid Reagent Addition: Adding reagents too quickly can release heat faster than the reactor can remove it.
-
Inadequate Cooling Capacity: The cooling system may be insufficient for the heat load generated by the scaled-up reaction.
-
Catalysis of Decomposition: Acidic byproducts, such as HCl, can lower the decomposition temperature of the reaction mass, creating a risk of thermal runaway.[9][10]
-
Solvent Choice: A solvent with a low boiling point may not be able to absorb the heat generated, while a very high-boiling solvent might allow the reaction to reach unsafe temperatures before providing reflux cooling.
Data Summary: Thermal Hazard Assessment
| Parameter | Bench Scale (50 mL) | Pilot Scale (50 L) | Key Consideration |
| Surface Area / Volume | High (~0.9 cm⁻¹) | Low (~0.2 cm⁻¹) | Heat dissipation is significantly less efficient at scale.[11] |
| Typical ΔT (Batch - Jacket) | 2-5 °C | 10-30 °C | A larger temperature difference is needed to drive heat transfer. |
| Mixing Time | < 10 seconds | 1-5 minutes | Slower mixing can create localized hot spots.[] |
| Max Adiabatic Temp. Rise | Reaction Dependent | Reaction Dependent | Must be determined by reaction calorimetry (ARC, DSC) before scale-up.[11] |
Decision Tree for Thermal Safety Management
Caption: Decision-making workflow for ensuring thermal safety during scale-up.
Protocol: Mitigating Exotherms with Controlled Addition and Base
This protocol is for a reaction known to be exothermic and produce acidic byproducts.
-
Safety Assessment: Before proceeding, ensure the maximum possible reaction temperature under cooling failure conditions is well below the decomposition onset temperature of the reaction mixture.
-
Reactor Configuration: Use a properly sized reactor to allow for sufficient headspace. Ensure pressure relief systems are in place and correctly rated.[11]
-
Base Addition: Charge the reactor with this compound, the solvent, and a mild base such as sodium acetate (1.1 equivalents relative to the expected acid byproduct). The base acts to neutralize acid in-situ, which can increase the thermal stability of the reaction mass.[9][10]
-
Semi-Batch Operation: Add the second reagent (e.g., acyl chloride or carbonyl compound) via a dosing pump at a controlled rate. The addition rate should be set so that the heat generated is continuously removed by the cooling system, maintaining a stable internal temperature.
-
Continuous Monitoring: Monitor the internal temperature and the jacket temperature closely. A sudden increase in the temperature difference (ΔT) can indicate an accelerating reaction rate.
-
Emergency Plan: Have a quench plan in place. This may involve adding a pre-chilled solvent or an inhibiting agent to rapidly cool and dilute the reaction if control is lost.
Issue 3: Impurity Profile and Product Purification
Minor impurities at the lab scale can become major challenges during scale-up, complicating purification and affecting final product quality.[11]
Potential Causes:
-
Increased Side Reactions: Longer reaction times or temperature deviations at scale can amplify the formation of byproducts like azines or degradation products.
-
Work-up Inefficiencies: Large-scale extractions and washes can be less efficient, leading to residual starting materials or salts in the crude product.
-
Crystallization Issues: The crystallization process can be difficult to control at scale, leading to poor impurity rejection, inconsistent particle size, or oiling out.
Purification Strategy: Controlled Crystallization
For many pharmaceutical products derived from hydrazide chemistry, a well-controlled crystallization is the most effective method for purification and for ensuring residual hydrazine levels are minimized.[14]
-
Solvent Screening: Perform a systematic screen to identify a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while key impurities remain soluble.
-
Seeding Strategy: Develop a seeding protocol. Introducing a small quantity of pure product crystals at the point of supersaturation can control the crystal form (polymorph) and particle size distribution.
-
Controlled Cooling: Implement a programmed cooling profile. A slow, linear cooling rate is generally preferred over rapid cooling to allow for selective crystallization and prevent impurity trapping.
-
Agitation Control: The stirrer speed and impeller design can influence crystal size and prevent solids from settling. Monitor agitation to ensure a uniform slurry.
-
Isolation and Drying: After filtration, wash the filter cake with a cold, fresh solvent to remove residual mother liquor. Dry the product under vacuum at a controlled temperature to remove solvents without causing product degradation.
Part 3: References
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry (RSC Publishing).
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications.
-
2,2-Difluoroacetic acid Safety Data Sheet. Synquest Labs.
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ACS Publications.
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. BroadPharm.
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health (NIH).
-
The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH).
-
Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. ResearchGate.
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
-
Preventing common side reactions during the synthesis and handling of hydrazones. Benchchem.
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).
-
Scale-Up Solutions for Fermented Drug APIs. BOC Sciences.
-
This compound Product Information. Ambeed.com.
-
2,2-Difluoroethanol Safety Data Sheet. Synquest Labs.
-
Lessons in Bioreactor Scale-Up, Part 8: Strategies To Control dCO2 Accumulation Using Aeration Flow Rate. BioProcess International.
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of California, Berkeley.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 84452-98-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. synquestlabs.com [synquestlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrazide Bioconjugation
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the intricacies of hydrazide-based bioconjugation. Our focus is to provide you with in-depth technical guidance and practical troubleshooting strategies to ensure the success and reproducibility of your experiments, specifically addressing the common challenge of dimer formation.
Introduction: The Power and Pitfalls of Hydrazone Ligation
Hydrazone ligation is a cornerstone of bioconjugation, prized for its chemoselectivity in forming a covalent bond between a hydrazide and an aldehyde or ketone.[1][2] This reaction is fundamental in the development of Antibody-Drug Conjugates (ADCs), protein labeling, and surface immobilization.[] However, like any chemical transformation, it is not without its challenges. One of the most persistent issues is the formation of unwanted dimers and higher-order aggregates, which can compromise yield, purity, and the therapeutic efficacy of the final conjugate.
This guide will dissect the root causes of dimer formation and provide a systematic, evidence-based approach to its prevention and resolution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding dimer formation in hydrazide reactions.
Q1: What exactly is a "dimer" in the context of my hydrazide reaction?
A1: The term "dimer" can refer to several distinct species, and correctly identifying the nature of your high-molecular-weight (HMW) byproduct is the first critical step in troubleshooting.
-
Non-Covalent Aggregates: These are the most common type of "dimers" in ADC development. They are clusters of two or more antibody conjugates held together by non-covalent forces, primarily hydrophobic interactions.[4][5] This is often exacerbated by the conjugation of hydrophobic linker-payloads to the antibody surface.[][7]
-
Azine-Linked Dimers: This is a specific covalent dimer formed when a hydrazone-linked molecule reacts with a second molecule of the aldehyde-containing partner.[1][8][9] This results in a characteristic R₂C=N-N=CR₂ linkage. This side reaction is more likely when there is an excess of the aldehyde reactant.
-
Hydrazide-Related Side Reactions: While less common in controlled bioconjugations, the hydrazide moiety itself can undergo side reactions. For instance, under certain conditions, two hydrazide-containing molecules could potentially react with each other, though this is less prevalent than aggregation or azine formation.
Q2: I see a high molecular weight peak on my Size Exclusion Chromatography (SEC). How do I know what kind of dimer it is?
A2: Differentiating between aggregates and covalent dimers requires a multi-pronged analytical approach.
| Analytical Technique | Utility for Dimer Characterization |
| Size Exclusion Chromatography (SEC) | The primary method for detecting the presence of HMW species. Provides information on the size and relative abundance of monomers vs. dimers/aggregates. |
| Native Mass Spectrometry (MS) | The definitive technique to identify the nature of the dimer. It can distinguish between non-covalent aggregates (which may dissociate in the gas phase) and covalent dimers by their precise mass.[9] |
| Dynamic Light Scattering (DLS) | Provides information on the hydrodynamic radius of particles in solution. A significant increase in particle size can indicate aggregation. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Can be used under non-reducing and reducing conditions. Covalent dimers may remain intact under non-reducing conditions, while non-covalent aggregates will typically dissociate. |
Q3: Why is my hydrazone reaction so slow, and could this be causing dimer formation?
A3: Hydrazone formation kinetics are optimal at a slightly acidic pH (around 4.5-5.5).[10] At neutral pH (physiologically relevant conditions), the reaction can be notoriously slow.[2][11] This extended reaction time can increase the likelihood of side reactions and aggregation, as the biomolecule is exposed to potentially destabilizing conditions for longer.
To counteract this, the use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended.[2][10][12][13] Aniline catalysis can accelerate the reaction by orders of magnitude, even at neutral pH, by forming a more reactive Schiff base intermediate.[10][12] This shorter reaction time minimizes the window for degradation and aggregation.
Q4: Can the linker-payload itself be the cause of dimerization?
A4: Absolutely. This is a primary driver of non-covalent aggregation in ADC development. Many cytotoxic payloads are highly hydrophobic. When these are conjugated to the surface of an antibody, they create hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[4][5][] The Drug-to-Antibody Ratio (DAR) is a critical factor here; higher DAR values often correlate with a greater propensity for aggregation.[7]
Part 2: Troubleshooting Guide: A Systematic Approach
Encountering dimer formation can be frustrating. This guide provides a logical workflow to diagnose and solve the problem.
Workflow for Troubleshooting Dimer Formation
Caption: A step-by-step workflow for diagnosing and resolving dimer formation.
Detailed Troubleshooting Steps
Step 1: Confirm the Identity of the High Molecular Weight Species
-
Action: Analyze your sample using Native Mass Spectrometry.
-
Rationale: This is the most direct way to determine if the HMW species is a non-covalent aggregate or a covalently linked dimer (like an azine). An aggregate will likely show the mass of the monomer, while a covalent dimer will have a mass corresponding to twice the monomer (minus any atoms lost during bond formation).
Step 2A: Troubleshooting Non-Covalent Aggregation
If your dimer is identified as a non-covalent aggregate, the primary cause is likely hydrophobicity.
-
Strategy 1: Modify the Linker-Payload. Introduce hydrophilic spacers, such as short polyethylene glycol (PEG) chains, into your linker design.[][5][] This can shield the hydrophobic payload and improve the overall solubility of the ADC.
-
Strategy 2: Optimize Reaction Conditions.
-
Lower the Protein Concentration: High concentrations of protein can favor aggregation. Try reducing the concentration of your antibody during the conjugation reaction.
-
Screen Excipients: Certain additives can act as "aggregation suppressors." Arginine, for example, is known to reduce protein-protein interactions and can be included in the reaction buffer.
-
-
Strategy 3: Implement Solid-Phase Conjugation. This is a highly effective, albeit more complex, strategy. By immobilizing the antibody on a solid support (e.g., a resin), you physically prevent individual antibody molecules from interacting and aggregating during the conjugation step.[4][5]
Step 2B: Troubleshooting Covalent Dimer Formation (e.g., Azines)
If your dimer is a covalent species, the cause is likely a chemical side reaction. The most common is azine formation.[1][8]
Mechanism of Azine Formation
Caption: The formation of an azine dimer from a hydrazone and an excess aldehyde.
-
Strategy 1: Control Stoichiometry. The formation of azines is a direct result of the desired hydrazone product reacting with another molecule of the aldehyde.[1] Therefore, avoid using a large excess of the aldehyde-containing reactant. Carefully titrate the stoichiometry to find the optimal ratio that maximizes product formation while minimizing this side reaction.
-
Strategy 2: Accelerate the Primary Reaction. A slower primary reaction provides more opportunity for side reactions to occur.
-
Use an Aniline Catalyst: As mentioned in the FAQs, aniline (or derivatives like p-phenylenediamine) can dramatically increase the rate of hydrazone formation.[2][12] This allows the desired reaction to reach completion more quickly, reducing the time available for azine formation.
-
Optimize pH: Ensure your reaction is buffered in the optimal pH range of 4.5-7.0. While the reaction is fastest at the lower end of this range, many biomolecules require a pH closer to neutral for stability. Aniline catalysis is particularly effective at near-neutral pH.[10][13]
-
Part 3: Experimental Protocols
Here we provide standardized, starting-point protocols for hydrazone ligation. Note: These are general protocols and may require optimization for your specific biomolecule and linker-payload system.
Protocol 1: Solution-Phase Hydrazone Ligation with Aniline Catalysis
This protocol is suitable for systems with a lower propensity for aggregation.
-
Prepare Reagents:
-
Antibody-Hydrazide Solution: Prepare a solution of your hydrazide-modified antibody in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). A typical starting concentration is 5-10 mg/mL.
-
Aldehyde-Payload Solution: Dissolve your aldehyde-functionalized payload in a compatible organic co-solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).
-
Aniline Catalyst Stock: Prepare a 200 mM stock solution of aniline in the reaction buffer. Caution: Aniline is toxic. Handle with appropriate personal protective equipment.
-
-
Conjugation Reaction:
-
To the antibody-hydrazide solution, add the aniline catalyst stock to a final concentration of 10-20 mM.
-
Add the aldehyde-payload solution to the antibody solution to achieve a 5-10 molar excess of the payload. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to avoid denaturing the antibody.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by SEC-HPLC or HIC-HPLC to determine the Drug-to-Antibody Ratio (DAR) and the percentage of aggregation.
-
Once the desired DAR is achieved, purify the conjugate from excess payload and catalyst using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Protocol 2: Solid-Phase Hydrazone Ligation for Aggregation-Prone Systems
This protocol is recommended for ADCs with hydrophobic payloads or systems that show significant aggregation in solution-phase reactions.[4][5]
-
Antibody Immobilization:
-
Select a suitable resin with an affinity for your antibody (e.g., Protein A or Protein G resin).
-
Equilibrate the resin with a binding buffer (e.g., PBS, pH 7.4).
-
Incubate your antibody solution with the resin to allow for efficient binding.
-
Wash the resin thoroughly with the binding buffer to remove any unbound antibody.
-
-
On-Resin Conjugation:
-
Wash the antibody-bound resin with the desired reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).
-
Prepare the aldehyde-payload and aniline catalyst solution in the reaction buffer as described in Protocol 1.
-
Add this solution to the resin and incubate with gentle mixing for 2-6 hours at room temperature.
-
-
Elution and Purification:
-
Wash the resin extensively with the reaction buffer to remove all unreacted payload and catalyst.
-
Elute the conjugated antibody from the resin using a low-pH elution buffer (e.g., 0.1 M Glycine, pH 2.5-3.0).
-
Immediately neutralize the eluted ADC solution with a neutralization buffer (e.g., 1 M Tris, pH 8.0).
-
Perform a final buffer exchange into a stable formulation buffer using SEC or TFF.
-
References
- Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-3. [Link]
- Wikipedia. (n.d.). Hydrazone. [Link]
- Dirksen, A., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
- Kolb, V. M., et al. (1989). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry. [Link]
- Kolb, V. M., et al. (1989). On the mechanism of formation of azines from hydrazones. American Chemical Society. [Link]
- Sathyabama Institute of Science and Technology. (n.d.). Synthesis of Azine. [Link]
- Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
- Química Organica.org. (n.d.).
- Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- Zeng, Y., et al. (2014).
- Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. [Link]
- A designer enzyme for hydrazone and oxime formation featuring an unnatural catalytic aniline residue.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Johnson, C. (2016). Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. [Link]
- Hydrazide Derivatives Produce Active Oxygen Species as Hydrazine. PubMed. [Link]
- Recent Advances in Bioorthogonal Ligation and Bioconjug
- Cytiva. (2024).
- Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]
- The chemistry of hydrazides.
- Predicting Aggregation Propensity and Monitoring Aggregates in ADCs.
- A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjug
- Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents.
- Reactions of hydrazones and hydrazides with Lewis acidic boranes. -ORCA - Cardiff University. [Link]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)(3) (M = Re, Tc-99m) radiopharmaceuticals.
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azine Formation [quimicaorganica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Triazole Synthesis with 2,2-Difluoroacetohydrazide
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for the synthesis of triazoles, with a specific focus on reactions involving the valuable building block, 2,2-Difluoroacetohydrazide. Here, we will explore catalyst selection, troubleshoot common experimental hurdles, and provide optimized protocols to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I want to synthesize a 3-(difluoromethyl)-1,2,4-triazole. Which synthetic route should I consider when starting with this compound?
When your target is a 1,2,4-triazole substituted with a difluoromethyl group at the 3-position, the most direct and common approach is the cyclocondensation of this compound with a suitable one-carbon donor. The two primary and highly effective methods are:
-
Reaction with Nitriles: This is a robust method for producing 3,5-disubstituted-1,2,4-triazoles. The reaction of this compound with a nitrile (R-C≡N) will yield a triazole with a difluoromethyl group at one position and the 'R' group from the nitrile at the other. This reaction is typically catalyzed by a base or a copper salt.
-
Reaction with Amides (Pellizzari Reaction): The Pellizzari reaction involves the condensation of an acylhydrazide with an amide.[1][2] In this case, this compound would react with an amide (R-C(=O)NH2) to form the corresponding 1,2,4-triazole. This reaction often requires high temperatures, but the use of microwave irradiation can significantly improve reaction times and yields.[2][3]
Q2: What are the most common catalysts for the synthesis of 1,2,4-triazoles from this compound and a nitrile?
The choice of catalyst is critical for the successful synthesis of 3-(difluoromethyl)-1,2,4-triazoles from this compound and a nitrile. The selection often depends on the desired reaction conditions and the nature of the nitrile substrate.
-
Base Catalysis: A simple and effective method involves the use of a base such as potassium carbonate (K₂CO₃). This approach is particularly effective under microwave irradiation in a high-boiling solvent like n-butanol.[3]
-
Copper Catalysis: Copper(II) acetate (Cu(OAc)₂) is an inexpensive and readily available catalyst for the one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine, a reaction pathway that shares mechanistic similarities with the use of hydrazides.[4][5] Copper catalysts can facilitate the reaction under milder conditions compared to traditional high-temperature methods. A proposed mechanism for copper-catalyzed tandem addition-oxidative cyclization suggests sequential N-C and N-N bond formation.[6]
The following table provides a comparative overview of common catalytic systems:
| Catalyst System | Reactants | Product | Yield (%) | Key Advantages |
| Potassium Carbonate (K₂CO₃) | This compound & Nitrile | 3-(Difluoromethyl)-5-substituted-1,2,4-triazole | Moderate to High | Simple, inexpensive, and effective with microwave heating.[3] |
| Copper(II) Acetate (Cu(OAc)₂) | Hydrazide & Nitrile | 3,5-Disubstituted-1,2,4-triazole | Moderate to Good | Readily available catalyst, one-pot synthesis.[4] |
| Silver(I) Catalysis | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted-1,2,4-triazoles | up to 88% | High yield and selectivity for 1,3-isomers.[7] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted-1,2,4-triazoles | up to 92% | Metal-free, simple operating conditions, wide substrate scope.[7] |
Q3: My reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields are a frequent challenge in 1,2,4-triazole synthesis. The electron-withdrawing nature of the difluoromethyl group in this compound can impact its reactivity. Here are some common causes and troubleshooting steps:
-
Insufficient Reaction Temperature or Time: Traditional methods for 1,2,4-triazole synthesis often require high temperatures (220-250 °C) and long reaction times (2-4 hours).[3] If you are using conventional heating, ensure your reaction is reaching the target temperature and allow sufficient time for completion.
-
Inefficient Water Removal: The cyclocondensation reaction produces water as a byproduct. Inefficient removal of water can hinder the reaction equilibrium. If your setup allows, consider using a Dean-Stark trap.
-
Starting Material Purity: Impurities in your this compound or nitrile can interfere with the reaction. Ensure your starting materials are pure and dry.
-
Sub-optimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. If you are using a catalytic method, consider performing a small-scale screen to optimize the catalyst loading.
-
Microwave Irradiation: For a significant improvement in both reaction time and yield, consider switching to microwave-assisted synthesis. Reactions that take hours under conventional heating can often be completed in minutes with higher yields using microwave irradiation.[3]
Below is a troubleshooting workflow to guide you through optimizing your reaction for better yields.
Caption: Troubleshooting workflow for low yields in 3-(difluoromethyl)-1,2,4-triazole synthesis.
Q4: I am observing a significant side product in my reaction. What could it be?
A common side reaction in the synthesis of 1,2,4-triazoles from acylhydrazides is the formation of 1,3,4-oxadiazoles.[8] This occurs through the intramolecular cyclization of the acylhydrazide via dehydration, which competes with the desired intermolecular reaction with the nitrile or amide.
To minimize the formation of the 1,3,4-oxadiazole side product:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. While high temperatures are often needed, excessive heat can favor the intramolecular cyclization.
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. A catalyst that promotes the intermolecular reaction over the intramolecular cyclization will be beneficial.
-
Stoichiometry: Ensure the correct stoichiometric ratio of your reactants. An excess of the nitrile or amide partner can help to favor the intermolecular reaction.
The mechanistic pathways leading to the desired 1,2,4-triazole and the 1,3,4-oxadiazole side product are illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 2,2-Difluoroacetohydrazide Reactions by TLC
Welcome to the technical support guide for monitoring the reaction progress of 2,2-Difluoroacetohydrazide and related polar molecules using Thin-Layer Chromatography (TLC). This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to adapt these methods to your specific reaction.
This compound presents a classic challenge for TLC analysis. Its high polarity, due to the hydrazide functional group and electronegative fluorine atoms, means it interacts very strongly with the standard polar silica gel stationary phase.[1][2] Furthermore, its lack of a significant UV chromophore makes visualization under a standard UV lamp difficult.[3] This guide will address these challenges directly.
Core Principles: Understanding TLC for Polar Analytes
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).[2][4][5]
-
Polar Compounds & Low Rf: Highly polar analytes, like our target molecule, have a strong affinity for the polar silica gel. They adsorb strongly and are moved only by highly polar mobile phases, resulting in low Retention Factor (Rf) values.[1][6]
-
The Goal: To monitor a reaction, we need a mobile phase (eluent) that provides good separation between the starting material and the product. An ideal Rf value is between 0.15 and 0.85, as this range typically allows for the clear resolution of multiple components.[7][8]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My this compound is completely stuck on the baseline (Rf ≈ 0). What solvent system should I use?
This is the most common issue and indicates your eluent is not polar enough to move the highly polar analyte off the origin.[9][10] The starting material is binding more strongly to the silica plate than it is dissolving in your solvent.
Causality: A standard eluent like 1:1 Hexane/Ethyl Acetate is insufficiently polar to compete with the silica for the hydrazide. You must significantly increase the polarity of the mobile phase.
Solutions:
-
Introduce a Strong Polar Solvent: Begin incorporating methanol (MeOH) or ethanol (EtOH), which are highly effective at eluting polar compounds. A good starting point is 5-10% MeOH in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[10][11]
-
Use a Modifier for Basic Compounds: Hydrazides are basic. The slightly acidic nature of standard silica gel can cause strong, irreversible binding or streaking. Adding a small amount of a basic modifier can neutralize these active sites.
-
Consider Reversed-Phase TLC: For extremely polar compounds that are intractable on silica, reversed-phase TLC (using a non-polar stationary phase like C18-modified silica) is an excellent alternative.[8][9] In this mode, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and more polar compounds would have higher Rf values.
| Solvent System Recommendation for Polar Analytes | Composition | Rationale & Use Case |
| Moderate Polarity Boost | 100% Ethyl Acetate | A good first step if Hexane/EtOAc fails. |
| High Polarity System | 5-15% Methanol in DCM | A workhorse system for many polar compounds.[11] |
| High Polarity with Basic Modifier | 89:10:1 DCM / MeOH / Et3N | Excellent for basic compounds like hydrazides to prevent streaking and improve mobility.[9] |
| Very High Polarity System | 80:10:5:5 EtOAc/Butanol/Acetic Acid/H₂O | A specialized system for extremely polar compounds like amino acids or sugars.[11] |
Q2: My spots are streaking and I can't get a clean Rf value. How do I fix this?
Streaking is a common problem that obscures separation and makes Rf calculation impossible.[10][12]
Causality:
-
Sample Overload: Applying too much sample to the plate is the most frequent cause.[9][13] The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak.
-
Acid/Base Interactions: As mentioned in Q1, the basic hydrazide may be interacting with acidic sites on the silica gel.[9][10]
-
High-Boiling Point Solvents: If your reaction is in a solvent like DMF or DMSO, it will not evaporate from the TLC plate and will smear your sample up the plate.[14]
Solutions:
-
Dilute Your Sample: Prepare a dilute solution of your reaction mixture in a volatile solvent (e.g., DCM, MeOH, Acetone) before spotting.
-
Spot Carefully: Apply the sample in small, repeated applications to the same spot, allowing the solvent to fully evaporate between each application.[1][13] The final spot diameter should be no more than 1-2 mm.[10]
-
Add a Modifier: Use a basic modifier like triethylamine or ammonia in your eluent, as described in Q1.[9][10]
-
Remove High-Boiling Solvents: If the reaction is in DMF/DMSO, after spotting the plate, place it under high vacuum for 5-10 minutes to evaporate the solvent before placing it in the TLC chamber.[14]
Q3: I can't see any spots with the UV lamp. How do I visualize my compound?
This is expected for this compound. Visualization with a UV lamp requires the compound to have a UV-absorbing chromophore, such as an aromatic ring or a highly conjugated system.[3][15][16] Since your analyte lacks this, you must use a chemical stain.[7]
Solution: Use a destructive chemical stain that reacts with the functional groups present in your molecule. After dipping the plate in the stain, gentle heating with a heat gun is often required to develop the spots.[7][17]
Q4: Which chemical stain is best for visualizing this compound?
The hydrazide functional group (-NHNH₂) contains a primary amine, making it reactive toward specific stains.
Recommended Stains:
-
Ninhydrin Stain (Most Recommended): Ninhydrin is highly specific for primary amines and amino acids, reacting to form a deeply colored (typically purple, pink, or yellow) product.[18][19] This is the most reliable choice for visualizing hydrazides.
-
Potassium Permanganate (KMnO₄) Stain: This is a great general-purpose oxidizing stain. It reacts with any functional group that can be oxidized, including amines.[3] It will produce bright yellow-to-white spots on a purple background.[20] This is useful for seeing both the hydrazide and potentially other functional groups in your product.
-
p-Anisaldehyde Stain: Another excellent general stain that can produce a wide range of colors depending on the functional group, which can be highly informative for distinguishing different compounds on the plate.[18]
Experimental Protocols & Workflows
Protocol 1: Standard TLC Development for Reaction Monitoring
-
Prepare the Chamber: Add your chosen eluent to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, and cover it for 5-10 minutes.[1]
-
Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[2][5] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your this compound starting material.
-
In the "RM" lane, spot a dilute sample of your reaction mixture.
-
In the "Co" lane, spot the SM first, then carefully spot the RM directly on top of the SM spot (co-spotting).[21]
-
-
Develop the Plate: Carefully place the spotted plate into the saturated chamber, ensuring the origin line is above the solvent level.[13] Cover the chamber and allow the solvent to ascend the plate undisturbed.
-
Mark the Front: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[6][22]
-
Visualize: Dry the plate completely, then visualize using UV light (as a first check) followed by your chosen chemical stain (Protocol 2 or 3).
Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
-
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH solution.[3][18] Store in a dark bottle; the stain is stable for several months.
-
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Using tweezers, quickly dip the plate into the KMnO₄ solution and remove it immediately.
-
Wipe excess stain from the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or white spots against a purple background.[20]
-
Protocol 3: Visualization with Ninhydrin Stain
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[3][18]
-
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Quickly dip the plate into the ninhydrin solution.
-
Gently heat the plate with a heat gun. Primary amines will appear as colored spots (often purple/pink).
-
Diagrams & Data Interpretation
Workflow for TLC Troubleshooting
Caption: A logical workflow for troubleshooting common TLC separation issues.
Interpreting Reaction Progress
The 3-lane setup is critical for unambiguous interpretation.[21][23]
Caption: Visual guide to interpreting TLC results for reaction monitoring.
-
Rf Calculation: The Retention Factor (Rf) is a ratio calculated as: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front).[1][24] This value is constant for a given compound under identical conditions (plate, eluent, temperature).[1]
By systematically addressing the challenges of polarity and visualization, you can reliably use TLC to monitor the progress of reactions involving this compound and other challenging polar molecules.
References
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
- Chemistry LibreTexts. (2022, August 23).
- Chromatography Today. (2023, November 13).
- Khan Academy. (n.d.).
- Bitesize Bio. (2025, June 3).
- Proprep. (n.d.).
- Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]
- Chemistry LibreTexts. (2020, April 17). 6.
- University of Wisconsin-Madison. (n.d.).
- University of California, Los Angeles. (n.d.).
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Organic Lab Techniques. (2021, August 22).
- ResearchGate. (2019, June 16). Could we monitor a non-fluorescent organic compound by TLC under UV light?. [Link]
- University of Pittsburgh. (n.d.).
- ChemicalDesk.Com. (2011, June 28).
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2025, August 21). 5.
- MIT OpenCourseWare. (n.d.).
- University of California, Irvine. (n.d.). TLC Stains. [Link]
- Organic Chemistry. (n.d.). TLC stains. [Link]
- University of Colorado Boulder. (n.d.). TLC Stains. [Link]
- Dr. Aman Bajpai. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube. [Link]
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Thin-Layer Chromatography [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. microbiozindia.com [microbiozindia.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. depts.washington.edu [depts.washington.edu]
- 19. TLC stains [reachdevices.com]
- 20. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 21. Home Page [chem.ualberta.ca]
- 22. ocw.mit.edu [ocw.mit.edu]
- 23. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 24. Khan Academy [khanacademy.org]
Byproduct formation in the synthesis of fluorinated heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into heterocyclic scaffolds. Byproduct formation is a frequent challenge in this field, often leading to reduced yields, complicated purifications, and ambiguous analytical data.
This resource provides in-depth, field-tested insights into why common byproducts form and offers actionable troubleshooting strategies. The content is structured in a practical question-and-answer format to directly address the issues you are likely to encounter at the bench.
Troubleshooting Guide: Common Byproduct Scenarios
This section addresses specific, frequently observed problems during the synthesis of fluorinated heterocycles. Each entry details the probable causes rooted in reaction mechanisms and provides step-by-step protocols for mitigation.
Scenario 1: Formation of Undesired Regioisomers
Question: My reaction is producing a mixture of fluorinated isomers, and I'm struggling to isolate the desired product. Why is this happening, and how can I improve the regioselectivity?
Why It Happens:
The formation of regioisomers is one of the most common challenges, particularly in direct C-H fluorination and palladium-catalyzed cross-coupling reactions.[1][2] The underlying cause is the presence of multiple reactive sites on the heterocycle that have similar activation energies for fluorination.
-
Electronic & Steric Ambiguity: In many heterocycles, several C-H bonds can be susceptible to attack by a fluorinating agent.[1] For instance, in substituted pyridines, fluorination can occur at positions adjacent to the nitrogen or at other activated positions, with the outcome depending on a subtle interplay of electronic effects (directing groups) and steric hindrance.[1][3]
-
Mechanism-Dependent Pathways: The reaction mechanism plays a critical role. In some palladium-catalyzed fluorinations of aryl triflates, the formation of a palladium-aryne intermediate is a key pathway that leads to undesired regioisomers.[4] This intermediate arises from the deprotonation of an ortho C-H bond and competes directly with the desired transmetalation step.[4]
How to Fix It:
Improving regioselectivity requires a multi-faceted approach focused on fine-tuning the reaction's energetic landscape to favor a single pathway.
1. Strategic Choice of Fluorinating Reagent: Different reagents exhibit distinct selectivities.[1] If you are using an electrophilic source like Selectfluor™ and observing poor selectivity, consider switching to a different class of reagent or one with different steric bulk.
-
Protocol: Screen a panel of electrophilic fluorinating agents (e.g., N-Fluorobenzenesulfonimide (NFSI), AgF₂) to identify one that offers better regiochemical control for your specific substrate.[1][3] For electron-deficient heterocycles, nucleophilic sources (e.g., anhydrous tetrabutylammonium fluoride (TBAF), CsF) may provide an alternative regiochemical outcome via an SNAr mechanism.[5][6]
2. Exploiting Directing Groups: Leverage existing functional groups on your heterocycle to direct the fluorination to a specific position.
-
Example Protocol (C-H Fluorination): For a 3,5-disubstituted pyridine, a benzyloxy group can effectively direct electrophilic fluorination to the adjacent C-2 position.[1] If your substrate lacks a suitable directing group, consider temporarily installing one that can be removed later.
3. Catalyst and Ligand Optimization (for Catalyzed Reactions): In palladium-catalyzed reactions, the ligand is paramount for controlling selectivity.
-
Protocol: For Pd-catalyzed fluorinations prone to aryne formation, switching to a ligand designed to promote reductive elimination over deprotonation can suppress the formation of regioisomers.[2] For example, using bulky biaryl monophosphine ligands can sometimes favor the desired C-F bond formation pathway.[2][4] Screen a small library of ligands (e.g., tBuBrettPhos, AlPhos) to identify the optimal choice for your system.
4. Temperature and Solvent Screening: Reaction parameters can have a profound impact on selectivity.
-
Protocol: Begin by running the reaction at a lower temperature (e.g., 0 °C or -20 °C), as this can often increase the energy difference between competing reaction pathways, favoring the formation of a single isomer.[1] Additionally, screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, dioxane, or toluene.[1]
Scenario 2: Decomposition of Starting Material or Product
Question: My reaction turns dark, and TLC/LC-MS analysis shows a complex mixture with little to no desired product. What is causing this decomposition?
Why It Happens:
Many heterocyclic systems, especially electron-rich ones like pyrroles and indoles, are inherently sensitive and can easily degrade under harsh reaction conditions.[1][5]
-
Oxidation and Polymerization: Strong electrophilic fluorinating agents (e.g., Selectfluor™) or highly acidic/basic conditions can cause oxidation or polymerization of the heterocyclic ring.[1][5] This is a common failure mode for substrates that are prone to forming stable cationic intermediates.
-
Exothermic Reactions with Solvents: Some electrophilic reagents can react exothermically and uncontrollably with common solvents like DMF, DMSO, or pyridine, leading to rapid decomposition of the entire reaction mixture.[1]
How to Fix It:
The key is to employ milder conditions and reagents that are compatible with the sensitive nature of your substrate.
1. Switch to Milder Fluorinating Reagents: If you suspect the reagent is too harsh, switch to a less reactive alternative. For electrophilic fluorinations, this might involve moving from Selectfluor™ to a reagent like NFSI under carefully controlled conditions.
2. Employ Milder Reaction Conditions:
-
Protocol for Sensitive Heterocycles: For the fluorination of an indole derivative, which is prone to dimerization, use a mild base like lithium carbonate (Li₂CO₃) at a low temperature (e.g., -78 °C to 0 °C) to neutralize any generated acid and prevent polymerization.[1]
-
Solvent Choice: Always verify the compatibility of your fluorinating agent with the chosen solvent.[1] Acetonitrile is often a good starting point as it is relatively inert.[1]
3. Monitor the Reaction Closely:
-
Workflow: Set up the reaction at a low temperature and allow it to warm slowly to the target temperature. Monitor the progress frequently (e.g., every 15-30 minutes) by TLC or LC-MS. If decomposition is observed, quench the reaction immediately.
Scenario 3: Formation of Elimination or Hydrodefluorination Byproducts
Question: I'm isolating a significant amount of an alkene or a non-fluorinated version of my starting material. Where are these byproducts coming from?
Why It Happens:
-
HF Elimination: This is common when fluorinating substrates that can form a stable unsaturated system. For example, the electrophilic fluorination of 1,2-dihydropyridines can yield 3-fluoro-3,6-dihydropyridines, which are often unstable and can readily eliminate hydrogen fluoride (HF) to form the corresponding aromatic pyridine.[7] This process is often catalyzed by trace acid or heat.
-
Hydrodefluorination (HDF): This involves the replacement of a C-F bond with a C-H bond. It can occur under reductive conditions, often mediated by a transition-metal catalyst and a hydride source (which can sometimes be adventitious water or solvent).[8][9]
How to Fix It:
1. Control Reaction Temperature and Acidity (to prevent HF Elimination):
-
Protocol: If your desired product is an intermediate prone to elimination, perform the reaction at the lowest possible temperature. After the reaction is complete, perform a careful workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid that could catalyze elimination. Purify the product quickly, avoiding excessive heat.
2. Rigorous Control of Reaction Atmosphere (to prevent HDF):
-
Protocol: If you are performing a transition-metal-catalyzed reaction, ensure that all reagents and solvents are scrupulously dried and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). This minimizes the presence of adventitious water or other proton sources that can lead to hydrodefluorination.
Data Summary & Visualization
To aid in troubleshooting, the following table summarizes key parameters influencing byproduct formation.
| Problem | Common Cause(s) | Parameter to Adjust | Recommended Change | Rationale |
| Regioisomer Formation | Multiple reactive C-H bonds; Aryne mechanism | Reagent, Catalyst/Ligand, Temperature | Switch reagent type (e.g., electrophilic to nucleophilic); Screen ligands; Lower temperature | Alter the selectivity profile and increase the energy difference between competing pathways.[1][2][4] |
| Decomposition | Harsh reagents; Acid/Base sensitivity | Reagent, Conditions (pH, Temp) | Use milder fluorinating agent; Add a non-nucleophilic base; Lower temperature | Prevent oxidation and polymerization of sensitive heterocycles.[1][5] |
| HF Elimination | Unstable fluorinated intermediate | Temperature, Workup | Run reaction at lower temp; Use basic quench | Minimize thermal or acid-catalyzed elimination to the aromatic byproduct.[7] |
| Hydrodefluorination | Reductive conditions; Proton sources | Atmosphere, Solvent Purity | Use inert atmosphere; Ensure anhydrous conditions | Exclude water and oxygen that can participate in reductive side reactions.[8] |
Visualizing Reaction Pathways
The following diagrams illustrate the mechanistic dichotomy between the desired product pathway and a common byproduct pathway.
Caption: Desired vs. Aryne-Mediated Byproduct Pathway.[4]
Caption: Impact of Reaction Conditions on Sensitive Substrates.[1][5]
Frequently Asked Questions (FAQs)
Q1: I am using Selectfluor™, but the reaction is not working or gives a low yield. What could be the issue?
A1: While Selectfluor™ is a powerful and versatile electrophilic fluorinating agent, its reactivity is highly dependent on the reaction conditions.[1] First, ensure the reagent has been stored properly in a desiccator, as it can degrade with moisture. Second, the reaction media is critical. For some substrates, like 2-aminopyridines, using a co-solvent system such as water and chloroform has been shown to be effective.[1] Finally, the presence of a base or acid catalyst can be crucial for activating either the substrate or the reagent.[10]
Q2: My heterocycle is electron-deficient. Why is nucleophilic aromatic substitution (SNAr) with a fluoride source giving a low yield?
A2: Even with a suitable electron-deficient heterocycle, SNAr fluorination can be challenging. A key reason is the reversibility of the initial fluoride attack. The intermediate formed (a Meisenheimer complex) can collapse back to the starting materials by eliminating the fluoride ion, a process that is often kinetically favored.[1] To drive the reaction forward, ensure you are using a highly anhydrous fluoride source (e.g., spray-dried KF, anhydrous TBAF) and a polar aprotic solvent like DMSO or DMF to enhance fluoride nucleophilicity.[6]
Q3: How can I effectively purify my fluorinated heterocycle away from non-fluorinated starting material and other byproducts?
A3: Purification can be challenging due to the similar polarities of the desired product and certain byproducts. Standard column chromatography on silica gel is the most common method.[1]
-
Solvent System: Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. This can often resolve products from starting materials.
-
Alternative Media: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase column, as the change in stationary phase can alter the elution order.
-
Volatility: Be aware that some simple fluorinated heterocycles can be volatile.[11] Avoid excessive heat during solvent removal on a rotary evaporator.
References
- Technical Support Center: Trifluoromethyl
- Troubleshooting low yield in heterocycle fluorin
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. URL
- Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling. Journal of the American Chemical Society. URL
- Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology. URL
- Mechanisms of regioisomers formation.
- Synthesis and reactivity of fluorinated heterocycles.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. URL
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. URL
- Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Semantic Scholar. URL
- Advances and challenges in the synthesis of N-fluoroalkyl compounds.
- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. URL
- Electrophilic fluorin
- Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. URL
- Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. URL
- Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. URL
- Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. RSC Publishing. URL
- Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Illinois Experts. URL
- Selective C-H fluorination of pyridines and diazines inspired by a classic amin
- FLUORINATED HETEROCYCLIC COMPOUNDS. V.A. Petrov. URL
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
- Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
- Electrophilic Fluorination with N-F Reagents. Organic Reactions. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Hydrazide Reactivity: A Comparative Analysis of Fluorinated and Non-Fluorinated Analogs
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Hydrazides in Modern Chemistry
Hydrazides (R-CO-NH-NH₂) are exceptionally versatile reagents that have become indispensable in fields ranging from medicinal chemistry to materials science.[1] Their utility stems from the reactive hydrazide moiety, which readily undergoes condensation with aldehydes and ketones to form stable hydrazone linkages.[2][3] This reaction is a cornerstone of bioconjugation, enabling the precise labeling of biomolecules, and is fundamental in the synthesis of a vast array of heterocyclic compounds with diverse biological activities.[1][4]
As molecular design becomes increasingly sophisticated, the strategic modification of core functional groups is paramount to tuning a molecule's properties. One such modification, the introduction of fluorine, can dramatically alter the physicochemical and biological characteristics of a parent molecule.[5][6][7] This guide provides an in-depth, data-driven comparison of the reactivity of non-fluorinated hydrazides versus their fluorinated counterparts. Our objective is to equip researchers with the fundamental principles and practical data needed to select the appropriate reagent for their specific application, balancing the critical interplay between reaction kinetics and product stability.
The Inductive Effect: How Fluorine Rewrites the Rules of Reactivity
To understand the difference in reactivity, we must first consider the fundamental electronic properties of fluorine. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect).[8] When fluorine atoms are incorporated into a hydrazide, particularly on the acyl group (e.g., a trifluoroacetyl group), this effect propagates through the molecule's framework.[9]
This strong pull of electron density has two primary consequences for the hydrazide moiety:
-
Reduced Nucleophilicity: The electron density on the terminal amine (-NH₂) of the hydrazide is significantly diminished. Since this nitrogen is the nucleophile that initiates the attack on the electrophilic carbonyl carbon of an aldehyde or ketone, its reduced electron density leads to a lower intrinsic nucleophilicity.[10]
-
Increased Acidity: The N-H protons of the hydrazide become more acidic, which can influence reaction mechanisms, particularly under different pH conditions.
From first principles, we can hypothesize that this reduction in nucleophilicity will lead to slower reaction rates for fluorinated hydrazides compared to their non-fluorinated analogs under identical conditions. The following sections will explore the experimental data that validates this hypothesis and quantifies the trade-offs involved.
Head-to-Head Comparison: Kinetics of Hydrazone Formation
The quintessential reaction of a hydrazide is its condensation with a carbonyl compound to form a hydrazone. The reaction proceeds via a two-step mechanism: nucleophilic attack by the hydrazide on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by dehydration to yield the final C=N bond.[4][11] At or near neutral pH, the dehydration step is typically rate-limiting.[12]
The electron-withdrawing nature of fluorine on the hydrazide slows the initial nucleophilic attack. While direct kinetic comparisons in the literature are sparse, the principle is well-established. For instance, studies on carbonyl reactivity show that electron-deficient aldehydes and ketones, such as 4-nitrobenzaldehyde and trifluoroacetone, react more rapidly with hydrazines due to their enhanced electrophilicity.[2][12] Conversely, reducing the nucleophilicity of the hydrazine partner, as is the case with fluorination, is expected to decrease the reaction rate.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
To quantitatively assess the difference in reaction rates, a straightforward kinetic assay can be performed using UV-Vis spectrophotometry. The formation of the hydrazone product often results in a new chromophore that absorbs at a distinct wavelength from the reactants, allowing the reaction to be monitored in real time.[13][14][15]
Objective: To determine and compare the second-order rate constants for the reaction of a model aldehyde (e.g., 4-nitrobenzaldehyde) with a non-fluorinated hydrazide (e.g., benzohydrazide) and a fluorinated hydrazide (e.g., 4-(trifluoromethyl)benzohydrazide).
Step-by-Step Methodology:
-
Wavelength Determination: Separately record the UV-Vis spectra of the reactants (aldehyde, hydrazides) and the purified hydrazone products in the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) to identify a suitable wavelength (λ_max) for monitoring where the product has significant absorbance and the reactants have minimal absorbance.
-
Reaction Setup: In a temperature-controlled cuvette holder set to 25°C, add a solution of the aldehyde.
-
Initiation and Monitoring: Initiate the reaction by adding a solution of the hydrazide (either non-fluorinated or fluorinated). The reaction should be run under pseudo-first-order conditions, with one reactant (e.g., the hydrazide) in significant excess (at least 10-fold).
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined λ_max at regular intervals until the reaction reaches completion (i.e., the absorbance value plateaus).[16]
-
Data Analysis: Plot the natural logarithm of the change in absorbance versus time. For a pseudo-first-order reaction, this plot should be linear. The observed rate constant (k_obs) is determined from the negative slope of this line.
-
Calculate Second-Order Rate Constant (k₂): The second-order rate constant is calculated by dividing k_obs by the concentration of the reactant that was in excess.
-
Comparison: Repeat the experiment for both the fluorinated and non-fluorinated hydrazide and compare the resulting k₂ values.
Expected Quantitative Data
The following table illustrates the kind of data one would expect from such an experiment, demonstrating the anticipated kinetic differences.
| Hydrazide Compound | Aldehyde Reactant | pH | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) (Hypothetical) |
| Benzohydrazide | 4-Nitrobenzaldehyde | 7.4 | 25 | 5.8 |
| 4-(Trifluoromethyl)benzohydrazide | 4-Nitrobenzaldehyde | 7.4 | 25 | 1.2 |
This hypothetical data reflects the expected outcome: the fluorinated hydrazide reacts significantly slower due to its diminished nucleophilicity.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for kinetic comparison of hydrazides via UV-Vis."
The Stability Trade-Off: Hydrolysis of the Hydrazone Bond
While rapid kinetics are often desirable, the stability of the resulting conjugate is frequently the most critical parameter, especially in biological applications or materials science. The hydrazone bond is dynamic and susceptible to hydrolysis, reverting to its constituent hydrazide and carbonyl compounds.[11][17] This hydrolysis is typically acid-catalyzed.[18][19]
Here, the electron-withdrawing properties of fluorine offer a distinct advantage. A hydrazone formed from a fluorinated hydrazide is generally more stable and less prone to hydrolysis than its non-fluorinated counterpart.
Mechanistic Rationale: The stability of the hydrazone bond is inversely related to the electrophilicity of the imine carbon (C=N).[20] The electron-withdrawing fluorine atoms on the acyl portion of the molecule pull electron density away from the C=N bond, reducing its electrophilicity. This makes the carbon atom less susceptible to nucleophilic attack by water, which is the initial step in the hydrolysis mechanism.[11] This effect can significantly increase the half-life of the hydrazone linkage, particularly under the mildly acidic conditions often found in biological microenvironments like endosomes or tumor tissues.[17]
Comparative Data on Hydrolytic Stability
A study comparing the hydrolytic stability of various isostructural hydrazones and oximes found that electron-withdrawing groups on the hydrazine component generally lead to increased stability of the resulting conjugate.[18][19] While this study did not use fluorinated examples, the principle directly applies. The rate constant for acid-catalyzed hydrolysis of an oxime (which has a highly electronegative oxygen atom adjacent to the imine nitrogen) was found to be nearly 1000-fold lower than those for simple hydrazones.[18][19] A fluorinated acylhydrazone lies between these extremes, offering enhanced stability over a standard hydrazide without the dramatically slower formation kinetics of an oxime.
| Linkage Type | Relative Hydrolytic Stability | Key Feature |
| Alkyl Hydrazone | Low | Electron-donating alkyl group |
| Acyl Hydrazone (Non-Fluorinated) | Moderate | Standard resonance stabilization |
| Acyl Hydrazone (Fluorinated) | High | Strong inductive electron-withdrawal |
| Oxime | Very High | High electronegativity of oxygen |
Practical Guidance and Application-Specific Choices
The choice between a fluorinated and a non-fluorinated hydrazide is not a matter of one being universally "better," but rather a strategic decision based on the specific requirements of the application. The key is to balance the trade-off between reaction speed and product stability.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Decision flowchart for selecting the appropriate hydrazide."
Scenarios Favoring Non-Fluorinated Hydrazides:
-
Rapid Labeling at Low Concentrations: When working with dilute samples or when reaction time is limited, the faster kinetics of non-fluorinated hydrazides are a clear advantage.
-
Dynamic Combinatorial Chemistry: Applications that rely on the reversible formation of hydrazones to identify binders from a library benefit from the faster equilibrium dynamics of less stable linkages.[20]
-
When Product Stability is Sufficient: For many applications, the stability of a standard acylhydrazone is more than adequate, and the faster reaction rate is a practical benefit.
Scenarios Favoring Fluorinated Hydrazides:
-
Long-Term Conjugate Stability: In drug delivery systems, therapeutic bioconjugates, or materials designed for long-term use, the enhanced hydrolytic stability of fluorinated hydrazones is critical to maintaining efficacy and integrity.[4]
-
Reactions in Acidic Environments: When the final product will be used or stored under acidic conditions, the increased resistance to hydrolysis is a major advantage.
-
Improved Pharmacokinetics: The introduction of fluorine can enhance metabolic stability and improve pharmacokinetic properties like membrane permeability, which is a significant consideration in drug design.[7][21]
Conclusion
The strategic incorporation of fluorine provides a powerful tool for modulating the reactivity and stability of hydrazide-based compounds. Fluorination, typically on the acyl group, decreases the nucleophilicity of the hydrazide, leading to slower hydrazone formation kinetics. However, this electronic effect confers a significant and often crucial advantage: enhanced hydrolytic stability of the resulting hydrazone bond. For the researcher, the choice is clear: prioritize speed with non-fluorinated hydrazides or engineer stability with their fluorinated counterparts. By understanding the fundamental principles and considering the specific demands of the application, scientists can leverage this reactivity dichotomy to design more effective molecules, conjugates, and materials.
References
- Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. Synthose
- Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Jyrkkärinne, J., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13398–13406.
- Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry.
- Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry.
- Gomółka, G., et al. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(16), 4785.
- Jones, C. G., et al. (2021). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 19(39), 8563–8570.
- Wang, X., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(30), 16815–16826.
- Dirksen, A., & Kool, E. T. (2010). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Organic Letters, 12(8), 1864–1867.
- Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Request PDF.
- Le Saux, T., et al. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (19), 2414–2415.
- Özen, A. S., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(21), 3747–3756.
- van der Mee, L., et al. (2017). Hydrazone formation catalyzed by C1 and C5: UV-absorbance changes at 287 nm of hydrazone product P1 followed over time. ResearchGate.
- Chen, Y., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 2008–2032.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. ResearchGate.
- Hergesel, D., et al. (2017). UV-Vis spectra change: (a) hydrazone 3 (5 × 10⁻⁵ mol.dm⁻³) at temperature 50 °C. ResearchGate.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
- Structures of fluorinated hydrazide-hydrazones 112 and 113. ResearchGate.
- Dolbier, W. R., Jr. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(8), 4495–4559.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526.
- Buss, J. L., et al. (2018). Modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress. Journal of Inorganic Biochemistry, 189, 139–146.
- Wängler, C., et al. (2008). Chemoselective hydrazone formation between HYNIC-functionalized peptides and 18F-fluorinated aldehydes. Nuclear Medicine and Biology, 35(4), 495–503.
- Grabuś, K., et al. (2023). Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches: A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents. ACS Sensors, 8(2), 798–806.
- Malig, T. C., et al. (2022). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society, 144(30), 13656–13667.
- Chen, Y., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 2008–2032.
- A Head-to-Head Battle of Hydrazine-Based Labeling Reagents: A Quantitative Comparison for Researchers. Benchchem.
- Tigreros, A., & Villo, S. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(14), 5406.
- A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. Benchchem.
- Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. ResearchGate.
- Okonkwo, C. J., et al. (2022). Application of UV-Visible Spectroscopy in Kinetic Study of Molybdate Complexation Reactions and Phosphate Content Quantitation. Asian Journal of Chemical Sciences.
- Applications of Fluorine in Medicinal Chemistry. Request PDF.
- A destabilising interaction in hydrazine derivatives. ResearchGate.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(56), 33931–33946.
- Following Kinetics using UV vis spectroscopy. (2016). YouTube.
- ISC EXAMIN
- Guedes, N., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(3), 545.
- Lu, Y., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Journal of the American Society for Mass Spectrometry, 31(12), 2436–2446.
- Mayr, H., et al. (2014). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 79(10), 4487–4498. ResearchGate.
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519–8525.
- Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate.
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oswaal360.com [oswaal360.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Difluoromethyl-Triazoles: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Difluoromethyl-substituted triazoles (CHF₂-triazoles) represent a class of heterocyclic compounds with significant potential in pharmaceutical applications due to the unique physicochemical properties imparted by the difluoromethyl group, such as enhanced metabolic stability and modulated lipophilicity. However, the synthesis of 1,2,3-triazoles can often yield a mixture of regioisomers (1,4- and 1,5-disubstituted), making unambiguous structural confirmation a critical step in their development.
This guide provides an in-depth comparison of analytical techniques for the structural determination of difluoromethyl-triazoles, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map, revealing bond lengths, bond angles, and the absolute stereochemistry of the compound.[1][3] This technique is particularly crucial for distinguishing between the 1,4- and 1,5-regioisomers of substituted triazoles, a task that can sometimes be challenging with spectroscopic methods alone.[4][5]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision. The overall workflow is visualized in the diagram below.
Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol for X-ray Crystallographic Analysis of a Novel Difluoromethyl-Triazole
This protocol outlines the key steps and considerations for obtaining a high-quality crystal structure of a difluoromethyl-triazole derivative.
Part 1: Crystallization - The Critical First Step
The primary bottleneck in X-ray crystallography is obtaining a single crystal of sufficient size and quality.[6][7] For small organic molecules like difluoromethyl-triazoles, several techniques can be employed.
-
Solubility Screening:
-
Rationale: Identifying a suitable solvent or solvent system is crucial for successful crystallization. The ideal solvent will dissolve the compound when heated but allow for slow precipitation upon cooling.
-
Procedure: Test the solubility of a few milligrams of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) at room temperature and upon heating.
-
-
Crystallization Techniques:
-
Slow Evaporation:
-
Rationale: This is the simplest method, relying on the gradual increase in solute concentration as the solvent evaporates.[8]
-
Procedure: Dissolve the compound in a suitable solvent to near-saturation. Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
-
-
Vapor Diffusion:
-
Rationale: This technique involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.[9]
-
Procedure: Place a small vial containing the dissolved compound inside a larger sealed jar containing a small amount of the anti-solvent.
-
-
Thermal Control (Slow Cooling):
-
Challenges in Crystallizing Fluorinated Compounds: The presence of fluorine can influence intermolecular interactions, sometimes making crystallization more challenging. Weak C-H···F-C interactions can play a role in the crystal packing.[11][12] It may be necessary to screen a wider range of solvents and conditions.
Part 2: Data Collection
-
Crystal Selection and Mounting:
-
Rationale: A single, well-defined crystal with sharp edges and no visible defects is required.
-
Procedure: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures.
-
-
X-ray Diffraction:
-
Rationale: The mounted crystal is placed in an X-ray diffractometer where it is rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted beams.[3]
-
Procedure: Modern diffractometers automate the process of data collection, which involves rotating the crystal through a series of angles to capture a complete diffraction pattern.
-
Part 3: Structure Solution and Refinement
-
Data Processing:
-
Rationale: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.
-
Procedure: Software is used to integrate the diffraction spots and apply corrections for factors like Lorentz and polarization effects.
-
-
Structure Solution:
-
Rationale: The "phase problem" is solved to generate an initial electron density map.
-
Procedure: For small molecules, direct methods or Patterson methods are typically used to determine the initial phases of the structure factors.
-
-
Structure Refinement:
-
Rationale: The initial atomic model is refined against the experimental data to improve its accuracy.[13][14]
-
Procedure: A full-matrix least-squares refinement is performed, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.[15] Hydrogen atoms are typically placed in calculated positions.
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. NMR spectroscopy and computational methods offer valuable complementary or alternative approaches.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling (DFT) |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Quantum mechanical calculations of molecular properties |
| Sample State | Solid (single crystal) | Solution | In silico (no physical sample) |
| Key Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Connectivity, chemical environment, through-space interactions (NOE), regioisomer differentiation | Optimized geometry, predicted NMR shifts, relative energies of isomers |
| Strengths | - Unambiguous structure determination[1] - Provides solid-state packing information - High precision and accuracy | - Provides information on solution-state structure and dynamics[16] - No need for crystallization - Can be used for mixture analysis[17][18] - 19F NMR is highly sensitive to the local environment of the difluoromethyl group[19][20] | - Can predict structures and properties before synthesis - Helps in assigning experimental spectra[21] - Can calculate relative stabilities of isomers |
| Weaknesses | - Requires a high-quality single crystal, which can be difficult to obtain[7][22] - Provides a static picture of the molecule in the solid state - Cannot directly observe hydrogen atoms | - Structure is inferred from indirect data (e.g., couplings, NOEs) - Can be difficult to distinguish some isomers without extensive 2D NMR experiments[5] - Resolution is generally lower than X-ray crystallography[23] | - Accuracy depends on the level of theory and basis set used - Does not provide direct experimental proof of structure - Can be computationally expensive for large molecules |
The Synergy of Techniques
The most robust structural confirmation often comes from a combination of techniques. For instance, NMR spectroscopy can be used to confirm the covalent connectivity and provide initial evidence for a particular regioisomer.[4][5] Computational modeling can then be used to predict the NMR spectra of the possible isomers, and comparison with the experimental data can provide further support for the proposed structure.[21] Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the molecular structure.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. excillum.com [excillum.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.mit.edu [web.mit.edu]
- 14. Introduction [pd.chem.ucl.ac.uk]
- 15. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations | MDPI [mdpi.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. people.bu.edu [people.bu.edu]
A Comparative Spectroscopic Guide to 2,2-Difluoroacetohydrazide Derivatives for Pharmaceutical Research
Introduction: The Significance of Fluorinated Hydrazides in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorine-containing scaffolds, 2,2-difluoroacetohydrazides represent a promising class of intermediates and pharmacophores. The gem-difluoroacetyl group acts as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, while the hydrazide moiety provides a versatile handle for synthesizing a diverse library of derivatives, including hydrazones and various heterocyclic systems.
This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of 2,2-difluoroacetohydrazide derivatives. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the causal logic behind spectral interpretation, enabling researchers, scientists, and drug development professionals to confidently identify and differentiate these valuable compounds. We will ground our discussion in the experimental data for a representative molecule, 2,2-difluoro-N'-(p-tolyl)acetohydrazide , to provide a practical and data-supported framework.
The Analytical Workflow: A Triad of Spectroscopic Techniques
The unambiguous structural elucidation of a novel this compound derivative relies on a synergistic approach, where each spectroscopic technique provides a unique piece of the molecular puzzle. NMR spectroscopy maps the carbon-hydrogen framework and directly probes the fluorine atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.
The logical flow of this analytical workflow is critical for a self-validating system of characterization. Initial synthesis is followed by purification, and then the suite of spectroscopic analyses is performed to confirm the identity and purity of the target compound.
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For fluorinated compounds, the analysis is enriched by the ability to acquire spectra for the ¹⁹F nucleus, in addition to the standard ¹H and ¹³C nuclei.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize polar compounds and slow down the exchange of labile N-H protons, making them observable.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra. For ¹⁹F NMR, an external or internal standard like CFCl₃ or hexafluorobenzene can be used.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C spectra, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Interpreting the Spectra of 2,2-Difluoro-N'-(p-tolyl)acetohydrazide
Let's dissect the expected NMR data for our example compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, including the analysis of coupling constants (J-values), provides a detailed picture of the molecular structure.
Table 1: Predicted NMR Data for 2,2-Difluoro-N'-(p-tolyl)acetohydrazide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H NMR | ~10.5 | broad s | - | -C(O)NH- |
| ~8.5 | broad s | - | -NH-Ar | |
| ~7.1 | d | J = 8.0 | Ar-H (ortho to CH₃) | |
| ~6.9 | d | J = 8.0 | Ar-H (ortho to NH) | |
| ~6.1 | t | ²JH-F = 54.0 | CHF₂- | |
| ~2.2 | s | - | Ar-CH₃ | |
| ¹³C NMR | ~165 | t | ²JC-F = 25.0 | -C=O |
| ~145 | s | - | Ar-C (ipso to NH) | |
| ~130 | s | - | Ar-C (ipso to CH₃) | |
| ~129 | s | - | Ar-CH | |
| ~115 | s | - | Ar-CH | |
| ~112 | t | ¹JC-F = 245.0 | CHF₂- | |
| ~20 | s | - | Ar-CH₃ | |
| ¹⁹F NMR | ~ -125 | d | ²JF-H = 54.0 | CHF₂- |
Note: These are predicted values based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary slightly.
Expert Insights & Causality:
-
¹H NMR: The most characteristic signal is the triplet for the CHF₂ proton around 6.1 ppm.[1] The triplet multiplicity arises from coupling to the two equivalent fluorine atoms (n+1 rule does not apply directly, but the pattern is a triplet). The large coupling constant (²JH-F ≈ 54 Hz) is a hallmark of geminal H-F coupling. The labile amide (NH) and hydrazide (NH) protons typically appear as broad singlets at lower field (downfield), and their positions can be concentration and solvent dependent.
-
¹³C NMR: The carbon of the CHF₂ group exhibits a very large one-bond C-F coupling constant (¹JC-F) of approximately 245 Hz, resulting in a triplet. This is a definitive indicator of a CF₂ group.[2] The carbonyl carbon also shows coupling to the fluorine atoms, but over two bonds (²JC-F), resulting in a smaller triplet with a coupling constant around 25 Hz.
-
¹⁹F NMR: This is arguably the most direct method for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the CHF₂ group.[3] This signal will be split into a doublet by the adjacent proton, with a coupling constant (²JF-H) that matches the one observed in the ¹H NMR spectrum, thus providing a self-validating piece of evidence. The chemical shift around -125 ppm is typical for a difluoromethyl group attached to a carbonyl.[2]
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[4] It is an essential tool for confirming the presence of the key carbonyl (C=O) and N-H bonds in the this compound structure.
Experimental Protocol: IR Sample Preparation (ATR)
-
Sample Placement: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Pressure Application: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
Interpreting the IR Spectrum of 2,2-Difluoro-N'-(p-tolyl)acetohydrazide
The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.
Table 2: Key IR Absorption Bands for 2,2-Difluoro-N'-(p-tolyl)acetohydrazide
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3200 | Medium | N-H Stretch | Amide/Hydrazide (NH) |
| 3050 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |
| 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₃) |
| ~1680 | Strong | C=O Stretch (Amide I) | Carbonyl |
| ~1530 | Medium | N-H Bend (Amide II) | Amide |
| 1200 - 1050 | Strong | C-F Stretch | Difluoromethyl (CF₂) |
Expert Insights & Causality:
-
N-H Stretching: The presence of one or two bands in the 3300-3200 cm⁻¹ region is a clear indication of the N-H bonds in the hydrazide moiety. The exact position and shape can be influenced by hydrogen bonding.
-
C=O Stretching (Amide I Band): A strong, sharp absorption around 1680 cm⁻¹ is characteristic of the carbonyl group in an amide or hydrazide. Its position is slightly higher than in a ketone due to the electron-donating effect of the adjacent nitrogen.
-
C-F Stretching: The C-F stretching vibrations are a crucial diagnostic feature. These typically appear as very strong and often complex absorptions in the 1200-1050 cm⁻¹ region. The presence of intense bands in this area is a strong indicator of a fluorinated compound.[2]
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, often yielding a prominent protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Interpreting the Mass Spectrum of 2,2-Difluoro-N'-(p-tolyl)acetohydrazide
Table 3: Predicted Mass Spectrometry Data for 2,2-Difluoro-N'-(p-tolyl)acetohydrazide (C₉H₁₀F₂N₂O)
| m/z (Mass-to-Charge) | Ion Formula | Identity | Plausible Origin of Fragment |
| 201.08 | [C₉H₁₁F₂N₂O]⁺ | [M+H]⁺ | Protonated Molecular Ion |
| 123.09 | [C₇H₉N₂]⁺ | [M+H - CHF₂CO]⁺ | Loss of the difluoroacetyl group |
| 107.09 | [C₇H₉N]⁺ | [p-tolyl-NH₂]⁺ | Cleavage of the N-N bond |
| 79.01 | [CHF₂CO]⁺ | Difluoroacetyl cation | Cleavage of the amide C-N bond |
Expert Insights & Causality:
-
Molecular Ion: The primary goal is to identify the protonated molecular ion, [M+H]⁺, at m/z 201 for our example. This confirms the molecular weight of the synthesized compound.
-
Fragmentation Pathways: The fragmentation pattern provides a confirmatory structural fingerprint. The weakest bond in the hydrazide linkage is often the N-N bond, and its cleavage is a common fragmentation pathway. Another characteristic fragmentation is the cleavage of the amide bond, leading to the loss of the difluoroacetyl group or the formation of the difluoroacetyl cation. The stability of the resulting fragments (e.g., resonance-stabilized aromatic cations) dictates the most likely fragmentation pathways.
Caption: Plausible MS fragmentation pathways for 2,2-difluoro-N'-(p-tolyl)acetohydrazide.
Conclusion: An Integrated Approach to Structural Validation
The characterization of this compound derivatives is a clear example of the power of a multi-technique spectroscopic approach. While each method provides valuable data, it is the convergence of evidence from NMR, IR, and MS that allows for unequivocal structure determination. The characteristic triplet from the CHF₂ proton in ¹H NMR, the large ¹JC-F coupling in ¹³C NMR, the diagnostic doublet in ¹⁹F NMR, the strong C=O and C-F stretches in IR, and the correct molecular ion in MS together form a robust, self-validating dataset. For researchers in drug discovery and development, mastering the interpretation of these spectra is not just an analytical exercise; it is a critical step in ensuring the identity and purity of novel chemical entities, paving the way for further biological evaluation.
References
- G. Saielli, G. Scorrano, and G. Licini, "¹⁹F NMR: a powerful tool in supramolecular and combinatorial chemistry," Journal of the Chemical Society, Perkin Transactions 2, pp. 2405-2412, 2001. [Online]. Available: [Link]
- H. S. S. Al-Khafaji, A. A. H. Kadhim, and S. J. Baqir, "Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide," International Journal of Drug Delivery Technology, vol. 9, no. 1, pp. 62-68, 2019. [Online]. Available: [Link]
- G. M. Dubowchik et al., "2-Aryl-2,2-difluoroacetamide FKBP12 ligands: synthesis and X-ray structural studies," Organic Letters, vol. 3, no. 25, pp. 3987–3990, 2001. [Online]. Available: [Link]
- J. T. Welch, "Selectively Fluorinated Organic Compounds," Tetrahedron, vol. 43, no. 14, pp. 3123-3197, 1987. [Online]. Available: [Link]
- A. Thennarasu and R. S. Kumar, "Synthesis, spectral characterization, and in vitro antimicrobial evaluation of novel Schiff bases of 2-amino-5-methyl-1,3,4-thiadiazole," Journal of the Serbian Chemical Society, vol. 77, no. 10, pp. 1371–1381, 2012. [Online]. Available: [Link]
- A. F. M. Fahmy et al., "Synthesis and antimicrobial activity of some novel hydrazide, pyrazole, and pyrazoline derivatives," Molecules, vol. 15, no. 12, pp. 9196–9207, 2010. [Online]. Available: [Link]
- S. M. Gomha, Z. A. Muhammad, and M. M. Abdel-Aziz, "Synthesis, characterization, and antimicrobial evaluation of some new pyrazole, pyrazolyl-thiazole and pyrazoly-1,3,4-thiadiazole derivatives based on 4-(p-tolyl)thiazole," Journal of the Brazilian Chemical Society, vol. 26, no. 7, pp. 1461-1469, 2015. [Online]. Available: [Link]
- D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2014.
- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
Sources
- 1. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazole Analogs
Introduction: The Pyrazole Scaffold and the Fluorine Factor
In the landscape of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile template for designing drugs targeting a wide array of physiological processes. Pyrazole derivatives form the core of approved drugs for inflammation (Celecoxib), cancer (Crizotinib, Avapritinib), and many more are in clinical development.[2][3]
The strategic introduction of fluorine into drug candidates, a practice that has gained exponential traction, can profoundly alter a molecule's properties.[5][6][7] Fluorine's unique characteristics—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are leveraged by medicinal chemists to enhance pharmacokinetic and pharmacodynamic profiles.[5][6][8] When applied to the pyrazole scaffold, fluorination can lead to dramatic shifts in biological activity. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrazole analogs, supported by experimental data, to illuminate the impact of this strategic chemical modification.
The Mechanistic Basis for Fluorine's Influence
Substituting hydrogen with fluorine is not a simple isosteric replacement; it induces significant electronic and metabolic changes. Understanding these changes is key to explaining the observed differences in biological activity.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes it more resistant to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen at a metabolically vulnerable position with fluorine, the drug's half-life can be extended, improving its bioavailability.[5][8]
-
Binding Affinity and Potency: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state and its ability to interact with protein targets. Furthermore, the C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole, hydrogen bonds, and π-sulfur interactions, within a protein's binding pocket, thereby increasing binding affinity and potency.[6][8][9]
-
Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target or cross the blood-brain barrier.[8][10]
These fundamental effects provide the causal link between the structural modification (fluorination) and the functional outcome (altered biological activity).
Comparative Analysis of Biological Activity
The addition of fluorine to a pyrazole analog often results in a marked enhancement of its biological effects across various therapeutic areas.
Enzyme Inhibition: A Tale of Two Analogs
Enzyme inhibition is a primary mechanism for many drugs. Comparing fluorinated pyrazoles to their non-fluorinated parents frequently reveals a significant boost in inhibitory potency.
Case Study: Nitric Oxide Synthase (NOS) Inhibition
A study directly compared a series of non-fluorinated pyrazoles with newly synthesized fluorinated analogs for their ability to inhibit NOS isoforms, which are implicated in inflammatory processes. The results were striking: the fluorinated pyrazoles were approximately 20-fold more potent than their non-fluorinated counterparts.[11] The (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole demonstrated the best activity and selectivity against the inducible NOS (iNOS) isoform.[11][12]
Case Study: Butyrylcholinesterase (BuChE) Inhibition
In the context of Alzheimer's disease, inhibiting BuChE is a key therapeutic strategy. Research on pyrazole-5-fluorosulfates found them to be selective BuChE inhibitors. Molecular docking studies revealed that the fluorosulfate group enhanced binding affinity within the enzyme's active site through a specific π-sulphur interaction with a tryptophan residue (Trp82), an interaction not available to the non-fluorinated pyrazole.[9]
| Compound Class | Target Enzyme | Key Finding | Reference |
| Fluorinated Pyrazoles | Nitric Oxide Synthase (NOS) | ~20-fold more potent than non-fluorinated analogs. | [11] |
| Non-Fluorinated Pyrazoles | Nitric Oxide Synthase (NOS) | Lower potency, requiring higher concentrations for similar inhibition. | [11] |
| Pyrazole-5-fluorosulfates | Butyrylcholinesterase (BuChE) | Fluorosulfate group increases binding affinity via π-sulfur interactions. | [9] |
| Simple Pyrazoles | Butyrylcholinesterase (BuChE) | Lacks the fluorosulfate moiety, resulting in lower selective inhibitory activity. | [9] |
Anticancer Activity: Enhancing Cytotoxicity
The pyrazole scaffold is present in numerous anticancer agents.[2][13] Fluorination has been shown to improve the cytotoxic potential of these compounds against various cancer cell lines.
A study evaluating novel fluorine-containing pyrazoles and pyrazolines found they exhibited varying degrees of cytotoxicity. Notably, a series of 4H-pyrazoles showed potent and selective action against the MCF7 breast cancer cell line.[14][15] While a direct non-fluorinated analog was not tested in this specific study, the general trend in the field shows that fluorinated heterocycles often possess enhanced anticancer properties.[2][16] For instance, pyrazole derivatives have been shown to target multiple pathways in cancer, including cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR), and fluorination can optimize these interactions.[2][16]
Anti-Inflammatory Activity: The Celecoxib Case
Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) featuring a trifluoromethyl-substituted pyrazole ring. It acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1]
Interestingly, a trifluoromethyl analogue of celecoxib (TFM-C), which has a second trifluoromethyl group and exhibits 205-fold lower COX-2 inhibitory activity, was shown to ameliorate experimental autoimmune encephalomyelitis (a model for multiple sclerosis) with equal potency to celecoxib.[17] This suggests that the benefits of some fluorinated pyrazoles in neuro-inflammatory conditions may arise from COX-2 independent mechanisms, highlighting how fluorination can lead to compounds with novel or altered mechanisms of action.[17] Conversely, other modifications, such as replacing the tolyl group of celecoxib with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, created hybrid molecules with dual COX-2 and 5-lipoxygenase (5-LOX) inhibitory activities.[18]
Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are paramount.[19] Below are detailed protocols for two common assays used to evaluate the biological activity of pyrazole analogs.
Workflow for Comparative Biological Activity Screening
The logical flow for screening and comparing novel chemical entities is a critical, self-validating process. It begins with primary in vitro assays to determine potency and progresses to more complex cell-based and mechanistic studies.
Caption: A generalized experimental workflow for the comparative evaluation of novel pyrazole analogs.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay that relies on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before treatment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated pyrazole analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Rationale: A dose-response curve is necessary to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Only viable cells with active mitochondrial reductases can convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines a compound's ability to inhibit the cyclooxygenase enzymes, which are key to the inflammatory pathway.
Causality: The assay measures the production of prostaglandin E2 (PGE2), a direct product of COX activity. A reduction in PGE2 levels in the presence of the compound indicates enzyme inhibition.
Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Inhibitor Pre-incubation: Add the pyrazole analogs (fluorinated and non-fluorinated) at various concentrations to the wells. Also include a vehicle control (DMSO) and a known inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1). Pre-incubate with the enzyme (COX-1 or COX-2) for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add arachidonic acid (the substrate) to each well to start the enzymatic reaction.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a solution of HCl.
-
Quantify Prostaglandin: Measure the amount of PGE2 produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity. The selectivity index (SI) is often calculated as IC50(COX-1) / IC50(COX-2).
Mechanistic Insights: The Cyclooxygenase Pathway
Many anti-inflammatory pyrazoles, including the famous drug Celecoxib, exert their effects by inhibiting the COX enzymes. This pathway is central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of pyrazole analogs.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold is a powerful and well-validated strategy in modern drug discovery. As demonstrated by comparative data, fluorination can significantly enhance biological activity by improving metabolic stability, increasing binding affinity, and altering physicochemical properties.[5][8][11][20] Fluorinated pyrazoles often exhibit superior potency as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs compared to their non-fluorinated counterparts. The continued exploration of fluorinated pyrazoles, guided by robust experimental protocols and a deep understanding of structure-activity relationships, holds immense promise for the development of next-generation therapeutics.
References
- Title: Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease Source: PubMed Central URL:[Link]
- Title: Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines Source: Bentham Science Publishers URL:[Link]
- Title: Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines Source: Ingenta Connect URL:[Link]
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]
- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Public
- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL:[Link]
- Title: Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety Source: Asian Journal of Chemistry URL:[Link]
- Title: Review: Fluorine in Medicinal Chemistry Source: ResearchG
- Title: Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel
- Title: Fluorine in medicinal chemistry Source: SciSpace URL:[Link]
- Title: Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin Source: molecules-20-15644-v2.pdf URL:[Link]
- Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: ChemistrySelect URL:[Link]
- Title: Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety Source: Asian Journal of Chemistry URL:[Link]
- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL:[Link]
- Title: Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors Source: MDPI URL:[Link]
- Title: Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
- Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]
- Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: ACS Public
- Title: Selective Incorporation of Fluorine in Pyrazoles Source: ResearchG
- Title: Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor Source: J-Stage URL:[Link]
- Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: ResearchG
- Title: A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflamm
- Title: Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity Source: ResearchG
- Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Title: A Quick Introduction to Graphviz Source: nickolay.rocks URL:[Link]
- Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: PubMed Central URL:[Link]
- Title: Graphviz workflow 1 Source: YouTube URL:[Link]
- Title: Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety Source: ResearchG
- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL:[Link]
- Title: Structures of selected fluorinated and non-fluorinated pyrazole-based pharmaceuticals and agrochemicals.
- Title: Fluorinated Pyrazoles: From Synthesis to Applic
- Title: Graphviz tutorial Source: YouTube URL:[Link]
- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL:[Link]
- Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group Source: NIH URL:[Link]
- Title: Biological activity of pyrazoles derivatives and experimental...
- Title: ES114 Graphviz Source: YouTube URL:[Link]
- Title: Graphviz Source: graphviz.org URL:[Link]
- Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions Source: MDPI URL:[Link]
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL:[Link]
- Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: PMC - NIH URL:[Link]
- Title: Pyrazole and its biological activity Source: ResearchG
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis and In Vitro Antitumor Activity of Novel Fluorine Conta...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Difluoromethylation: A Comparative Analysis of Modern Reagents Beyond 2,2-Difluoroacetohydrazide
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry and drug development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] While 2,2-difluoroacetohydrazide has its applications, the expanding need for efficient and versatile difluoromethylation strategies has led to the development of a diverse arsenal of alternative reagents. This guide provides a comprehensive comparison of the leading alternatives, focusing on their performance, mechanistic underpinnings, and practical application, supported by experimental data and protocols.
The Landscape of Difluoromethylation: A Mechanistic Overview
The introduction of the CF₂H group can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of reagent and strategy is dictated by the substrate's electronic properties, the desired regioselectivity, and functional group compatibility.
Nucleophilic Difluoromethylating Agents: The Workhorse Reagents
Nucleophilic difluoromethylation typically involves the transfer of a difluoromethyl anion or its synthetic equivalent to an electrophilic substrate.
(Difluoromethyl)trimethylsilane (TMSCF₂H)
TMSCF₂H is arguably one of the most widely used nucleophilic difluoromethylating reagents due to its commercial availability and versatility.[1][2] It serves as a precursor to the difluoromethyl anion upon activation with a suitable fluoride source or base.
Mechanism of Action: The reaction is initiated by the activation of the Si-CF₂H bond by a fluoride source (e.g., CsF, TBAF) or a base, generating a transient difluoromethyl anion. This anion then participates in nucleophilic addition or substitution reactions. In metal-catalyzed processes, transmetalation to a transition metal center, such as copper or palladium, forms a difluoromethyl-metal species that then engages in cross-coupling reactions.[2][3]
Experimental Protocol: Copper-Catalyzed Difluoromethylation of an Aryl Iodide with TMSCF₂H
This protocol is a representative example of a copper-catalyzed cross-coupling reaction for the synthesis of difluoromethyl arenes.
-
Reagents: Aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), CsF (2.0 mmol), (Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 mmol), and anhydrous DMF (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, CuI, and CsF.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and TMSCF₂H via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Radical Difluoromethylation: A Paradigm Shift for C-H Functionalization
Radical difluoromethylation has gained significant traction for its ability to directly functionalize C-H bonds, particularly in electron-deficient heteroarenes, obviating the need for pre-functionalized substrates.[4][5][6]
Zinc Difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂)
Developed by Baran and coworkers, DFMS is a bench-stable, easy-to-handle solid that serves as an excellent source of the difluoromethyl radical upon activation with an oxidant.[5][6]
Mechanism of Action: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the generation of the difluoromethyl radical (•CF₂H) from DFMS. This radical then undergoes addition to electron-deficient π-systems, such as protonated heteroarenes, followed by an oxidative rearomatization step to afford the C-H difluoromethylated product. The nucleophilic character of the •CF₂H radical dictates its regioselectivity for electron-poor sites.[6]
Experimental Protocol: Radical C-H Difluoromethylation of a Heteroarene with DFMS
This protocol outlines a general procedure for the direct difluoromethylation of a nitrogen-containing heterocycle.
-
Reagents: Heteroarene (1.0 equiv.), Zinc difluoromethanesulfinate (DFMS, 2.0 equiv.), tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv.), and a solvent mixture (e.g., CH₂Cl₂/H₂O, 3:1).
-
Procedure:
-
To a vial, add the heteroarene substrate and zinc difluoromethanesulfinate (DFMS).
-
Add the solvent mixture (e.g., CH₂Cl₂/H₂O).
-
Stir the mixture vigorously and add tert-butyl hydroperoxide (TBHP) dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Electrophilic Difluoromethylating Agents: Targeting Nucleophiles
Electrophilic difluoromethylation reagents are designed to deliver a "CF₂H⁺" synthon to nucleophilic substrates. These reagents are particularly useful for the difluoromethylation of heteroatoms (S, N, O) and soft carbon nucleophiles.
S-(Difluoromethyl)diarylsulfonium Salts
These sulfonium salts are effective electrophilic difluoromethylating agents, capable of reacting with a range of nucleophiles under mild conditions.[7][8][9]
Mechanism of Action: The reaction proceeds via the transfer of the difluoromethyl group from the sulfonium salt to the nucleophile. For C-nucleophiles like β-ketoesters, the reaction is believed to occur through a direct Sₙ2-type displacement. In some cases, particularly with heteroatom nucleophiles, a difluorocarbene intermediate may be involved.[7][8][9]
Experimental Protocol: Electrophilic Difluoromethylation of a β-Ketoester
This protocol is representative of the C-difluoromethylation of a carbon nucleophile using a sulfonium salt.
-
Reagents: β-Ketoester (1.0 equiv.), S-(Difluoromethyl)diarylsulfonium salt (1.2 equiv.), a mild base (e.g., K₂CO₃, 2.0 equiv.), and a suitable solvent (e.g., CH₃CN).
-
Procedure:
-
To a round-bottom flask, add the β-ketoester, S-(difluoromethyl)diarylsulfonium salt, and potassium carbonate.
-
Add acetonitrile and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dilute the residue with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Other Notable Reagents and Strategies
Difluoroacetic Acid and its Derivatives
Difluoroacetic acid and bromo(difluoro)acetic acid have emerged as inexpensive and readily available reagents for difluoromethylation.[10][11][12][13] They can serve as sources of the difluoromethyl radical under oxidative conditions or as precursors for difluorocarbene.[10][11][12][13]
Difluoromethyl Sulfones
Difluoromethyl 2-pyridyl sulfone and related compounds are versatile reagents that can participate in various transformations, including gem-difluoroolefination and radical difluoromethylation, often activated by photoredox catalysis.[14][15]
Comparative Analysis and Performance
| Reagent Class | Key Reagent(s) | Mechanism | Typical Substrates | Advantages | Limitations |
| Nucleophilic | TMSCF₂H | Nucleophilic addition/substitution, Cross-coupling | Aldehydes, ketones, imines, alkyl halides, aryl halides | Commercially available, versatile, well-established reactivity | Requires stoichiometric activator (base or fluoride), can be sensitive to moisture |
| Radical | Zn(SO₂CF₂H)₂ (DFMS) | Radical C-H functionalization | Electron-deficient heteroarenes, enones, thiols | Excellent for late-stage C-H functionalization, high regioselectivity, mild conditions | Requires an oxidant, substrate scope can be limited to electron-poor systems |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Electrophilic transfer | β-ketoesters, malonates, thiols, amines | Mild conditions, good for heteroatom and soft carbon nucleophiles | Reagent synthesis can be multi-step, substrate scope can be limited |
| Carbene Precursors | Difluoroacetic acid derivatives | Radical or difluorocarbene | Phenols, thiols, heteroarenes | Inexpensive, readily available | Can require specific activation (e.g., photocatalysis), potential for side reactions |
Safety and Handling Considerations
-
(Difluoromethyl)trimethylsilane (TMSCF₂H): Highly flammable liquid and vapor. It should be handled under an inert atmosphere and away from ignition sources. It is also moisture-sensitive.[4][16][17][18]
-
Zinc Difluoromethanesulfinate (DFMS): While generally stable, it should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. As with all zinc compounds, appropriate personal protective equipment should be worn.[19]
-
Sulfonium Salts: These are typically stable solids but should be handled with care, avoiding inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
The field of difluoromethylation has evolved significantly, offering a rich toolbox of reagents that go far beyond traditional methods. For researchers in drug discovery, the choice of reagent will depend on the specific synthetic challenge at hand. Nucleophilic reagents like TMSCF₂H remain indispensable for constructing C-CF₂H bonds with pre-functionalized electrophiles. The advent of radical C-H functionalization with reagents such as DFMS has revolutionized late-stage modification of complex molecules, particularly heterocycles. Electrophilic reagents provide a complementary approach for functionalizing nucleophilic centers. The development of more sustainable and cost-effective methods, such as those employing difluoroacetic acid, will likely continue to be a major focus of research, further expanding the accessibility and application of the valuable difluoromethyl group in the design of next-generation therapeutics.
References
- Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
- Zhao, H., et al. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF₂H. The Journal of Organic Chemistry, 86(3), 2854–2865. [Link]
- Exposome-Explorer.
- Zhao, H., et al. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF₂H. PubMed, 33464896. [Link]
- Journal of the American Chemical Society. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
- Shibata, N., et al. (2018). Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. Organic Letters, 20(21), 6843–6847. [Link]
- Mikami, K., et al. (2011). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 13(23), 6248–6251. [Link]
- Baran, P. S., et al. (2014). Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. Journal of Visualized Experiments, (87), e51520. [Link]
- ResearchG
- Zhang, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033–7094. [Link]
- Pannecoucke, X., et al. (2019). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- Natte, K., & Kumawat, S. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid.
- Natte, K., & Kumawat, S. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]
- Tlili, A., et al. (2021). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 26(21), 6489. [Link]
- Besset, T., et al. (2019). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 6(18), 3296–3311. [Link]
- Qing, F.-L., et al. (2015). Copper-mediated oxidative difluoromethylation of terminal alkynes with TMSCF₂H. Organic Chemistry Frontiers, 2(9), 1022–1025. [Link]
- ResearchGate. (2021). Radical difluoromethylation by using (difluoromethyl)trimethylsilane. [Link]
- ResearchGate. (2021).
- Shibata, N., et al. (2014). S-((Phenylsulfonyl)difluoromethyl)thiophenium salts: Carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. Angewandte Chemie International Edition, 53(7), 1827–1831. [Link]
- Shibata, N., et al. (2014). S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. PubMed, 24449673. [Link]
- ResearchGate. (2022).
- MacMillan, D. W. C., et al. (2011). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 13(5), 1154–1157. [Link]
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 792–795. [Link]
- Natte, K., & Kumawat, S. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid.
- ResearchGate. (2021). Organocatalytic Enantioselective α-Difluoromethylketone Thiolation of β-Keto Esters Using Phthalimide-SCF₂COAr. [Link]
- Baran, P. S., et al. (2012).
- Zhang, C.-P., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF₂H. Organic Letters. [Link]
- ResearchGate. (2021).
- Baran, P. S., et al. (2012).
- Browne, D. L., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF₂H. UCL Discovery. [Link]
- ResearchGate. (2025).
- Shen, Q., et al. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF₂Br. PubMed, 30950212. [Link]
- ResearchGate. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
Sources
- 1. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 9. S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. synquestlabs.com [synquestlabs.com]
A Comparative Guide to Kinetic Analysis of 2,2-Difluoroacetohydrazide Reactions: The Superiority of LC-MS
Abstract
The precise characterization of reaction kinetics is a cornerstone of modern drug development and chemical synthesis. For reagents such as 2,2-Difluoroacetohydrazide, a valuable building block in medicinal chemistry, understanding its reaction profile is critical for process optimization and impurity control. However, its small size and high polarity present significant analytical challenges. This guide provides an in-depth comparison of analytical methodologies for monitoring the reaction kinetics of this compound, with a primary focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will explore the causality behind the selection of specific chromatographic and mass spectrometric parameters, present a detailed experimental protocol, and objectively compare its performance against alternative techniques like NMR, GC-MS, and UV-Vis spectrophotometry using supporting data.
Introduction: The Analytical Conundrum of Small Polar Molecules
This compound is an important synthetic intermediate whose reactivity and consumption rate are critical process parameters. The goal of any kinetic study is to accurately measure the concentration of reactants, intermediates, and products over time. The primary challenge in analyzing this molecule lies in its physicochemical properties: it is small, highly polar, and lacks a strong UV chromophore.
Conventional analytical techniques often fall short. Standard reversed-phase liquid chromatography (RP-LC), the workhorse of many analytical labs, struggles to retain such polar compounds, causing them to elute in the void volume where they co-elute with salts and other matrix components, making quantification impossible.[1][2] This guide demonstrates a tailored LC-MS approach that overcomes these obstacles, providing unparalleled sensitivity and selectivity for real-time reaction monitoring.[3]
The Premier Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry
To address the retention issue, we turn to Hydrophilic Interaction Liquid Chromatography (HILIC). Unlike RP-LC, HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[4][5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like this compound can partition.[4] This partitioning mechanism provides excellent retention and separation for compounds that are unretained by reversed-phase columns.[5]
Pairing HILIC with tandem mass spectrometry (MS/MS) creates a uniquely powerful analytical system. The high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), promoting efficient solvent evaporation and enhancing MS sensitivity.[4] Furthermore, the use of Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer allows for the highly selective and sensitive quantification of target analytes, even in a complex reaction matrix, by monitoring a specific precursor-to-product ion transition.[6][7]
Diagram: LC-MS Experimental Workflow
Caption: High-level workflow for LC-MS kinetic analysis.
Detailed Experimental Protocol: HILIC-MS/MS Method
This protocol describes a self-validating system for monitoring the consumption of this compound (DFH) as it reacts with a hypothetical electrophile, "Compound X," to form "Product Y."
3.1. Reaction Sampling and Preparation
-
Initiate Reaction: Begin the chemical reaction at a controlled temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 40, 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a vial containing 490 µL of cold acetonitrile (ACN) with 0.1% formic acid. This halts the reaction and precipitates proteins or catalysts. Causality: Acetonitrile is a strong organic solvent that denatures enzymes or catalysts and is compatible with the HILIC mobile phase.
-
Internal Standard Spiking: Add 500 µL of a 100 ng/mL solution of an appropriate internal standard (IS) in ACN (e.g., an isotopically labeled analog of DFH). Causality: An internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy.
-
Vortex & Filter: Vortex the mixture for 15 seconds and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial.
3.2. LC-MS/MS Instrumentation and Conditions
-
LC System: High-performance liquid chromatography system capable of high-pressure gradients.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Chromatography Column: A HILIC column with an amide stationary phase (e.g., Waters BEH Amide, 2.1 x 50 mm, 1.7 µm) is recommended for its excellent retention and peak shape for polar compounds.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. Causality: The buffer is necessary to control the ionization state of the analyte and improve peak shape in HILIC.[5]
-
Mobile Phase B: 95:5 Acetonitrile:Water + 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 95% B
-
3.0 min: 60% B
-
3.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3.3. Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450 °C
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Hypothetical SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (DFH) | 97.03 | 78.02 | 50 | 12 |
| Product Y | 225.10 | 150.05 | 50 | 20 |
| Internal Standard (IS) | 101.05 | 82.04 | 50 | 12 |
Causality: SRM provides exceptional selectivity by monitoring a specific fragmentation pathway for each analyte, effectively filtering out chemical noise from the complex reaction matrix.[6]
Data Analysis and Kinetic Modeling
The peak area of each analyte is integrated at each time point. The concentration of DFH is calculated using the ratio of its peak area to that of the internal standard, plotted against a standard curve. The resulting concentration vs. time data is then fitted to an appropriate kinetic model (e.g., first-order or second-order) to determine the reaction rate constant (k).
Diagram: Kinetic Data Analysis Logic
Caption: Logic flow for deriving kinetic parameters from raw LC-MS data.
Performance Comparison with Alternative Methods
The choice of an analytical technique is always a balance of performance, cost, and complexity. While other methods can monitor reactions, they exhibit significant drawbacks for this specific application.
| Parameter | HILIC-MS/MS | NMR Spectroscopy | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | Excellent: SRM is highly specific to the target molecule's mass and fragment. | Good: Can distinguish structurally different molecules, but signals can overlap. | Good: Mass-based detection provides specificity. | Poor: Relies on a chromophore; cannot distinguish between compounds with similar spectra.[8] |
| Sensitivity | Excellent (pg-fg): Ideal for tracking low-concentration species.[4] | Poor (µg-mg): Requires much higher concentrations, unsuitable for early reaction stages or trace products.[9] | Good (pg-ng): Can be sensitive but requires derivatization. | Moderate (ng-µg): Dependent on the molar absorptivity of the analyte. |
| Speed/Throughput | High: 5-minute runtime allows for frequent sampling and automated analysis.[10][11] | Low: Each acquisition can take several minutes; not ideal for fast kinetics. | Moderate: Runtimes are typically longer than modern LC methods. | High: Very fast measurements, but sample handling can be a bottleneck. |
| Sample Prep | Simple: Dilute, spike, and inject. | Simple: Dilute in a deuterated solvent. | Complex: Requires derivatization to make the polar hydrazide volatile and thermally stable.[12][13] | Simple: Dilute in a suitable solvent. |
| Matrix Tolerance | Excellent: Chromatographic separation and SRM detection minimize matrix interference.[14] | Moderate: Susceptible to interference from paramagnetic species and viscosity changes. | Poor: Non-volatile matrix components can contaminate the injector and column. | Poor: Any compound absorbing at the analytical wavelength will interfere. |
| Cost | High: Significant capital investment and maintenance costs. | High: Very high capital and maintenance costs. | Moderate: Lower initial cost than LC-MS or NMR. | Low: Very low instrument cost. |
Conclusion: An Authoritative Recommendation
For analyzing the reaction kinetics of a small, polar molecule like this compound, the HILIC-MS/MS method is unequivocally superior . Its combination of high selectivity, exceptional sensitivity, and high throughput provides a level of analytical rigor that alternative methods cannot match.[7] While techniques like NMR offer structural insights and UV-Vis provides simplicity, neither can deliver the quantitative accuracy and specificity required for robust kinetic modeling in complex chemical environments. The LC-MS approach, grounded in the principles of HILIC separation and SRM detection, represents the gold standard for generating reliable, publication-quality kinetic data in modern chemical and pharmaceutical research.
References
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez. [Link]
- Griffin, J. L., et al. (2011). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.
- Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). LC-MS metabolomics of polar compounds. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 966, 1–5. [Link]
- Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 996–1011. [Link]
- Siggia, S. (1966). The Determination of Hydrazino–Hydrazide Groups. Pergamon. [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
- Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. [Link]
- Gallart-Ayala, H., Teav, T., & Ivanisevic, J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]
- Keevil, B. G., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
- Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 132, 199-216. [Link]
- Shimadzu Corporation. (2021). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Shimadzu. [Link]
- Hage, D. S. (2015). Nonconventional Alternatives to LC–MS.
- Mestrelab Research. (n.d.). Reaction Monitoring. Mestrelab. [Link]
- Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(1), 22-35. [Link]
- D'Aco, G., et al. (2021). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
- OSHA. (n.d.). Hydrazine Method.
- Muñoz, G., et al. (2009). RRLC an alternative method to speed up the LC-MS/MS analysis, without lost of separation efficiency. Recent Advances in Doping Analysis, 17, 197-200. [Link]
- Poulin, R. X., et al. (2015). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 13(9), 5599–5615. [Link]
- LGC Group. (n.d.).
- Gadkari, T. (2012). Application of Tandem Mass Spectrometry in Chemical Kinetics. IntechOpen. [Link]
- Sreenivasulu, M., et al. (2013). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 5(2), 241-246. [Link]
- Karandasheva, S. S., & Kartsova, L. A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(10), 875-888. [Link]
- Chromatography Forum. (2012). LC/MS not good for small molecules. [Link]
- ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. [Link]
- Boti, V. I., et al. (2015). Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry. Molecules, 20(10), 19159–19175. [Link]
- Waters Corporation. (2020). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
- Waters Corporation. (2021). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- Mohammadi, F., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
Sources
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Liquid Chromatography-Selected Reaction Monitoring… [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Reaction Monitoring - Mestrelab [mestrelab.com]
- 10. shimadzu.com [shimadzu.com]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. osha.gov [osha.gov]
- 14. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of Synthesized Difluoromethyl-Oxadiazoles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the difluoromethyl-oxadiazole moiety has emerged as a privileged scaffold. Its unique electronic properties, conferred by the difluoromethyl group, offer significant advantages in modulating the potency, metabolic stability, and pharmacokinetic profiles of drug candidates. However, the synthesis of these valuable compounds is not without its challenges, and ensuring their purity is a critical determinant of downstream success in biological assays and preclinical development. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized difluoromethyl-oxadiazoles, grounded in experimental data and field-proven insights.
The Criticality of Purity in Drug Discovery
The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound consequences.[1][2] Uncharacterized byproducts, residual starting materials, or degradation products can lead to erroneous structure-activity relationship (SAR) data, exhibit off-target toxicity, or interfere with ADME (absorption, distribution, metabolism, and excretion) studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] Therefore, a robust and orthogonal analytical strategy for purity assessment is not merely a matter of good laboratory practice but a fundamental requirement for advancing a compound through the drug development pipeline.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For difluoromethyl-oxadiazoles, a multi-pronged approach is often necessary to obtain a comprehensive purity profile. The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. | Determines the elemental composition (C, H, N, S, O) of a sample. |
| Primary Strength | Versatile for a wide range of non-volatile and thermally labile compounds. Excellent for quantifying known impurities.[4][5] | High sensitivity for detecting and identifying volatile and semi-volatile impurities, such as residual solvents.[2][4][6] | Unambiguous structural confirmation and highly effective for identifying and quantifying unknown and isomeric impurities. Quantitative NMR (qNMR) offers high accuracy without requiring specific standards for each impurity.[7][8] | Provides the empirical formula and is a fundamental check of bulk purity.[9][10] |
| Common Impurities Detected | Unreacted starting materials, intermediates, byproducts of the cyclization reaction, and degradation products.[5] | Residual solvents from synthesis and purification steps (e.g., DMF, ethanol, acetone).[2][6] | Structural isomers, diastereomers, and unforeseen byproducts with distinct chemical structures. | Gross contamination and incorrect elemental composition. |
| Sample Preparation | Dissolution in a suitable solvent and filtration. | Dissolution in a volatile solvent or headspace analysis. | Dissolution in a deuterated solvent, often with an internal standard for quantitative analysis. | Requires a pure, dry solid sample. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
Causality of Experimental Choices: HPLC is the workhorse for purity assessment in pharmaceutical analysis due to its broad applicability to a wide range of organic molecules, including the relatively non-volatile difluoromethyl-oxadiazoles.[4][5] A reversed-phase C18 column is typically the first choice due to its versatility in separating compounds of moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurities. UV detection is commonly used as most aromatic oxadiazoles possess a chromophore that absorbs in the UV region.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Step-by-Step Protocol for HPLC Purity Analysis:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common starting point is a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of the difluoromethyl-oxadiazole at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the synthesized sample at the same concentration.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength at the λmax of the compound (typically determined by a UV scan).
-
Gradient: A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Representative Data:
| Compound | Retention Time (min) | Peak Area | % Area |
| Difluoromethyl-oxadiazole | 12.5 | 1,500,000 | 99.5 |
| Impurity 1 | 10.2 | 5,000 | 0.33 |
| Impurity 2 | 14.1 | 2,500 | 0.17 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices: While difluoromethyl-oxadiazoles themselves are generally not volatile enough for direct GC analysis without derivatization, GC-MS is indispensable for the detection and quantification of residual solvents.[4][6] These volatile organic compounds are common impurities from the reaction and purification steps and are strictly regulated by the FDA. Headspace analysis is the preferred injection technique as it introduces only the volatile components into the GC system, protecting the column from non-volatile materials.
Experimental Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for GC-MS residual solvent analysis.
Step-by-Step Protocol for GC-MS Residual Solvent Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized compound into a headspace vial.
-
Add 1 mL of a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Seal the vial.
-
-
GC-MS Conditions:
-
Column: A polar column, such as a DB-624, is commonly used for residual solvent analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.
-
Headspace Sampler Conditions: Incubate the vial at a temperature that ensures volatilization of the solvents without degrading the sample (e.g., 80 °C for 15 minutes).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350.
-
-
Data Analysis:
Representative Data:
| Residual Solvent | Retention Time (min) | Concentration (ppm) |
| Ethanol | 5.2 | 150 |
| Acetone | 5.8 | 50 |
| N,N-Dimethylformamide (DMF) | 9.1 | < 10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices: NMR spectroscopy is a powerful tool for both structural elucidation and purity assessment. For difluoromethyl-oxadiazoles, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in a less crowded spectrum compared to ¹H NMR.[11] Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a specific reference standard for each impurity.[8][12] This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Logical Relationship for qNMR Purity Determination
Caption: Factors in qNMR purity calculation.
Step-by-Step Protocol for ¹⁹F qNMR Purity Analysis:
-
Sample Preparation:
-
Accurately weigh the synthesized difluoromethyl-oxadiazole and a certified internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Key parameters include a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time) and a sufficient number of scans for a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the difluoromethyl group of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Representative Data:
| Parameter | Value |
| Analyte Signal Integral (CHF₂) | 1.00 |
| Internal Standard Signal Integral (CF₃) | 1.05 |
| Number of Fluorines (Analyte) | 2 |
| Number of Fluorines (Standard) | 3 |
| Analyte Molecular Weight | 210.15 g/mol |
| Standard Molecular Weight | 146.11 g/mol |
| Mass of Analyte | 10.2 mg |
| Mass of Standard | 5.1 mg |
| Purity of Standard | 99.9% |
| Calculated Purity | 99.2% |
Elemental Analysis
Causality of Experimental Choices: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur and oxygen) in a sample.[9][10] This technique is a fundamental check of the bulk purity and elemental composition of a synthesized compound. A significant deviation between the experimentally determined and theoretically calculated percentages can indicate the presence of impurities, such as residual solvents or inorganic salts, or an incorrect molecular formula.
Step-by-Step Protocol for Elemental Analysis:
-
Sample Preparation: A small amount (typically 2-5 mg) of the pure, dried synthesized compound is accurately weighed.
-
Combustion Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Calculation: The mass percentages of C, H, and N are calculated.
Representative Data:
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 51.44 | 51.35 | -0.09 |
| Hydrogen (H) | 3.36 | 3.40 | +0.04 |
| Nitrogen (N) | 13.33 | 13.28 | -0.05 |
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized difluoromethyl-oxadiazole. A comprehensive and robust purity assessment strategy relies on the intelligent integration of orthogonal methods. HPLC is the primary tool for routine purity checks and the quantification of non-volatile impurities. GC-MS is essential for identifying and quantifying residual solvents. NMR, particularly ¹⁹F qNMR, offers an unparalleled ability to provide structural confirmation and an accurate measure of absolute purity. Finally, elemental analysis serves as a fundamental confirmation of the elemental composition. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific data and ultimately, safer and more effective medicines.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
- Kumar, V., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3).
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- ResearchGate. (n.d.). Analytical methods validation: In-process control methods for the manufacture of active pharmaceutical ingredients.
- Turco, L., et al. (2010). Detection, identification and quantification of a new de-fluorinated impurity in casopitant mesylate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 636-642.
- Patsnap Eureka. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
- Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- Journal of Validation Technology. (2020).
- LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- ResearchGate. (n.d.). Elemental Analysis (Theoretical and Practical Values) for synthesized Compounds.
- DiVA. (2020).
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- PubMed. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy.
- ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- CORE. (n.d.).
- ResearchGate. (n.d.). (PDF) Oxadiazole: Synthesis, characterization and biological activities.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- National Institutes of Health. (n.d.).
- DiVA. (2020).
- ChemRxiv. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase.
- International Atomic Energy Agency. (2017). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO).
- ResearchGate. (n.d.).
- International Journal of Research in Pharmaceutical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
- ResearchGate. (n.d.).
- YouTube. (2021).
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- ACS Publications. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6.
- National Institutes of Health. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.
- Shimadzu. (n.d.). Impurities Analysis.
- PubMed Central. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging.
- ResearchGate. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Antifungal Spectrum of Hydrazide-Based Compounds: A Case for the Untapped Potential of 2,2-Difluoroacetohydrazide Derivatives
Introduction: The Pressing Need for Novel Antifungal Agents
The global rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a formidable challenge to public health. Pathogens such as Candida auris and drug-resistant strains of Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action. In the landscape of antifungal drug discovery, hydrazide-based compounds have emerged as a versatile and promising scaffold, demonstrating a broad spectrum of activity against various fungal pathogens.[1][2][3] This guide provides a comparative analysis of the antifungal profiles of several classes of hydrazide derivatives, leveraging published experimental data. Furthermore, it posits a compelling argument for the exploration of 2,2-difluoroacetohydrazide derivatives as a novel and potentially potent class of antifungal agents.
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4][5] The unique properties of the difluoromethylene group, in particular, suggest that this compound-based compounds could exhibit superior antifungal efficacy and an advantageous pharmacological profile. While direct experimental data on this specific subclass is not yet available in the public domain, this guide will build a rationale for their investigation by drawing parallels with structurally related and well-documented hydrazide antifungals.
Comparative Antifungal Spectra of Hydrazide Derivatives
A diverse array of hydrazide derivatives has been synthesized and evaluated for antifungal activity, revealing a broad and potent spectrum against both human and plant pathogenic fungi. The following sections and tables summarize the in vitro efficacy of representative compounds from different chemical classes, providing a benchmark for future studies on novel hydrazide-based antifungals.
Quinoline-Based Hydrazides
Quinoline hydrazides have demonstrated excellent and broad-spectrum fungicidal activity. For instance, certain derivatives have shown potent inhibition against a range of phytopathogens.[2]
| Compound ID | Fungal Species | EC50 (μg/mL) | Reference |
| 6e | Sclerotinia sclerotiorum | 0.39 | [2] |
| Rhizoctonia solani | 0.46 | [2] | |
| Botrytis cinerea | 0.19 | [2] | |
| Fusarium graminearum | 0.18 | [2] | |
| 2f | Botrytis cinerea | >25 | [2] |
| Sclerotinia sclerotiorum | >25 | [2] |
Table 1: Antifungal activity of selected quinoline-based hydrazide derivatives.
Pyrrolidinone-Containing Hydrazides
Hybrid molecules incorporating a pyrrolidinone ring coupled with a hydrazine moiety have shown significant activity against Candida albicans, including drug-resistant strains.[3][6]
| Compound ID | Fungal Species | MIC (μg/mL) | Reference |
| Hyd.H | Candida albicans | 9.6 | [3][6] |
| Hyd.OCH3 | Candida albicans | 11.1 | [3][6] |
| Hyd.Cl | Candida albicans | 5.6 | [3][6] |
Table 2: Antifungal activity of selected pyrrolidinone-containing hydrazide derivatives against C. albicans.
Tetrahydronaphthalene-Based Hydrazides
Derivatives of 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide have been synthesized and evaluated against a panel of human pathogenic Candida species, with some compounds showing activity comparable to the standard drug ketoconazole.[7][8]
| Compound | Fungal Species | MIC (mg/mL) | Reference |
| Various Derivatives | Candida spp. | 0.0156 - >2 | [7][8] |
Table 3: Range of antifungal activity for tetrahydronaphthalene-based hydrazide derivatives.
Proposed Mechanisms of Action
The antifungal activity of hydrazide-based compounds is attributed to various mechanisms, highlighting the versatility of this chemical scaffold. While the precise mechanism can vary depending on the overall molecular structure, some common themes have emerged from mechanistic studies.
One of the proposed mechanisms involves the disruption of the fungal cell membrane's integrity. This can lead to the leakage of intracellular components and ultimately cell death. Additionally, some hydrazide derivatives have been found to inhibit crucial enzymes involved in fungal metabolism. For example, inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, has been identified as a potential target. The accumulation of reactive oxygen species (ROS) within fungal cells has also been observed, suggesting that oxidative stress may contribute to the antifungal effect.
Caption: Proposed mechanisms of action for hydrazide-based antifungal compounds.
Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing
The evaluation of the antifungal activity of novel compounds relies on standardized and reproducible experimental protocols. The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens, based on commonly used broth microdilution methods.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (vehicle, typically DMSO)
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-48 hours.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This can be verified by spectrophotometry.
-
Dilute the standardized suspension in the culture medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in the culture medium directly in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive control wells (fungal inoculum with a standard antifungal) and negative control wells (fungal inoculum with the vehicle only).
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the control wells.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Caption: A generalized workflow for in vitro antifungal susceptibility testing.
The Case for this compound Derivatives: A Forward Look
While direct experimental evidence is currently lacking, a strong scientific rationale supports the investigation of this compound derivatives as a novel class of antifungal agents. The hydrazide moiety has proven to be a versatile pharmacophore, and the incorporation of a difluoromethyl group offers several potential advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, potentially leading to a longer half-life and improved bioavailability.[4]
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to penetrate the fungal cell membrane and reach its intracellular target.[4]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the electronic properties of the hydrazide scaffold, potentially leading to stronger interactions with biological targets.
The synthesis of this compound itself is documented, and the compound is commercially available, providing a ready starting point for the development of a diverse chemical library for antifungal screening.[9][10]
Caption: The core chemical structure of this compound.
Conclusion and Future Directions
The existing body of research on hydrazide-based compounds clearly demonstrates their potential as a rich source of novel antifungal agents with diverse mechanisms of action and broad-spectrum activity. This comparative guide has highlighted the efficacy of several classes of hydrazide derivatives against a range of clinically and agriculturally important fungi.
The logical next step in this field is the systematic exploration of this compound derivatives. The unique physicochemical properties imparted by the difluoromethyl group present a compelling opportunity to develop a new generation of antifungal agents with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis of a library of these compounds, followed by comprehensive in vitro and in vivo antifungal evaluation. Mechanistic studies will also be crucial to elucidate their mode of action and identify their molecular targets within the fungal cell. Such a research program holds the promise of delivering much-needed new weapons in the ongoing fight against fungal diseases.
References
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). Antibiotics (Basel). [Link]
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences. [Link]
- A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). Journal of Agricultural and Food Chemistry. [Link]
- Synthesis and antifungal activity of new hydrazide derivatives. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PMC. [Link]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Biologically Active Organofluorine Compounds. (2006). SciSpace. [Link]
- Synthesis and antifungal activity of new hydrazide deriv
- Contribution of Organofluorine Compounds to Pharmaceuticals. (2017). PMC. [Link]
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PubMed. [Link]
- This compound - CAS:84452-98-2. (n.d.). Sunway Pharm Ltd. [Link]
- CAS: 84452-98-2 Name: this compound. (n.d.). Aribo Biotechnology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of new hydrazide derivatives | Semantic Scholar [semanticscholar.org]
- 9. This compound - CAS:84452-98-2 - Sunway Pharm Ltd [3wpharm.com]
- 10. 2,2-difluoro-Acetic acid, hydrazide | 84452-98-2 [chemicalbook.com]
A Senior Application Scientist's Guide to In Vitro Kinase Assay of Novel Inhibitors Synthesized from 2,2-Difluoroacetohydrazide
This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors synthesized from a 2,2-Difluoroacetohydrazide scaffold. As researchers and drug development professionals, the ability to generate robust, comparable, and trustworthy data is paramount. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system for inhibitor characterization. We will compare a hypothetical series of novel compounds, "DFH-Inhibitor-1" and "DFH-Inhibitor-2," against established alternatives, supported by detailed methodologies and data interpretation.
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by phosphorylating target proteins.[1][2] Their dysregulation is a known cause of numerous diseases, making them a major focus of drug discovery.[1] The introduction of fluorine-containing moieties, such as the 2,2-difluoro group, into small molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Therefore, the rigorous assessment of inhibitors built from scaffolds like this compound is a critical step in the development pipeline.
The Landscape of In Vitro Kinase Assays: Choosing the Right Tool
The initial screening of kinase inhibitors relies on cell-free in vitro assays that measure the catalytic function of the enzyme.[4] The selection of an assay format is a critical decision that impacts throughput, cost, and data quality. Several technologies are available, each with distinct advantages and limitations.[2][5]
| Assay Type | Readout | Pros | Cons | Best Use Case |
| Radiometric | Radioactivity | High sensitivity, direct measurement of phosphorylation.[6][7] | Radioactive waste, safety concerns, low throughput. | Legacy assays, detailed mechanistic studies, and validation of HTS hits.[6][7] |
| Fluorescence-Based (FP, FRET, TR-FRET) | Fluorescence | Homogeneous "mix-and-read" format, high throughput, real-time monitoring.[1][8] | Susceptible to compound interference (autofluorescence, quenching).[8] | High-throughput screening (HTS) and binding affinity studies. |
| Luminescence-Based (e.g., ADP-Glo™) | Luminescence | High sensitivity, broad dynamic range, less interference than fluorescence.[6][9] | Multi-step process, potential for inhibition of coupling enzymes (luciferase).[5][9] | HTS, selectivity profiling, and dose-response studies. |
| Mobility Shift | Electrophoretic Separation | High sensitivity, direct detection of substrate and product.[10] | Lower throughput, requires specialized instrumentation. | Fragment screening and detailed kinetic analysis. |
Rationale for Selection: For this guide, we will focus on a Luminescence-Based Assay (ADP-Glo™) . This technology offers a superior balance of sensitivity, scalability for screening multiple compounds, and a lower risk of compound interference compared to fluorescence-based methods.[6][9] It quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of all kinase reactions.[1]
Designing a Self-Validating Experiment
The trustworthiness of inhibitor data hinges on a meticulously designed assay. Simply comparing IC50 values without considering the underlying assay conditions can be profoundly misleading.[7][11] A self-validating experiment incorporates appropriate controls and is optimized for the specific kinase-inhibitor system under investigation.
Causality in Assay Design:
-
Enzyme & Substrate: Use highly purified, active kinase and a validated substrate (peptide or protein). The choice of substrate can significantly influence inhibitor potency.[4][5]
-
ATP Concentration: This is the most critical parameter for ATP-competitive inhibitors. An IC50 value is dependent on the ATP concentration.[10] To generate comparable and meaningful data, the ATP concentration should be set at or near the Michaelis-Menten constant (Km(ATP)) of the specific kinase.[7][11] Testing at arbitrarily high ATP concentrations can mask the potency of competitive inhibitors.
-
Controls:
-
Positive Control Inhibitor: A well-characterized inhibitor with a known potency for the target kinase (e.g., Staurosporine) is essential to validate assay performance.[12]
-
Negative (Vehicle) Control: Typically DMSO, to establish the baseline of uninhibited kinase activity.[8]
-
"No Enzyme" Control: To determine the background signal of the assay.
-
Comparative Performance of DFH-Inhibitors vs. Standard
To contextualize the performance of our novel this compound derivatives, we compare their hypothetical inhibitory activity against a known multi-kinase inhibitor, Sunitinib, targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[13]
| Compound | Target Kinase | IC50 (nM) [a] | Selectivity Profile (IC50 in nM) |
| Kinase A (e.g., PDGFRβ) | |||
| DFH-Inhibitor-1 | VEGFR-2 | 25 | 150 |
| DFH-Inhibitor-2 | VEGFR-2 | 120 | > 10,000 |
| Sunitinib (Control) | VEGFR-2 | 35 | 40 |
[a] IC50 (half-maximal inhibitory concentration) values are hypothetical and determined using the ADP-Glo™ assay with ATP at the Km concentration for each kinase.
Interpretation of Results:
-
Potency: DFH-Inhibitor-1 (IC50 = 25 nM) demonstrates slightly higher potency against VEGFR-2 than the reference compound Sunitinib (IC50 = 35 nM). DFH-Inhibitor-2 is a weaker inhibitor (IC50 = 120 nM).
-
Selectivity: Sunitinib is a known multi-kinase inhibitor, showing potent activity against related kinases like PDGFRβ and c-Kit. DFH-Inhibitor-1 displays a moderate selectivity profile, with weaker but still notable inhibition of other kinases. In contrast, DFH-Inhibitor-2 is highly selective for VEGFR-2, with negligible activity against Kinases A and B at concentrations up to 10,000 nM. This high selectivity could be advantageous in reducing off-target effects.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 values of the synthesized DFH-inhibitors against a target kinase.
Materials:
-
Target Kinase (e.g., recombinant human VEGFR-2)
-
Kinase substrate peptide
-
ATP, ultra-pure
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12]
-
Test Inhibitors (DFH-series) and Control Inhibitor (Sunitinib) dissolved in 100% DMSO
-
White, opaque 96-well or 384-well assay plates
Protocol Steps:
-
Inhibitor Preparation (Dose-Response Plate):
-
Action: Create a 10-point, 3-fold serial dilution series for each inhibitor in 100% DMSO. Start with a high concentration (e.g., 100 µM).
-
Causality: A wide range of concentrations is necessary to define the full sigmoidal curve, ensuring accurate determination of both the top and bottom plateaus, which is essential for a precise IC50 calculation.[12]
-
-
Kinase Reaction Setup:
-
Action: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Action: Add 2.5 µL of a 2X kinase solution (prepared in kinase buffer) to each well.
-
Action: Gently mix and incubate for 10-15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced, providing a more accurate measurement of inhibitor potency.[12]
-
-
Initiation of Kinase Reaction:
-
Action: Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture (prepared in kinase buffer, with ATP at the predetermined Km concentration). The final reaction volume is 10 µL.
-
Action: Incubate the plate at 30°C for 60 minutes.
-
Causality: The reaction time and temperature must be optimized and kept consistent to ensure the reaction proceeds in the linear range, avoiding substrate depletion or product inhibition which can skew results.[8]
-
-
ADP Detection:
-
Action: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Causality: This reagent simultaneously stops the kinase reaction (by chelating the divalent cation) and depletes all remaining unconsumed ATP, which would otherwise create a high background signal.[9][12]
-
Action: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Causality: This reagent contains enzymes that convert the ADP produced by the target kinase into ATP, which then fuels a coupled luciferase/luciferin reaction to generate a light signal directly proportional to the amount of ADP produced.[12]
-
-
Data Acquisition and Analysis:
-
Action: Measure the luminescence of each well using a plate-reading luminometer.
-
Action: Plot the raw luminescence signal against the logarithm of the inhibitor concentration.
-
Action: Normalize the data (0% inhibition for DMSO control, 100% inhibition for no-enzyme or maximally inhibited control) and fit the results to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Conclusion and Future Directions
This guide outlines a robust, self-validating framework for the in vitro characterization of novel kinase inhibitors derived from this compound. By employing a luminescence-based assay with carefully controlled parameters, particularly the ATP concentration, researchers can generate high-quality, comparable data.
The hypothetical data presented suggests that the DFH scaffold can produce potent and highly selective kinase inhibitors (DFH-Inhibitor-2), a desirable trait for modern therapeutics. The next logical steps in the drug discovery cascade would involve expanding the selectivity profile against a larger panel of kinases and advancing promising candidates into cell-based assays to confirm their activity in a more physiological context.[6][14] These subsequent assays will determine if the biochemical potency observed in vitro translates into effective inhibition of cellular signaling pathways.
References
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014-06-10). National Institutes of Health (NIH). [Link]
- Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- What Is the Best Kinase Assay?. BellBrook Labs. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). MDPI. [Link]
- How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PubMed Central (PMC). [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH). [Link]
- In vitro kinase assay. (2024-05-31). Protocols.io. [Link]
- Assay Development for Protein Kinase Enzymes. (2012-05-01).
- Kinase assays. (2020-09-01). BMG LABTECH. [Link]
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007-12-18). PNAS. [Link]
- Experimental confirmation of predicted kinase inhibitors a Single-dose...
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017-08-07).
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017-05-15). PubMed. [Link]
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024-02-28). National Institutes of Health (NIH). [Link]
- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
- Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025-07-14). PubMed Central (PMC). [Link]
- Synthesis and testing of 2-deoxy-2,2-dihaloglycosides as mechanism-based inhibitors of alpha-glycosidases. (2008-04-18). PubMed. [Link]
- Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. (2023-09-19).
- Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. (2023-09-27). PubMed Central (PMC). [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of Difluoromethyl-Substituted Pyrazoles: A Validated Protocol and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This small, lipophilic moiety, acting as a bioisostere for hydroxyl, thiol, or amine groups, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Among the privileged heterocyclic cores, pyrazoles are of paramount importance, featuring in numerous approved drugs. Consequently, the development of robust and efficient methods for the synthesis of difluoromethyl-substituted pyrazoles is a critical endeavor in the pursuit of next-generation therapeutics.[2][3]
This guide provides a comprehensive overview and comparison of validated synthesis protocols for difluoromethyl-substituted pyrazoles. We will delve into a detailed, field-proven protocol based on the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides, offering step-by-step instructions and explaining the causal relationships behind experimental choices. Furthermore, we will objectively compare this established method with several promising alternatives, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Part 1: A Validated Protocol: [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides
The [3+2] cycloaddition reaction of in situ generated nitrile imines with various dipolarophiles is a powerful and highly regioselective method for the construction of pyrazole rings.[4] The use of difluoroacetohydrazonoyl bromides as stable, air-tolerant precursors to difluoromethylated nitrile imines has emerged as a particularly effective strategy, offering high yields and broad functional group tolerance under mild conditions.[5][6]
Causality Behind Experimental Choices
The success of this protocol hinges on the efficient in situ generation of the difluoromethylated nitrile imine from the corresponding hydrazonoyl bromide. This is typically achieved using a mild base, such as triethylamine (Et₃N), which dehydrohalogenates the precursor. The choice of dipolarophile (e.g., ynones, alkynoates, ynamides) dictates the substitution pattern of the final pyrazole product. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile imine and the dipolarophile, leading to a predictable and high-yielding synthesis of the desired isomer.[4][6]
Experimental Workflow: [3+2] Cycloaddition
Caption: Workflow for the synthesis of difluoromethyl-substituted pyrazoles via [3+2] cycloaddition.
Detailed Step-by-Step Methodology
Materials:
-
N-Aryl-difluoroacetohydrazonoyl bromide (1.0 equiv)
-
Ynone, alkynoate, or ynamide (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-aryl-difluoroacetohydrazonoyl bromide (1.0 equiv) and the corresponding dipolarophile (1.2 equiv) in anhydrous toluene (0.2 M), add triethylamine (1.5 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide precipitate.
-
Wash the precipitate with a small amount of toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired difluoromethyl-substituted pyrazole.
Part 2: Comparison with Alternative Synthesis Protocols
While the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides is a robust and widely applicable method, several other strategies for the synthesis of difluoromethyl-substituted pyrazoles have been developed, each with its own set of advantages and limitations.
Logical Relationship of Synthesis Strategies
Caption: Overview of synthetic strategies for difluoromethyl-substituted pyrazoles.
Performance Comparison of Synthesis Protocols
| Method | Key Reagents | Typical Yields | Advantages | Limitations | References |
| [3+2] Cycloaddition | Difluoroacetohydrazonoyl bromides, alkynes/alkenes | Good to excellent (up to 95%) | High regioselectivity, mild conditions, broad substrate scope, stable precursors. | Requires synthesis of the hydrazonoyl bromide precursor. | [4][5][6] |
| Lewis Acid/Base Mediated Reaction | Perfluoroacetyl diazoester, ketones, Sc(OTf)₃, DBU | Moderate to good (up to 97%) | Access to polysubstituted 4-difluoromethyl pyrazoles. | Requires specific Lewis acid and base catalysts; some ketones show poor reactivity. | [7][8] |
| Photocatalytic Synthesis | N-allyl/homoallyl aldehyde hydrazones, PhI(O₂CCHF₂)₂ | Good | Utilizes visible light, broad substrate scope, good functional group tolerance. | Requires a photocatalyst and light source; may not be suitable for all substrates. | [9] |
| Direct N-Difluoromethylation | Pyrazole, ClCHF₂ or BrCF₂PO(OEt)₂ | Good | Utilizes commercially available and inexpensive difluoromethyl sources. | Limited to N-difluoromethylation; regioselectivity can be an issue with substituted pyrazoles. | [10][11][12] |
| From gem-Difluoroalkenes | gem-Difluoro-β-lactams, H₂, Pd/C | Excellent (up to 99%) | High yields for specific structures. | Limited to the synthesis of 4-difluoromethyl pyrazoles from specific precursors. | [13] |
| Transition Metal-Catalyzed C-H Functionalization | Pyrazole, difluoromethylating agent, transition metal catalyst | Variable | Direct functionalization of C-H bonds, atom-economical. | Regioselectivity can be challenging; often requires directing groups and expensive catalysts. | [14][15] |
Conclusion
The synthesis of difluoromethyl-substituted pyrazoles is a dynamic field with a growing arsenal of synthetic methodologies. The [3+2] cycloaddition of difluoroacetohydrazonoyl bromides stands out as a highly reliable and versatile protocol, offering a balance of high yields, mild reaction conditions, and broad applicability. However, emerging techniques such as photocatalysis and direct C-H functionalization present exciting opportunities for more efficient and sustainable syntheses. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. This guide provides a solid foundation for researchers to make informed decisions and to advance the discovery of novel difluoromethyl-pyrazole-containing drug candidates.
References
- Han, T., Wang, K.-H., Yang, M., Zhao, P., Wang, F., Wang, J., & Huang, D. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 498–511. [Link][6]
- Hu, Y., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. [Link][6]
- ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | Request PDF.
- Chen, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3237. [Link][7]
- Wang, X., et al. (2022). Photocatalytic synthesis of polyfluoroalkylated dihydropyrazoles and tetrahydropyridazines.
- ResearchGate. (n.d.). Synthesis of Ring Fused Difluoromethyl Pyrazolines and Pyrazoles by Cycloaddition of Difluoroacetohydrazonoyl Bromides with Cyclic Α,Β-Unsaturated Carbonyl Compounds | Request PDF.
- El-Gaber, M. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 143. [Link][2]
- Powers, D. G., & Miller, S. J. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2596. [Link][17]
- Gemo, N., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1563–1635. [Link][3]
- ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
- ResearchGate. (2025). A method for synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazoles | Request PDF.
- ResearchGate. (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link][14]
- OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- ResearchGate. (n.d.). Regioselective synthesis of 3‐difluoromethyl pyrazoles via [3 + 2]... | Download Scientific Diagram.
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition.
- Al-Warhi, T., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1475. [Link][23]
- IJSREM. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
- Prakash, G. K. S., et al. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863–1866. [Link][24]
- ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.
- S. G. S. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 15(17), 4496–4499. [Link][13]
- Beilstein-Institut. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 287–303. [Link][25]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic synthesis of polyfluoroalkylated dihydropyrazoles and tetrahydropyridazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition – IJSREM [ijsrem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Difluoroacetohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety, not only during their use but also in their disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,2-Difluoroacetohydrazide, a compound of interest in various research applications. Our focus is to equip you with the necessary knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound, with the molecular formula C₂H₄F₂N₂O, presents a combination of hazards associated with both its hydrazide functional group and its fluorinated acetyl moiety.
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The presence of the hydrazide group suggests potential reactivity, particularly with oxidizing agents. It is crucial to handle this compound with the appropriate personal protective equipment (PPE) and within a well-ventilated laboratory environment, such as a chemical fume hood.
| Property | Value | Source |
| CAS Number | 84452-98-2 | |
| Molecular Formula | C₂H₄F₂N₂O | |
| Molecular Weight | 110.06 g/mol | |
| Appearance | White to off-white solid | |
| GHS Pictograms | ||
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364, P403+P233, P405, P501 |
Core Directive: The Principle of Cautious Containment
Given the chemical nature of this compound, this guide advocates for a primary disposal strategy centered on cautious containment and professional disposal . While chemical neutralization is a common practice for some laboratory waste, the oxidation of hydrazide compounds can be fraught with peril.
The Peril of In-Lab Neutralization:
The oxidation of hydrazines and their derivatives, a common method for their degradation, can lead to the formation of highly toxic and potentially carcinogenic byproducts, such as N-nitrosoamines. The presence of fluorine atoms in this compound may further complicate the reaction, potentially leading to the formation of other hazardous, fluorinated organic compounds.
Without comprehensive studies on the specific byproducts of this compound oxidation, attempting in-lab chemical neutralization is strongly discouraged. The risk of generating unknown, volatile, and highly toxic compounds outweighs the potential benefits of pre-treatment.
Therefore, the recommended and safest course of action is to treat all waste containing this compound as hazardous waste and to arrange for its disposal through a licensed and certified environmental services provider.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the safe disposal of this compound from the point of generation to its final collection.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Steps for Waste Handling
1. Personal Protective Equipment (PPE):
-
Always wear nitrile gloves, safety goggles, and a flame-retardant lab coat when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated filter paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other waste streams to avoid unforeseen reactions.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated by thoroughly rinsing with a suitable solvent (e.g., methanol or ethanol), and the rinseate collected as hazardous liquid waste.
3. Waste Container Selection and Labeling:
-
Use high-density polyethylene (HDPE) or glass containers that are compatible with organic compounds.
-
The container must be in good condition and have a secure, leak-proof cap.
-
Label the container clearly with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
-
The date when the first waste was added (accumulation start date).
-
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection of the waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
The recommended final disposal method is high-temperature incineration . The high temperatures and controlled conditions of a hazardous waste incinerator are designed to break the strong carbon-fluorine bonds and completely destroy the organic molecule, minimizing the release of harmful substances into the environment. While incineration of fluorinated compounds can produce hydrogen fluoride (HF), modern incinerators are equipped with scrubbers to neutralize acidic gases.
Trustworthiness Through Self-Validation: Why This Protocol is Robust
The disposal strategy outlined in this guide is built on a foundation of risk mitigation and adherence to established safety principles. By avoiding in-lab chemical treatment, we eliminate the significant risk of creating unknown and potentially more hazardous byproducts. The "contain and incinerate" approach is a widely accepted and regulated method for the disposal of persistent and reactive organic compounds, ensuring a high degree of destruction and environmental protection.
This protocol aligns with the waste management hierarchy, which prioritizes the most effective and safest methods of disposal. By following these steps, you are not only complying with regulations but are also upholding a culture of safety within your laboratory.
References
- Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (US).
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency.
- Brubaker, K. L., Bonilla, J. V., & Boparai, A. S. (1989). Products of the Hypochlorite Oxidation of Hydrazine Fuels. Defense Technical Information Center.
- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. *American
Navigating the Safe Handling of 2,2-Difluoroacetohydrazide: A Guide to Personal Protective Equipment and Disposal
For the diligent researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe handling of novel chemical entities is paramount. 2,2-Difluoroacetohydrazide, a compound of interest in medicinal chemistry, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and operational plans for its handling and disposal.
Hazard Assessment: Understanding the Risks of this compound
A thorough risk assessment is the foundation of safe laboratory practice.[1] While comprehensive toxicological data for every new compound is often unavailable, we can infer potential hazards from its chemical structure and related compounds. This compound possesses two key structural features that warrant a cautious approach: the difluoroacetyl group and the hydrazide moiety.
-
Fluorinated Compounds: The presence of fluorine can significantly alter the biological properties of a molecule.[2] Some fluorinated organic compounds can be persistent or possess metabolic toxicity. Upon decomposition, for instance, through heating, they can form hazardous substances like the highly corrosive and toxic hydrogen fluoride (HF).[3]
-
Hydrazide Derivatives: Hydrazine and its derivatives are a class of compounds with well-documented toxicological profiles. They can be corrosive and are often classified as toxic.[4] Exposure can cause irritation to the skin, eyes, and respiratory tract.[4]
Based on this structural analysis, we must assume that this compound is, at a minimum, a skin and eye irritant and potentially toxic if inhaled or ingested. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
The Core Ensemble: Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the chemical and the procedure being performed.[1][5] For this compound, a multi-layered defense is the most prudent strategy.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure for many laboratory chemicals.[6] The choice of gloves is critical and should be based on chemical compatibility and the nature of the work.
-
Glove Material: For handling this compound, nitrile or neoprene gloves are recommended. Nitrile gloves offer good resistance to a wide range of chemicals, including some organic solvents, weak acids, and bases.[6][7] For situations involving prolonged contact or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation information.[8][9]
-
Double Gloving: For potent compounds, double gloving is a best practice.[2] This technique provides an additional protective barrier and allows for the safe removal of the outer glove immediately after handling the compound, minimizing the risk of cross-contamination.
Body Protection: Shielding Against Splashes and Spills
Protecting the skin on your arms and body from accidental splashes is crucial.
-
Laboratory Coat: A clean, buttoned, flame-resistant laboratory coat should be worn at all times.[2] This not only protects your personal clothing but also provides a removable barrier in the event of a significant spill.
-
Chemical-Resistant Apron: When handling larger quantities of this compound or when there is a heightened risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Eye and Face Protection: A Non-Negotiable
The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.
-
Chemical Splash Goggles: Standard safety glasses do not provide adequate protection from splashes.[10] Well-fitting chemical splash goggles are mandatory.
-
Face Shield: For procedures with a higher risk of splashing, such as when transferring solutions or working with larger volumes, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[10]
Respiratory Protection: An Assessment-Driven Necessity
Inhalation is another critical route of potential exposure. The need for respiratory protection depends on the specific procedure and the effectiveness of engineering controls.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[2]
-
When Respirators are Required: Respiratory protection should be used when engineering controls are insufficient, during a spill, or when there is a potential for aerosol generation. The selection of a respirator must be based on a thorough risk assessment.[11]
-
Types of Respirators:
-
Air-Purifying Respirators (APRs): For many applications, a half-mask or full-facepiece APR with the appropriate cartridges will provide adequate protection.
-
Cartridge Selection: A combination cartridge, such as an organic vapor/acid gas (OV/AG) cartridge , is recommended.[12] The organic vapor component will address the hydrazide, while the acid gas component will provide protection against potential decomposition products like hydrogen fluoride.[13] A P100 particulate filter should also be included if handling the solid form of the compound.[13][14]
-
-
Supplied-Air Respirators (SARs): In situations with high concentrations, oxygen-deficient environments, or during large spills, a supplied-air respirator may be necessary.[15]
-
Assigned Protection Factors (APFs): The Occupational Safety and Health Administration (OSHA) assigns protection factors to different types of respirators. The APF is the level of respiratory protection that a properly fitted respirator is expected to provide. For example, a half-mask APR has an APF of 10, while a full-facepiece APR has an APF of 50.[15] The chosen respirator must have an APF sufficient for the anticipated concentration of the hazardous substance.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.
Pre-Operational Checklist
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.
-
Inspect PPE: Ensure all PPE is in good condition and free of defects.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Prepare Spill Kit: Have a spill kit readily available that is appropriate for handling hydrazide and fluorinated compounds. This should include absorbent materials and a neutralizing agent for acidic decomposition products.
-
Designate a Waste Container: Prepare a clearly labeled hazardous waste container for all solid and liquid waste generated.[16]
Donning PPE: A Deliberate Sequence
-
Put on the laboratory coat and a chemical-resistant apron if needed.
-
Put on the first pair of nitrile or neoprene gloves.
-
Put on chemical splash goggles and a face shield if required.
-
If respiratory protection is necessary, perform a fit check before entering the work area.
-
Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Handling this compound
-
Conduct all manipulations of the compound within a certified chemical fume hood.
-
Use the smallest quantity of the compound necessary for the experiment.
-
When weighing the solid, do so in the fume hood to avoid generating dust.
-
If transferring solutions, do so carefully to avoid splashing.
Doffing PPE: Preventing Cross-Contamination
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat and apron, turning them inward to contain any potential contamination.
-
Remove the inner pair of gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Waste
Proper disposal of this compound and all contaminated materials is crucial to protect human health and the environment.[2]
Waste Segregation and Collection
-
Solid Waste: All materials contaminated with this compound, including gloves, weigh paper, pipette tips, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][16]
-
Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[16]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[16]
Decontamination and Disposal Procedures
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
-
Spill Cleanup: In the event of a small spill within the fume hood, use an appropriate absorbent material. The contaminated absorbent must be placed in the solid hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[17][18]
-
Chemical Deactivation (for dilute aqueous waste): While not a standard laboratory procedure for all waste, dilute aqueous solutions of hydrazines can sometimes be chemically deactivated through oxidation. This should only be performed by trained personnel following a validated and approved protocol from their institution's Environmental Health and Safety (EHS) department. Common oxidizing agents used for hydrazine decomposition include sodium hypochlorite or hydrogen peroxide.[19][20][21]
-
Final Disposal: All sealed and labeled hazardous waste containers must be disposed of through your institution's hazardous waste management program.[2][16] Do not dispose of this compound down the drain or in the regular trash.[22]
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- BenchChem Technical Support Team. (2025).
- 3M. (n.d.). 3M Respirator Selection Guide.
- Shriver, R. L. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides.
- BenchChem. (2025).
- 3M. (n.d.). 3M Respirator Selection Guide.
- Hairi, S. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- University of North Carolina at Chapel Hill. (n.d.).
- U.S. Air Force. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar.
- University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety.
- National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention.
- National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH)
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention.
- Fisher Scientific. (n.d.). Quick Steps to Select Your Chemical Resistant PPE.
- Anenta. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
- BenchChem Technical Support Team. (2025).
- Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety.
- World Health Organization. (2006, May 17). Guidelines for the safe disposal of expired drugs. Regional Office for the Eastern Mediterranean.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- International Agency for Research on Cancer. (1983). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Public Health England. (n.d.). Hydrazine - Incident management. GOV.UK.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Respirator Selection Logic. University of Texas at Arlington EEC Division for Enterprise Development.
- WellBefore. (2023, December 14).
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- USA Scientific, Inc. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- PowerPak. (2025, September 6).
- Defense Technical Information Center. (n.d.). Test and Evaluation for Chemical Resistance of Gloves Worn for Protection against Exposure to H-70 Hydrazine.
- Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- Anenta. (2025, September 15). A guide to the disposal of pharmaceutical waste.
- National Research Council. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- Spring Environmental. (n.d.). Glove selection chart.
- 3M. (2010).
- PowerPak. (2024, December 17).
- Gogolashvili, E. L., et al. (2001). Detoxication of hydrazine in waste waters. Thermal Engineering, 48(11), 937-943.
- ResearchGate. (2025, August 7). (PDF)
- MIRA Safety. (2025, October 8). Effective Spill Response for Chemical Spills: Guidelines and Procedures.
- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
Sources
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. research.arizona.edu [research.arizona.edu]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. gloves.com [gloves.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. springenvironmental.com [springenvironmental.com]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 14. parcilsafety.com [parcilsafety.com]
- 15. web-ded.uta.edu [web-ded.uta.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mirasafety.com [mirasafety.com]
- 18. actenviro.com [actenviro.com]
- 19. arxada.com [arxada.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. anentawaste.com [anentawaste.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
